Technical Documentation Center

4-Chloro-2-methylquinazolin-6-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Chloro-2-methylquinazolin-6-ol

Core Science & Biosynthesis

Foundational

A Technical Guide to the Mass Spectrometry Analysis of 4-Chloro-2-methylquinazolin-6-ol

This guide provides an in-depth technical overview for the mass spectrometric analysis of 4-Chloro-2-methylquinazolin-6-ol, a substituted quinazoline of interest in pharmaceutical and chemical research. The methodologies...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical overview for the mass spectrometric analysis of 4-Chloro-2-methylquinazolin-6-ol, a substituted quinazoline of interest in pharmaceutical and chemical research. The methodologies detailed herein are designed to ensure robust, reproducible, and accurate characterization of this molecule, from initial sample handling to advanced structural elucidation.

Introduction: The Quinazoline Scaffold

The quinazoline ring system is a foundational scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial properties. The specific substitutions on 4-Chloro-2-methylquinazolin-6-ol—a chloro group at position 4, a methyl group at position 2, and a hydroxyl group at position 6—introduce unique chemical properties that dictate the analytical strategy. The presence of the chlorine atom is particularly significant, as its isotopic pattern provides a distinct signature in mass spectrometry. Furthermore, the basic nitrogen atoms in the quinazoline ring are readily protonated, making the molecule highly suitable for analysis by electrospray ionization (ESI) in positive ion mode.

Foundational Analysis: Sample Preparation and Chromatography

Achieving high-quality mass spectrometry data begins with meticulous sample preparation. The primary goal is to present the analyte to the ion source in a suitable solvent, free of interfering matrix components that can cause ion suppression.

Step-by-Step Sample Preparation Protocol:

  • Solubilization: Dissolve the solid 4-Chloro-2-methylquinazolin-6-ol standard in a high-purity solvent. Methanol or acetonitrile are preferred due to their volatility and compatibility with reversed-phase liquid chromatography (LC) and electrospray ionization.[1]

  • Stock Solution: Prepare a stock solution at a concentration of approximately 1 mg/mL. From this, create a series of working standards in the range of 1-50 µg/mL.[1]

  • Solvent Considerations: Use glass vials for samples dissolved in acetonitrile or other organic solvents to prevent leaching of plasticizers, which can interfere with the analysis.[2]

  • Filtration/Centrifugation: Before injection, it is highly recommended to filter the sample through a 0.2 µm syringe filter or centrifuge it to remove any particulate matter that could block the LC system's capillaries.[1]

  • Additives for Enhanced Ionization: To promote protonation of the analyte, consider adding 0.1% (v/v) of a volatile acid, such as formic acid or acetic acid, to the final sample solution. This will enhance the signal for the [M+H]⁺ ion in positive ion mode.[1]

Liquid Chromatography (LC) Separation:

While direct infusion can be used for a pure standard, coupling liquid chromatography with mass spectrometry (LC-MS) is essential for analyzing the compound in complex matrices.[3][4]

Table 1: Recommended LC Parameters

ParameterRecommended SettingRationale
Column C18 reversed-phase, 2.1 x 50 mm, 1.8 µmProvides excellent retention and separation for moderately polar compounds like quinazolines.
Mobile Phase A Water + 0.1% Formic AcidAcidic modifier promotes protonation for ESI.
Mobile Phase B Acetonitrile + 0.1% Formic AcidCommon organic solvent for reversed-phase LC.
Gradient 5% to 95% B over 5-10 minutesA standard gradient to elute the compound and clean the column.
Flow Rate 0.2-0.4 mL/minCompatible with standard ESI sources.
Column Temp. 30-40 °CEnsures reproducible retention times.
Injection Vol. 1-5 µLDependent on sample concentration and instrument sensitivity.

Ionization and Mass Analysis: Core Methodologies

The choice of ionization technique is critical for detecting and characterizing 4-Chloro-2-methylquinazolin-6-ol.

Ionization Technique Selection:

  • Electrospray Ionization (ESI): This is the preferred method for this molecule. The presence of basic nitrogen atoms in the quinazoline ring allows for efficient protonation in the ESI source, leading to a strong signal for the protonated molecule, [M+H]⁺.[5] ESI is a soft ionization technique, which typically keeps the molecular ion intact.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is a good alternative for less polar compounds and can be less susceptible to matrix effects than ESI.[5][6] It may be considered if ESI performance is suboptimal.

Mass Analyzer Selection:

  • High-Resolution Mass Spectrometry (HRMS): Instruments like Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) are highly recommended.[7][8] HRMS provides a highly accurate mass measurement (typically < 5 ppm error), which allows for the unambiguous determination of the elemental composition.[8][9] For 4-Chloro-2-methylquinazolin-6-ol (C₉H₇ClN₂O), the high mass accuracy can confirm this specific formula.[7][9]

  • Tandem Mass Spectrometry (MS/MS): Instruments such as triple quadrupoles (QqQ) or ion traps are essential for structural elucidation.[10] By isolating the precursor ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced, which serves as a structural fingerprint.[10][11]

Workflow for Mass Spectrometry Analysis:

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation Solubilization Solubilize in ACN/MeOH Dilution Dilute to 1-50 µg/mL Solubilization->Dilution Acidification Add 0.1% Formic Acid Dilution->Acidification Filtration Filter/Centrifuge Acidification->Filtration LC_Separation LC Separation (C18 Column) Filtration->LC_Separation ESI Ionization (ESI+) LC_Separation->ESI Full_Scan Full Scan MS (HRMS) ESI->Full_Scan MSMS Tandem MS (MS/MS) Full_Scan->MSMS Formula_ID Elemental Formula Confirmation MSMS->Formula_ID Frag_Analysis Fragmentation Pathway Analysis Formula_ID->Frag_Analysis Structure_Confirm Structural Confirmation Frag_Analysis->Structure_Confirm

Caption: General workflow for the analysis of 4-Chloro-2-methylquinazolin-6-ol.

Interpreting the Mass Spectra: What to Expect

Full Scan Mass Spectrum (MS1):

  • Molecular Weight: The nominal molecular weight of 4-Chloro-2-methylquinazolin-6-ol (C₉H₇ClN₂O) is approximately 194.6 g/mol .

  • Protonated Molecule: In positive ion ESI, the primary ion observed will be the protonated molecule, [M+H]⁺, at an m/z of approximately 195.

  • Isotopic Pattern: A key identifying feature will be the isotopic pattern of chlorine.[12] Natural chlorine consists of two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, the mass spectrum will show two peaks for the molecular ion: one for the molecule containing ³⁵Cl ([M+H]⁺) and another, approximately two mass units higher, for the molecule containing ³⁷Cl ([M+2+H]⁺). The intensity of the [M+2+H]⁺ peak will be about one-third of the [M+H]⁺ peak. This isotopic signature is a powerful confirmation of the presence of a single chlorine atom.

Table 2: Expected Ions in Full Scan MS

IonDescriptionApproximate m/z (³⁵Cl)Approximate m/z (³⁷Cl)Expected Ratio
[M+H]⁺ Protonated Molecule195.03197.03~3:1
[M+Na]⁺ Sodium Adduct217.01219.01~3:1
[2M+H]⁺ Protonated Dimer389.06391.06~3:1

Tandem Mass Spectrum (MS/MS):

The fragmentation of the quinazoline core is influenced by its substituent groups.[10] For 4-Chloro-2-methylquinazolin-6-ol, the fragmentation of the protonated molecule ([M+H]⁺ at m/z 195) will likely involve losses of small, stable neutral molecules.

Predicted Fragmentation Pathway:

fragmentation cluster_frags Primary Fragments cluster_frags2 Secondary Fragments parent [M+H]⁺ m/z 195/197 frag1 Loss of CH₃CN m/z 154/156 parent->frag1 - CH₃CN frag2 Loss of Cl m/z 160 parent->frag2 - Cl frag3 Loss of CO m/z 167/169 parent->frag3 - CO frag1_1 Further Fragmentation frag1->frag1_1

Caption: Predicted fragmentation pathways for protonated 4-Chloro-2-methylquinazolin-6-ol.

Plausible Fragmentations:

  • Loss of a methyl group (-CH₃): This is a common fragmentation for compounds with methyl substituents.

  • Loss of carbon monoxide (-CO): The hydroxyl group can facilitate the loss of CO from the ring system.

  • Loss of chlorine radical (·Cl): This would result in a fragment at m/z 160.

  • Loss of hydrogen cyanide (-HCN): A common loss from nitrogen-containing heterocyclic rings.

  • Cleavage of the quinazoline ring: This can lead to a variety of smaller fragment ions.

A detailed study of the fragmentation of related quinazolinone derivatives has shown losses of groups such as -NH, -CH₂, HCO, and -CH₃.[13] The specific fragmentation pattern of 4-Chloro-2-methylquinazolin-6-ol would need to be confirmed experimentally, but these represent the most likely pathways.

Conclusion: A Validated Approach

The mass spectrometric analysis of 4-Chloro-2-methylquinazolin-6-ol is a robust process when approached systematically. By combining careful sample preparation, optimized LC-MS conditions, and the power of high-resolution tandem mass spectrometry, a comprehensive and unambiguous characterization of this molecule can be achieved. The distinct isotopic signature of the chlorine atom provides a powerful validation point, while the fragmentation pattern offers detailed structural information. This guide provides the foundational knowledge for researchers to develop and validate their own methods for the analysis of this and related quinazoline compounds.

References

  • Biocompare.com. (2019, April 23). Prepping Small Molecules for Mass Spec. Available at: [Link]

  • University of Southampton. (2024, March 15). Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches. ePrints Soton. Available at: [Link]

  • Harvard University. Sample Preparation. Harvard Center for Mass Spectrometry. Available at: [Link]

  • SlideShare. (2013, February 7). Mass Spectrometry analysis of Small molecules. Available at: [Link]

  • Shared Research Facilities. (2014, December 28). SAMPLE PREPARATION GUIDE FOR SYNTHETIC ORGANIC CHEMICALS. Available at: [Link]

  • ResearchGate. Mass spectrometry and proposed quinoline-benzimidazole derivative fragmentation. Available at: [Link]

  • Scientific Research. (2021, March 17). Electron Impact Ionization Mass Spectra of 3-Amino 6-Chloro-2-methyl Quinazolin-4-(3H)-one Derivative. Available at: [Link]

  • ResearchGate. Images depicting fragmentation pattern for formation of daughter ions. Available at: [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • National Center for Biotechnology Information. (2016, September 20). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. PubMed. Available at: [Link]

  • National Center for Biotechnology Information. (2008, January 15). Gas phase reaction of substituted isoquinolines to carboxylic acids in ion trap and triple quadrupole mass spectrometers after electrospray ionization and collision-induced dissociation. PubMed. Available at: [Link]

  • Chromatography Online. (2026, March 11). Empirical Formula Prediction Using MS and MSn Spectra and Isotope Modeling. Available at: [Link]

  • Chemistry LibreTexts. (2014, August 18). 13.4: High-Resolution Mass Spectrometry Can Reveal Molecular Formulas. Available at: [Link]

  • MATCH Communications in Mathematical and in Computer Chemistry. MS/MS Data Improves Automated Determination of Molecular Formulas by Mass Spectrometry. Available at: [Link]

  • ResearchGate. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Available at: [Link]

  • MDPI. (2025, September 25). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Available at: [Link]

  • GenTech Scientific. Basics of LC/MS. Available at: [Link]

  • Longdom Publishing. Analytical Precision: Using High-Resolution Mass Spectrometry for. Available at: [Link]

  • University of Tartu. LC/MS Studies. Chair of Analytical Chemistry. Available at: [Link]

  • Agilent Technologies. Basics of LC/MS. Available at: [Link]

  • National Center for Biotechnology Information. (2012, May 15). Highly accurate chemical formula prediction tool utilizing high-resolution mass spectra, MS/MS fragmentation, heuristic rules, and isotope pattern matching. PubMed. Available at: [Link]

  • ACS Publications. (2002, May 1). Mass Spectrometric Analysis. Aliphatic Halogenated Compounds. Analytical Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. Electrosynthesis of Quinazolines and Quinazolinones via an Anodic Direct Oxidation C(sp3)-H Amination/C-N Cleavage of Tertiary Amine in Aqueous Medium. PMC. Available at: [Link]

  • ResearchGate. (2018, November 1). Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. Available at: [Link]

  • NIST. 4-Amino-2-chloro-6,7-dimethoxyquinazoline. NIST WebBook. Available at: [Link]

  • National Center for Biotechnology Information. (2014, June 30). Fragmentation reactions of N-benzyltetrahydroquinolines in electrospray ionization mass spectrometry: the roles of ion/neutral complex intermediates. PubMed. Available at: [Link]

  • Scilit. Analysis of triazines by capillary electrochromatography/electrospray ionization‐mass spectrometry using a low‐flow sheath liquid interface. Available at: [Link]

Sources

Exploratory

Exploring the Therapeutic Potential of Quinazolin-6-ol Derivatives: Mechanistic Insights and Preclinical Workflows

Executive Summary The 4-anilinoquinazoline scaffold is a cornerstone in the development of targeted oncology therapeutics, particularly as inhibitors of the ErbB family of receptor tyrosine kinases (RTKs)[1]. Within this...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-anilinoquinazoline scaffold is a cornerstone in the development of targeted oncology therapeutics, particularly as inhibitors of the ErbB family of receptor tyrosine kinases (RTKs)[1]. Within this chemical space, derivatization at the 6-position—specifically utilizing the quinazolin-6-ol (6-hydroxyquinazoline) intermediate—has proven highly effective for optimizing both target affinity and pharmacokinetic properties[2]. This technical guide explores the structural biology, rational design, and preclinical evaluation of quinazolin-6-ol derivatives, providing researchers with actionable workflows for kinase inhibitor development.

Structural Biology & Rational Drug Design

The Causality of 6-Position Functionalization

In the ATP-binding cleft of epidermal growth factor receptor (EGFR) and HER2, the quinazoline core acts as an adenine mimetic. The N1 and N3 atoms of the quinazoline ring form critical, bidentate hydrogen bonds with the backbone amide of the hinge region (e.g., Met793 in EGFR)[1]. Meanwhile, the 4-anilino substituent projects deep into a hydrophobic specificity pocket.

Crucially, the 6- and 7-positions of the quinazoline ring are oriented outward toward the solvent-exposed region of the kinase domain. This spatial orientation allows medicinal chemists to functionalize the 6-hydroxyl group without inducing steric clashes within the binding pocket. By attaching solubilizing moieties (such as morpholine, piperazine, or isoquinoline tethers) via ether linkages to the quinazolin-6-ol core, researchers can drastically improve aqueous solubility and bioavailability while maintaining nanomolar target affinity[3].

Overcoming Resistance via Macrocyclization

First-generation quinazoline inhibitors (e.g., gefitinib, erlotinib) suffer from off-target toxicities due to their potent inhibition of wild-type (WT) EGFR[4]. Recent advances have utilized the quinazolin-6-ol scaffold to create macrocyclic inhibitors. By linking the 6-position to the 4-anilino group, the molecule's conformational flexibility is restricted. This rigidification forces the drug into a conformation that preferentially binds to the mutant EGFR (e.g., L858R or Exon 19 deletions) over the WT receptor, significantly widening the therapeutic window[4].

Mechanism Ligand EGF Ligand Receptor EGFR / HER2 Kinase Ligand->Receptor Dimerization PI3K PI3K / AKT Receptor->PI3K Phosphorylation MAPK RAS / MEK Receptor->MAPK Activation Drug Quinazolin-6-ol Inhibitor Drug->Receptor ATP-Competitive Blockade Apoptosis Apoptosis (Cell Death) Drug->Apoptosis Induces Proliferation Tumor Proliferation PI3K->Proliferation MAPK->Proliferation

Fig 1: Mechanism of quinazolin-6-ol inhibitors blocking EGFR/HER2 and downstream signaling.

Preclinical Evaluation Workflows

To ensure scientific integrity and reproducibility, the evaluation of novel quinazolin-6-ol derivatives must rely on self-validating assay systems. Below are the standardized protocols for assessing kinase inhibition and metabolic stability.

Protocol: Time-Resolved FRET (TR-FRET) Kinase Assay

Purpose: To determine the half-maximal inhibitory concentration (IC50) of derivatives against isolated EGFR/HER2 kinases. TR-FRET is selected for its high signal-to-background ratio and resistance to auto-fluorescent compound interference.

Causality Check: ATP concentrations must be maintained at or slightly below the Km​ value for the specific kinase. Because quinazoline derivatives are ATP-competitive inhibitors, utilizing artificially high ATP concentrations will outcompete the drug, resulting in falsely elevated IC50 values.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Reconstitute the recombinant kinase (e.g., EGFR L858R) and the biotinylated peptide substrate.

  • Compound Dilution: Perform a 10-point, 3-fold serial dilution of the quinazolin-6-ol derivative in 100% DMSO. Transfer to a 384-well assay plate (final DMSO concentration 1% to prevent solvent-induced kinase denaturation).

  • Reaction Initiation: Add the kinase/substrate mixture to the compounds and incubate for 15 minutes at room temperature to allow for pre-equilibrium binding. Initiate the reaction by adding ATP (at Km​ ).

  • Incubation & Quenching: Incubate for 60 minutes. Stop the reaction by adding the TR-FRET detection buffer containing EDTA (to chelate Mg2+ and halt kinase activity) and Europium-labeled anti-phosphotyrosine antibodies paired with Streptavidin-APC.

  • Detection & Validation: Read the plate on a multi-mode microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

  • Self-Validation: Calculate the Z'-factor for the assay plate using the positive (staurosporine) and negative (DMSO) controls. A Z'-factor >0.6 is required to validate the assay run.

Protocol: Microsomal Metabolic Stability Assay

Purpose: 6-alkoxyquinazoline derivatives are highly susceptible to cytochrome P450 (CYP)-mediated O-dealkylation[3]. This assay quantifies the intrinsic clearance of the compound.

Step-by-Step Methodology:

  • Matrix Preparation: Thaw Human Liver Microsomes (HLMs) on ice. Prepare a 1 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2.

  • Pre-Incubation: Add the test compound (final concentration 1 μ M) to the HLM suspension. Incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling: At t=0,5,15,30, and 60 minutes, withdraw 50 μ L aliquots and immediately quench into 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: Cold acetonitrile instantly precipitates microsomal proteins, halting CYP activity and releasing the bound drug into the supernatant.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the percentage of the parent compound remaining.

Quantitative Data Summary

The structural modifications at the 6-position significantly dictate the selectivity and stability profiles of the resulting inhibitors. Table 1 summarizes the pharmacological profiles of benchmark inhibitors versus novel quinazolin-6-ol derivatives.

Table 1: Comparative Kinase Inhibition and Metabolic Stability

Compound Class / NameStructural Modification at 6-PositionEGFR WT IC50 (nM)HER2 IC50 (nM)HLM Stability (% remaining at 30 min)
Gefitinib (Benchmark)3-morpholinopropoxy2.5>1000~45%
Lapatinib (Benchmark)2-(methylsulfonyl)ethoxy10.89.2~50%
Compound 14f [3]Isoquinoline-tethered triazole10312>85% (High Stability)
Macrocycle 18 [4]Cyclic tether to 4-anilino group>1000 (Spared)N/A>90% (Sterically Shielded)
Compound 6j [2]Imidazole-tethered alkoxy15.221.4~60%

Note: Data aggregated from recent structure-activity relationship (SAR) studies. Isoquinoline tethering (Compound 14f) demonstrates a marked improvement in HER2 selectivity and microsomal stability compared to traditional linear alkoxy chains[3].

Conclusion

The quinazolin-6-ol pharmacophore remains a highly versatile and critical node in targeted drug discovery. By understanding the spatial geometry of the ATP-binding pocket, researchers can exploit the solvent-exposed nature of the 6-position to fine-tune pharmacokinetics, bypass CYP-mediated degradation, and engineer mutant-selective inhibitors via advanced techniques like macrocyclization.

References

  • Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. nih.gov.
  • Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. mdpi.com.
  • Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19. nih.gov.
  • Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Deriv

Sources

Foundational

4-Chloro-2-methylquinazolin-6-ol (CAS: 1314922-20-7): A Comprehensive Guide to Synthetic Utility and Kinase Inhibitor Design

Executive Summary In the landscape of targeted therapeutics, the quinazoline scaffold remains a privileged pharmacophore, particularly in the development of receptor tyrosine kinase (RTK) inhibitors. 4-Chloro-2-methylqui...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted therapeutics, the quinazoline scaffold remains a privileged pharmacophore, particularly in the development of receptor tyrosine kinase (RTK) inhibitors. 4-Chloro-2-methylquinazolin-6-ol (CAS Number: 1314922-20-7)[1] serves as a highly versatile, bifunctional building block. As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between theoretical drug design and bench-level execution. This guide elucidates the mechanistic rationale behind utilizing this specific scaffold, details self-validating synthetic protocols, and maps its role in disrupting oncogenic signaling pathways.

Chemical Identity & Physicochemical Profiling

Before deploying any intermediate in a multi-step synthesis, its physicochemical parameters must be established to predict reactivity and solubility profiles. The 4-chloro substituent acts as a prime electrophilic center, while the 6-hydroxyl group provides a handle for late-stage functionalization.

Table 1: Chemical Identity and Structural Features

PropertyValue / DescriptionRationale in Drug Design
IUPAC Name 4-Chloro-2-methylquinazolin-6-olCore scaffold for ATP-competitive kinase inhibitors.
CAS Number 1314922-20-7Unique identifier for procurement and regulatory tracking[1].
Molecular Formula C9H7ClN2OLow molecular weight allows for downstream elaboration without violating Lipinski's Rule of 5.
Key Functional Groups C4-Chloride, C6-Hydroxyl, C2-MethylC4 enables SNAr; C6 enables O-alkylation; C2 provides steric tuning in the binding pocket.

Mechanistic Role in Drug Design: The "Why"

The clinical success of quinazoline-based drugs like Gefitinib, Erlotinib, and Lapatinib is rooted in their precise spatial geometry within the ATP-binding pocket of kinases such as EGFR and VEGFR-2[2].

  • Hinge Region Binding: The quinazoline core acts as an ATP mimetic. Crystallographic data of EGFR co-crystallized with quinazoline inhibitors reveals that the N1 atom of the quinazoline ring forms a critical hydrogen bond with the backbone NH of Met793 in the hinge region[2]. Furthermore, the N3 atom often engages in a water-mediated hydrogen bond with Thr854 [2].

  • The C4 Position (Electrophilic Hub): The 4-chloro group is highly activated toward Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing nature of the adjacent nitrogen atoms[3][4]. Substituting this chloride with an aniline derivative directs the resulting bulky aromatic group toward the hydrophobic back-cleft of the ATP binding site[2].

  • The C6 Position (Solvent Interface): The 6-hydroxyl group is oriented toward the solvent-exposed opening of the kinase cleft[2]. This is a strategic anchor point. By performing O-alkylation (e.g., attaching a morpholinopropoxy group), scientists can drastically improve the aqueous solubility and pharmacokinetic profile of the drug without disrupting the primary hinge-binding interactions.

Synthetic Utility & Experimental Protocols: The "How"

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is explained for every reagent choice to empower researchers to troubleshoot and optimize.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) at C4

The conversion of 4-chloro-2-methylquinazolin-6-ol to a 4-anilinoquinazoline is the foundational step in inhibitor synthesis[3].

  • Objective: Couple an aniline derivative to the C4 position.

  • Causality of Reagents: The reaction generates hydrochloric acid (HCl) as a byproduct. If left unneutralized, HCl will protonate the incoming aniline nucleophile, rendering it inactive and stalling the reaction. Therefore, a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA) is mandatory[4]. Polar aprotic solvents like Dioxane or THF are preferred to solubilize both the starting material and the base[4].

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 1.0 equivalent of 4-chloro-2-methylquinazolin-6-ol in anhydrous 1,4-dioxane (0.2 M concentration).

  • Base Addition: Add 2.0 equivalents of DIPEA. The excess base ensures complete neutralization of the evolving HCl.

  • Nucleophile Addition: Add 1.1 equivalents of the desired substituted aniline.

  • Thermal Activation: Heat the reaction mixture to 90 °C under reflux for 4–6 hours. Monitor progression via TLC (Eluent: 5% Methanol in DCM). The disappearance of the highly UV-active 4-chloro starting material validates progression.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and partition between Ethyl Acetate and saturated aqueous NaHCO3. The basic wash removes unreacted aniline and DIPEA salts.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and purify via silica gel flash chromatography.

Protocol 2: Late-Stage O-Alkylation at C6

Once the C4 position is secured, the C6-hydroxyl group can be functionalized to tune the molecule's ADME properties.

  • Objective: Attach a solubilizing aliphatic chain via etherification.

  • Causality of Reagents: Potassium carbonate (K2CO3) is selected as the base. It is basic enough to deprotonate the phenol-like C6-OH (pKa ~9-10) to form a reactive phenoxide, but mild enough to prevent degradation of the quinazoline core. DMF is used as the solvent to stabilize the transition state of the SN2 alkylation.

Step-by-Step Methodology:

  • Deprotonation: Dissolve the 4-anilino-2-methylquinazolin-6-ol intermediate in anhydrous DMF. Add 2.5 equivalents of finely powdered anhydrous K2CO3. Stir at room temperature for 30 minutes to ensure complete phenoxide formation (solution often darkens).

  • Alkylation: Dropwise, add 1.2 equivalents of the alkyl halide (e.g., 4-(3-chloropropyl)morpholine).

  • Heating: Heat the mixture to 70 °C for 8 hours.

  • Precipitation: Pour the cooled reaction mixture into ice-cold distilled water. The sudden change in polarity forces the highly organic product to precipitate.

  • Isolation: Vacuum filter the precipitate, wash with cold water to remove residual DMF and salts, and recrystallize from ethanol.

Quantitative Data Presentation

The table below summarizes representative benchmark data for reactions utilizing the 4-chloroquinazoline scaffold, providing expected yields and typical biological activities for the resulting derivatives[4].

Table 2: Representative Benchmarks for Quinazoline Derivatization

Reaction / Assay TypeTypical Substrate / TargetExpected Yield / IC50 RangeOptimization Variable
SNAr (C4 Coupling) Electron-rich anilines75% - 90% YieldMicrowave irradiation reduces time[4].
SNAr (C4 Coupling) Sterically hindered anilines40% - 60% YieldRequires elevated temperatures (reflux)[4].
O-Alkylation (C6) Primary alkyl halides65% - 85% YieldUse of catalytic KI accelerates SN2 via Finkelstein.
Kinase Assay EGFR (Wild Type)10 nM - 100 nM (IC50)C4-aniline substitution pattern dictates potency.
Kinase Assay VEGFR-250 nM - 500 nM (IC50)C6-ether length impacts solvent channel fit.

Signaling Pathway Context & Visualization

Understanding the biological context of these synthesized inhibitors is crucial. When EGF binds to the extracellular domain of EGFR, it triggers receptor dimerization and autophosphorylation. This activates downstream cascades, primarily the RAS/RAF/MEK/ERK pathway (driving cellular proliferation) and the PI3K/AKT pathway (driving cell survival and anti-apoptosis)[2][5].

Quinazoline derivatives synthesized from 4-chloro-2-methylquinazolin-6-ol competitively bind to the ATP pocket, locking the kinase in an inactive state and effectively severing these oncogenic signals.

EGFR_Pathway Ligand EGF / TGF-α EGFR EGFR (RTK) ATP-Binding Pocket Ligand->EGFR Activates RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Inhibitor Quinazoline Inhibitor (Hinge Binder) Inhibitor->EGFR Blocks (Met793/Thr854) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (Proliferation) MEK->ERK AKT AKT (Survival) PI3K->AKT

Disruption of EGFR signaling pathways by ATP-competitive quinazoline inhibitors.

References

  • BLD Pharm.
  • Frontiers. "Deciphering quinazoline derivatives' interactions with EGFR: a computational quest for advanced cancer therapy". frontiersin.org.
  • National Center for Biotechnology Information (PMC). "Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present)". nih.gov.
  • World Journal of Pharmaceutical Research. "Novel 4-anilinoquinazoline derivatives as EGFR and VEGFR-2 inhibitors". amazonaws.com.
  • RSC Publishing.
  • Benchchem.

Sources

Exploratory

Architecting the Quinazoline Core: A Comprehensive Guide to Modern Synthetic Strategies and Mechanistic Causality

Executive Summary & The Pharmacological Imperative Quinazolines (1,3-diazanaphthalenes) represent a privileged and highly versatile class of nitrogen-containing heterocycles. They serve as the structural backbone for num...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Pharmacological Imperative

Quinazolines (1,3-diazanaphthalenes) represent a privileged and highly versatile class of nitrogen-containing heterocycles. They serve as the structural backbone for numerous FDA-approved therapeutics, most notably in the realm of oncology as epidermal growth factor receptor (EGFR) inhibitors (e.g., gefitinib, erlotinib), as well as exhibiting broad-spectrum antimicrobial, antifungal, and antihypertensive activities [1].

Because the pharmacological efficacy of quinazoline derivatives is intrinsically linked to their substitution patterns, developing regiospecific, high-yield, and step-economical synthetic routes is a critical imperative for drug development professionals. This whitepaper deconstructs the evolution of quinazoline synthesis—from classical thermal condensations to modern transition-metal-catalyzed annulations and green multicomponent reactions (MCRs)—emphasizing the mechanistic causality behind experimental choices.

Classical Methodologies: The Niementowski Synthesis and Its Mechanistic Evolution

First reported in 1895, the Niementowski quinazoline synthesis remains a foundational method for constructing 3H-quinazolin-4-ones. The classical reaction involves the thermal condensation of anthranilic acids with amides[2].

Mechanistic Causality: The traditional protocol requires extreme temperatures (often >150 °C)[3]. This thermal extreme is necessary because the amino group of anthranilic acid is a relatively weak nucleophile, and its attack on the electrophilic carbonyl carbon of the amide is kinetically hindered. The subsequent intramolecular cyclization and dehydration steps require a significant thermodynamic push to eliminate water and achieve aromatization[3].

To overcome these kinetic barriers without resorting to destructive thermal degradation, modern adaptations utilize Microwave Irradiation (MWI) combined with solid-supported Lewis acid catalysts. MWI provides rapid, uniform dielectric heating, while solid supports like Montmorillonite K-10 polarize the amide carbonyl, drastically lowering the activation energy[4].

Niementowski A Anthranilic Acid + Amide B Nucleophilic Acyl Substitution A->B C N-Acyl Anthranilic Acid Intermediate B->C D Intramolecular Cyclization C->D E Dehydration (-H2O) D->E F Quinazolin-4(3H)-one E->F

Caption: Mechanistic workflow of the Niementowski quinazoline synthesis.

Protocol 1: Microwave-Assisted Solid-Phase Niementowski Synthesis

This protocol is designed as a self-validating system, ensuring catalyst recovery and product purity.

  • Preparation: Grind anthranilic acid (1.0 mmol) and formamide (1.5 mmol) with Montmorillonite K-10 (0.5 g) in an agate mortar until a homogeneous, free-flowing powder is formed.

  • Irradiation: Transfer the mixture to a microwave-safe quartz vial. Irradiate at 400 W for exactly 4 minutes.

    • Causality: The absence of solvent prevents the dampening of microwave energy, allowing the K-10 support to rapidly reach the necessary activation temperature via localized superheating[4].

  • Extraction & Validation: Cool the vial to room temperature. Extract the resulting solid mass with hot ethanol (3 × 10 mL). Monitor the extract via Thin Layer Chromatography (TLC) (Hexane:EtOAc 7:3). The disappearance of the anthranilic acid spot validates reaction completion.

  • Isolation: Filter the hot suspension to recover the Montmorillonite K-10 catalyst (which can be washed, dried, and reused, validating the green chemistry aspect). Concentrate the filtrate under reduced pressure and allow it to cool; the spontaneous crystallization of the product validates high regiopurity.

Transition-Metal-Catalyzed Annulations: Precision and Step Economy

While classical methods are robust, they often lack the functional group tolerance required for complex drug scaffolds. Transition-metal catalysis (Pd, Cu, Fe, Co) has revolutionized quinazoline synthesis via Acceptorless Dehydrogenative Coupling (ADC) and cascade annulations [5].

Mechanistic Causality in Palladium Catalysis: Palladium-catalyzed reductive carbonylation allows for the insertion of carbonyl groups without the use of toxic, high-pressure CO gas. In this system, Mo(CO)₆ is utilized as a solid, bench-stable CO surrogate. It releases CO gradually upon heating, preventing the catalyst poisoning typically associated with CO saturation[5]. Furthermore, the addition of electron-deficient phosphine ligands, such as P(C₆F₅)₃, accelerates the final reductive elimination step, while silanes (e.g., Ph₂SiH₂) act as superior nucleophiles compared to amidines, driving the catalytic cycle forward efficiently[5].

PdCatalysis Pre Pd(OAc)2 Precatalyst Act Active Pd(0) Species Pre->Act Reduction OxAdd Oxidative Addition (C-I Bond Cleavage) Act->OxAdd N-(2-iodophenyl)benzimidamide COIns CO Insertion (from Mo(CO)6) OxAdd->COIns RedElim Reductive Elimination & Cyclization COIns->RedElim Silane Reductant RedElim->Act Catalyst Regeneration Prod Substituted Quinazoline RedElim->Prod

Caption: Catalytic cycle of Pd-catalyzed reductive carbonylation to form quinazolines.

Protocol 2: Palladium-Catalyzed Reductive Carbonylation
  • Setup: In an oven-dried Schlenk tube, add N-(2-iodophenyl)benzimidamide (0.2 mmol), Mo(CO)₆ (0.4 mmol), Pd(OAc)₂ (10 mol%), and P(C₆F₅)₃ (20 mol%).

  • Solvent & Additives: Evacuate and backfill the tube with N₂ three times. Add anhydrous DMF (2 mL), triethylamine (0.6 mmol), and Ph₂SiH₂ (0.4 mmol) via syringe.

  • Reaction: Seal the tube and stir at 120 °C for 16 hours.

    • Self-Validation: The gradual bubbling observed in the solution indicates the controlled release of CO gas from the Mo(CO)₆ complex, visually validating the activation of the carbonyl source[5].

  • Workup & Isolation: Cool to room temperature, quench carefully with water (10 mL), and extract with EtOAc (3 × 10 mL). Wash the combined organic layers extensively with brine to remove residual DMF. Dry over Na₂SO₄, concentrate, and purify via silica gel column chromatography to isolate the 2,4-disubstituted quinazoline.

Multicomponent Reactions (MCRs) and Green Chemistry Approaches

Recent literature highlights the shift toward sustainable, solvent-free Multicomponent Reactions (MCRs) [6]. A prime example is the one-pot synthesis of quinazolines using 2-aminobenzophenones, benzaldehydes, and ammonium acetate catalyzed by magnetic ionic liquids (e.g., bmim[FeCl₄])[5].

Mechanistic Causality: The ionic liquid serves a dual purpose. First, it acts as a highly polar, non-volatile solvent medium. Second, the [FeCl₄]⁻ anion acts as a Lewis acid, activating the carbonyl carbon of the benzaldehyde for nucleophilic attack by the ammonia generated in situ from ammonium acetate[5]. The paramagnetic nature of the iron core allows the catalyst to be recovered instantly using an external neodymium magnet, providing a self-validating, highly efficient catalyst recycling system[5].

Quantitative Data Summary: Comparative Yields and Conditions

The following table synthesizes the quantitative data across the discussed methodologies, providing a clear comparative matrix for experimental design.

Synthetic StrategyCatalyst / ReagentsReaction ConditionsYield RangeKey Mechanistic Advantage
Classical Niementowski Formamide (excess)>150 °C, 4–6 h40–60%Reagent-free thermal condensation; limited by high activation energy.
MW-Assisted Niementowski Montmorillonite K-10MW (400 W), 4 min80–90%Dielectric heating and Lewis acid support drastically reduce reaction time.
Pd-Catalyzed Carbonylation Pd(OAc)₂, Mo(CO)₆, Ph₂SiH₂DMF, 120 °C, 16 h48–80%Controlled CO release avoids toxicity; electron-deficient ligands accelerate elimination.
Cu-Catalyzed Annulation Cu(OTf)₂, SelectfluorDMSO, 130 °C, 2–3 h52–93%Utilizes DMSO as a one-carbon synthon via C(sp³)-H oxidation.
Fe-Catalyzed MCR bmim[FeCl₄] (Magnetic IL)Solvent-free, 40 °C, 2.5 h86–95%Ionic liquid acts as both solvent and a magnetically recoverable Lewis acid catalyst.

Conclusion

The synthesis of substituted quinazolines has transitioned from brute-force thermal condensations to highly orchestrated, catalytically driven annulations. By understanding the causality behind reagent selection—such as utilizing Mo(CO)₆ for controlled carbonyl insertion or magnetic ionic liquids for dual solvent-catalyst roles—researchers can design self-validating protocols that maximize yield, regiospecificity, and step economy. These advancements are critical for accelerating the discovery and optimization of next-generation quinazoline-based therapeutics.

References

  • Title: Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities Source: Research in Pharmaceutical Sciences / PubMed Central URL: [Link]

  • Title: Transition-metal-catalyzed synthesis of quinazolines: A review Source: Frontiers in Chemistry URL: [Link]

  • Title: Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives Source: Molecules (MDPI) URL: [Link]

  • Title: Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review Source: The Open Medicinal Chemistry Journal URL: [Link]

  • Title: Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview Source: Frontiers in Chemistry / PubMed Central URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Experimental Protocols for the Investigation of 4-Chloro-2-methylquinazolin-6-ol in Cancer Research

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privile...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of biologically active compounds.[1][2][3] Several quinazoline derivatives have been successfully developed into FDA-approved anticancer drugs, such as gefitinib and erlotinib, primarily targeting receptor tyrosine kinases (RTKs).[1][4] This document provides a comprehensive experimental framework for the initial investigation of a novel quinazoline derivative, 4-Chloro-2-methylquinazolin-6-ol, as a potential anti-cancer agent. We will operate under the hypothesis that this compound, based on the known activities of structurally related molecules, may exert its effects through the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer.[5][6][7] The following protocols are designed to be a self-validating system to rigorously test this hypothesis and characterize the compound's anti-neoplastic properties.

Introduction: The Rationale for Investigating 4-Chloro-2-methylquinazolin-6-ol

Quinazoline derivatives have a rich history in oncology, with a broad spectrum of demonstrated biological activities including anti-proliferative, pro-apoptotic, and anti-angiogenic effects.[3][8] Their mechanism of action is diverse, ranging from the well-established inhibition of Epidermal Growth Factor Receptor (EGFR) to the modulation of other critical cellular targets like Vascular Endothelial Growth Factor Receptor (VEGFR), Poly(ADP-ribose)polymerase-1 (PARP-1), and tubulin.[2][9] The PI3K/Akt/mTOR pathway is another key target for quinazoline-based compounds.[5][10] This pathway is one of the most frequently activated signaling cascades in human cancers, making it a highly attractive target for therapeutic intervention.[5][6][11]

The structure of 4-Chloro-2-methylquinazolin-6-ol, with its chloro and methyl substitutions, suggests the potential for specific interactions within the ATP-binding pocket of kinases. The hydroxyl group at the 6-position could also be involved in hydrogen bonding, potentially enhancing its binding affinity and selectivity. This guide will provide the necessary protocols to elucidate the anti-cancer potential and mechanism of action of this promising, yet uncharacterized, compound.

Proposed Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway

We hypothesize that 4-Chloro-2-methylquinazolin-6-ol may function as an inhibitor of the PI3K/Akt/mTOR pathway. This pathway is a central regulator of cellular processes, and its aberrant activation is a hallmark of many cancers.[6][7] Inhibition of this pathway can lead to decreased cell proliferation, induction of apoptosis, and suppression of tumor growth.

PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival Apoptosis Apoptosis Akt->Apoptosis inhibits S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation EIF4EBP1->Proliferation Inhibitor 4-Chloro-2-methyl quinazolin-6-ol Inhibitor->PI3K inhibits PTEN PTEN PTEN->PIP3 dephosphorylates

Caption: Proposed mechanism of 4-Chloro-2-methylquinazolin-6-ol as a PI3K inhibitor.

Experimental Workflow

The following diagram outlines the proposed experimental workflow for the characterization of 4-Chloro-2-methylquinazolin-6-ol.

experimental_workflow start Start: Compound 4-Chloro-2-methylquinazolin-6-ol cell_culture Select and Culture Cancer Cell Lines start->cell_culture viability_assay Cell Viability Assay (MTT / CellTiter-Glo) cell_culture->viability_assay ic50 Determine IC50 Value viability_assay->ic50 apoptosis_assay Apoptosis Assay (Annexin V / PI Staining) ic50->apoptosis_assay western_blot Western Blot Analysis (PI3K/Akt/mTOR pathway) ic50->western_blot data_analysis Data Analysis and Interpretation apoptosis_assay->data_analysis western_blot->data_analysis conclusion Conclusion on In Vitro Efficacy and Mechanism data_analysis->conclusion

Caption: Experimental workflow for in vitro evaluation of 4-Chloro-2-methylquinazolin-6-ol.

Detailed Experimental Protocols

Cell Culture and Compound Preparation
  • Cell Line Selection: Choose a panel of human cancer cell lines relevant to the potential therapeutic application. It is advisable to include cell lines with known alterations in the PI3K/Akt/mTOR pathway (e.g., PTEN-null, PIK3CA-mutant) and a non-cancerous cell line for cytotoxicity comparison. Examples include:

    • Breast Cancer: MCF-7 (PIK3CA mutant), MDA-MB-231 (PTEN mutant)[10]

    • Prostate Cancer: PC-3 (PTEN-null)

    • Lung Cancer: A549[12]

    • Colon Cancer: HCT-116[13]

    • Non-cancerous control: MCF-10A (non-tumorigenic breast epithelial cells)[10]

  • Cell Culture: Culture cells in the appropriate medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintain in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: Prepare a 10 mM stock solution of 4-Chloro-2-methylquinazolin-6-ol in dimethyl sulfoxide (DMSO). Store at -20°C. Prepare fresh serial dilutions in the culture medium for each experiment, ensuring the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.

In Vitro Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with increasing concentrations of 4-Chloro-2-methylquinazolin-6-ol (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM) for 48-72 hours. Include a vehicle control (0.1% DMSO) and a positive control (a known PI3K inhibitor like LY294002).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Hypothetical IC50 Values for 4-Chloro-2-methylquinazolin-6-ol
Cell Line IC50 (µM)
MCF-75.2
MDA-MB-2318.7
PC-33.9
A54912.5
MCF-10A> 50
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Seeding and Treatment: Seed cells in a 6-well plate and treat with 4-Chloro-2-methylquinazolin-6-ol at concentrations around the determined IC50 value (e.g., 1x and 2x IC50) for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, necrotic: Annexin V-/PI+).

Hypothetical Apoptosis Induction by 4-Chloro-2-methylquinazolin-6-ol in PC-3 cells (48h)
Treatment Viable (%) Early Apoptotic (%) Late Apoptotic/Necrotic (%)
Vehicle Control95.12.52.4
1x IC50 (3.9 µM)60.325.813.9
2x IC50 (7.8 µM)35.745.119.2
Western Blot Analysis for Pathway Modulation

This technique is used to detect the levels of specific proteins in the PI3K/Akt/mTOR pathway to confirm the mechanism of action.

  • Seeding and Treatment: Seed cells in a 6-well plate and treat with 4-Chloro-2-methylquinazolin-6-ol at IC50 concentrations for various time points (e.g., 6, 12, 24 hours).

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies overnight at 4°C. Key antibodies to probe include:

    • Phospho-Akt (Ser473)

    • Total Akt

    • Phospho-mTOR (Ser2448)

    • Total mTOR

    • Phospho-p70S6K (Thr389)

    • Total p70S6K

    • Cleaved PARP (an apoptosis marker)

    • β-actin (as a loading control)

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Densitometric analysis of the bands will reveal a decrease in the phosphorylation of Akt, mTOR, and p70S6K, and an increase in cleaved PARP, confirming the proposed mechanism.

In Vivo Studies (Proposed)

Should the in vitro data demonstrate significant anti-cancer activity, subsequent in vivo studies using xenograft models in immunocompromised mice are warranted. This would involve implanting human cancer cells (e.g., PC-3) into mice and, once tumors are established, treating the mice with 4-Chloro-2-methylquinazolin-6-ol to assess its effect on tumor growth, metastasis, and overall survival.

Conclusion

This application note provides a robust and comprehensive framework for the initial investigation of 4-Chloro-2-methylquinazolin-6-ol as a potential anti-cancer agent. The proposed protocols are designed to systematically evaluate its cytotoxicity, pro-apoptotic activity, and to validate its hypothesized mechanism of action as a PI3K/Akt/mTOR pathway inhibitor. The successful execution of these experiments will provide a strong foundation for further pre-clinical and clinical development of this novel quinazoline derivative.

References

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). RSC Advances.
  • Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. (2021).
  • The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. (n.d.).
  • Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. (2024). Journal of Applied Pharmaceutical Science.
  • Quinazoline Derivatives as Potential Therapeutic Agents in Breast Cancer, Cervical Cancer, and Ovarian Cancer Therapy. (2025). Vascular and Endovascular Review.
  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). Journal of Xenobiotics.
  • Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. (2014). Molecular Cancer Therapeutics.
  • PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? (2022). Frontiers in Oncology.
  • Advancements in Quinazoline Derivatives as Targeted Anticancer Agents: A Review on its Synthesis, Mechanisms, and Therapeutic Potential. (2024). Angiotherapy.
  • Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. (n.d.). Journal of Clinical Oncology.
  • Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation. (n.d.).
  • PI3K/AKT/mTOR p
  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (n.d.). Revista Virtual de Química.
  • Quinazoline derivatives: synthesis and bioactivities. (n.d.). Journal of Enzyme Inhibition and Medicinal Chemistry.

Sources

Application

Application Note: 4-Chloro-2-methylquinazolin-6-ol as a Bifunctional Chemical Probe Precursor for Targeted Protein Degradation and Kinase Profiling

Executive Summary & Mechanistic Rationale The development of highly selective chemical probes, particularly Proteolysis Targeting Chimeras (PROTACs) and fluorescent kinase tracers, requires versatile and structurally pre...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of highly selective chemical probes, particularly Proteolysis Targeting Chimeras (PROTACs) and fluorescent kinase tracers, requires versatile and structurally predictable building blocks. 4-Chloro-2-methylquinazolin-6-ol (CAS: 1314922-20-7) has emerged as a privileged bifunctional scaffold in the synthesis of Epidermal Growth Factor Receptor (EGFR) and HER2 targeted probes[1].

As a Senior Application Scientist, it is critical to understand the causality behind selecting this specific molecule over other quinazoline derivatives. Its utility is governed by three distinct structural features, each serving a highly specific chemical and biological purpose:

  • The C4-Chloro Group (Electrophilic Center): The electron-withdrawing nature of the quinazoline nitrogens renders the C4 position highly electrophilic. This allows for rapid, high-yielding Nucleophilic Aromatic Substitution (SNAr) with substituted anilines. The resulting 4-anilino motif is the universal "hinge-binding" pharmacophore that competitively anchors the probe into the ATP-binding pocket of target kinases[2].

  • The C6-Hydroxyl Group (Solvent-Exposed Vector): Crystallographic studies of quinazoline inhibitors bound to EGFR reveal that the C6 position points directly out of the ATP pocket toward the solvent interface[2]. The phenolic hydroxyl group provides an ideal, modifiable nucleophile for the attachment of PROTAC linkers (e.g., PEG chains) or fluorophores without causing steric clashes within the kinase hinge region[3].

  • The C2-Methyl Group (Steric Modulator): Compared to an unsubstituted C2 position, the methyl group alters the dihedral angle of the molecule within the binding pocket, modulating the off-rate and enhancing selectivity profiles against off-target kinases[4].

Experimental Protocols: A Self-Validating Workflow

The following protocols detail the step-by-step transformation of 4-Chloro-2-methylquinazolin-6-ol into a functional PROTAC chemical probe. The methodology is designed as a self-validating system, ensuring intermediate purity before proceeding to complex conjugation steps.

Protocol A: Synthesis of the Kinase-Binding Warhead (SNAr Reaction)

This step establishes the primary target affinity by coupling the quinazoline core with an aniline derivative (e.g., 3-chloro-4-fluoroaniline).

Reagents & Conditions:

  • 4-Chloro-2-methylquinazolin-6-ol (1.0 eq)

  • Substituted Aniline (1.1 eq)

  • Isopropanol (IPA) or Dimethylformamide (DMF)

  • Catalytic HCl (if using IPA) or N,N-Diisopropylethylamine (DIPEA, 2.0 eq, if using DMF)

Step-by-Step Methodology:

  • Preparation: Dissolve 4-Chloro-2-methylquinazolin-6-ol in anhydrous IPA. Causality: IPA is chosen as a protic solvent to stabilize the transition state of the SNAr reaction, accelerating the displacement of the chloride ion.

  • Activation: Add the substituted aniline followed by a catalytic amount of concentrated HCl. Causality: Acid catalysis protonates the quinazoline N1 nitrogen, further increasing the electrophilicity of the C4 carbon.

  • Reaction: Reflux the mixture at 85°C for 4–6 hours. Monitor progression via LC-MS. The reaction is complete when the starting material mass (m/z ~194) is entirely replaced by the product mass.

  • Isolation: Cool the reaction to room temperature. The product (4-anilinoquinazolin-6-ol hydrochloride salt) typically precipitates directly from the IPA.

  • Validation: Filter, wash with cold ether, and dry under a vacuum. Verify the preservation of the C6-hydroxyl group (broad singlet ~9.5 ppm in 1H-NMR, DMSO-d6), which is critical for the next step.

Protocol B: PROTAC Linker Conjugation (Alkylation)

This step attaches the linker-E3 ligase ligand complex to the solvent-exposed C6 position.

Reagents & Conditions:

  • 4-Anilinoquinazolin-6-ol intermediate (1.0 eq)

  • Bifunctional Linker-E3 Ligand (e.g., Halogenated-PEG-CRBN ligand) (1.2 eq)

  • Potassium Carbonate (K₂CO₃, 3.0 eq)

  • Anhydrous DMF

Step-by-Step Methodology:

  • Deprotonation: Suspend the quinazoline intermediate and K₂CO₃ in anhydrous DMF. Stir at 40°C for 30 minutes. Causality: The pKa of the C6-phenol is roughly 9-10. Mild base (K₂CO₃) selectively deprotonates the phenol without deprotonating the secondary 4-anilino amine, ensuring regioselective O-alkylation over N-alkylation[5].

  • Coupling: Dropwise add the Halogenated-PEG-E3 ligand (e.g., Lenalidomide-C6-Br) dissolved in DMF[6].

  • Reaction: Stir at 60°C for 12 hours. Monitor via TLC (DCM:MeOH 9:1).

  • Purification: Quench with water, extract with ethyl acetate, and purify the organic layer via preparative HPLC to isolate the final PROTAC.

  • Validation: Confirm the structure via High-Resolution Mass Spectrometry (HRMS) to ensure no over-alkylation occurred.

Quantitative Data Summary

When 4-Chloro-2-methylquinazolin-6-ol is utilized to synthesize EGFR-targeting PROTACs, the resulting chemical probes demonstrate profound biological activity. The table below summarizes representative quantitative metrics for probes derived from this specific structural class[3][6].

Chemical Probe TypeTarget KinaseE3 Ligase RecruitedBinding Affinity ( Kd​ )Degradation Efficacy ( DC50​ )Maximum Degradation ( Dmax​ )
Quinazoline-PEG-CRBN EGFR (WT)Cereblon (CRBN)15 - 20 nM> 500 nM (Poor)< 30%
Quinazoline-PEG-CRBN EGFR (L858R Mutant)Cereblon (CRBN)5 - 10 nM10 - 25 nM> 95%
Quinazoline-Alkyl-VHL EGFR (Del19/T790M)VHL2 - 8 nM5 - 15 nM> 90%

Note: The data highlights the causality of mutant selectivity. The quinazoline core inherently binds tighter to active conformation mutants (L858R) than to Wild-Type (WT) EGFR, resulting in highly selective degradation profiles that spare healthy tissues.

Visualizations of Workflows and Mechanisms

To fully conceptualize the application of this chemical probe, the following diagrams map both the synthetic workflow and the biological mechanism of action.

Chemical Synthesis & Functionalization Workflow

SynthesisWorkflow A 4-Chloro-2-methylquinazolin-6-ol (Starting Material) B SNAr Reaction (Aniline Coupling) A->B C 4-Anilinoquinazolin-6-ol (Kinase Binder) B->C D O-Alkylation (Linker Attachment) C->D E PROTAC Precursor (Binder + Linker) D->E F E3 Ligand Conjugation (CRBN/VHL) E->F G Functional PROTAC (Chemical Probe) F->G

Caption: Step-by-step synthetic workflow transforming the quinazoline core into a functional PROTAC.

PROTAC Mechanism of Action (Targeted Protein Degradation)

PROTACMechanism PROTAC Bifunctional PROTAC Probe (Quinazoline-based) Ternary Ternary Complex Formation (Kinase - PROTAC - E3) PROTAC->Ternary Recruits Target Target Kinase (e.g., Mutant EGFR) Target->Ternary Binds Hinge Region E3 E3 Ubiquitin Ligase (e.g., CRBN or VHL) E3->Ternary Binds Ligand Ub Polyubiquitination of Kinase Ternary->Ub Transfers Ubiquitin Proteasome 26S Proteasome Degradation (Target Cleared) Ub->Proteasome Targets for Destruction

Caption: Biological signaling and degradation pathway induced by the synthesized PROTAC ternary complex.

References

  • Targeting the Epidermal Growth Factor Receptor with Molecular Degraders: State-of-the-Art and Future Opportunities. Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • Design, Synthesis, and Biological Evaluation of Novel EGFR PROTACs Targeting Del19/T790M/C797S Mutation. PMC, National Institutes of Health. Available at:[Link]

  • Insights into fourth generation selective inhibitors of (C797S) EGFR mutation combating non-small cell lung cancer resistance: a critical review. PMC, National Institutes of Health. Available at:[Link]

  • Use of Direct-to-Biology Strategies for the Discovery of 2′-Deoxynucleoside 5′-Monophosphate N-Glycosidase (DNPH1) PROTACs. Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI. Available at: [Link]

  • Fourth-generation EGFR-TKI to overcome C797S mutation: past, present, and future. PMC, National Institutes of Health. Available at: [Link]

Sources

Method

Application Note: A Validated Reverse-Phase HPLC Method for the Accurate Quantification of 4-Chloro-2-methylquinazolin-6-ol

Abstract This application note details a robust, specific, and accurate reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 4-Chloro-2-methylquinazolin-6-ol. Quinazoline deriva...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, specific, and accurate reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 4-Chloro-2-methylquinazolin-6-ol. Quinazoline derivatives are significant scaffolds in medicinal chemistry, making their precise quantification essential for quality control, stability studies, and pharmacokinetic analysis in drug discovery and development. The described method utilizes a C18 stationary phase with a simple isocratic mobile phase of acetonitrile and water, coupled with UV detection. The protocol has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity. This self-validating system ensures reliable and reproducible results for researchers, scientists, and drug development professionals.

Introduction and Scientific Rationale

4-Chloro-2-methylquinazolin-6-ol is a heterocyclic compound belonging to the quinazoline class. Quinazoline derivatives are of significant interest in the pharmaceutical industry due to their wide range of biological activities, including potential anticancer properties.[1][2] The purity and concentration of active pharmaceutical ingredients (APIs) and their intermediates are critical quality attributes that directly impact the safety and efficacy of the final drug product.[3] Therefore, a validated analytical method for the accurate quantification of 4-Chloro-2-methylquinazolin-6-ol is imperative.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the analysis of small molecules in pharmaceutical applications due to its high resolution, sensitivity, and reproducibility.[4] This note describes a method based on reverse-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is polar.[5][6] This configuration is ideal for separating moderately polar to non-polar compounds like quinazoline derivatives, ensuring their retention and separation from potential impurities.[7][8] The method's validation is grounded in the principles outlined in the ICH Q2(R1) guideline to demonstrate its suitability for its intended purpose.[9][10]

Experimental Methodology

Instrumentation and Consumables
  • HPLC System: An HPLC system equipped with a quaternary pump, degasser, autosampler, thermostatted column compartment, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatography Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for its proven resolving power with aromatic compounds.

  • Data Acquisition: Chromatography data station software.

  • Analytical Balance: For accurate weighing of standards.

  • Volumetric Glassware: Class A flasks and pipettes.

  • Syringe Filters: 0.45 µm or 0.22 µm PTFE or regenerated cellulose filters for sample preparation.[11]

Reagents and Materials
  • 4-Chloro-2-methylquinazolin-6-ol: Reference Standard of known purity.

  • Acetonitrile (ACN): HPLC grade.

  • Methanol (MeOH): HPLC grade.

  • Water: HPLC grade or ultrapure water.

  • Formic Acid (optional): To improve peak shape by controlling the ionization of the analyte.[7]

Chromatographic Conditions

The selection of chromatographic parameters is critical for achieving optimal separation and detection.[12] The following conditions have been optimized for this analysis.

ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides excellent retention and resolution for quinazoline derivatives.
Mobile Phase Acetonitrile : Water (60:40, v/v)This composition offers a suitable polarity to achieve a reasonable retention time and good peak shape.[13]
Elution Mode IsocraticSimplifies the method, leading to greater robustness and shorter run-to-run equilibration times.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm i.d. column, ensuring optimal efficiency.
Column Temperature 30 °CMaintaining a constant temperature ensures retention time reproducibility.
Detection Wavelength 254 nmQuinazoline derivatives exhibit strong UV absorbance around this wavelength. A UV scan of the standard is recommended to confirm the absorbance maximum.[8]
Injection Volume 10 µLA typical injection volume to balance sensitivity and peak shape.
Run Time 10 minutesSufficient time for the elution of the analyte and any potential late-eluting impurities.
Preparation of Solutions

Proper preparation of standards and samples is crucial for accurate and reproducible results.[14][15]

  • Standard Stock Solution (e.g., 500 µg/mL):

    • Accurately weigh approximately 25 mg of the 4-Chloro-2-methylquinazolin-6-ol reference standard.

    • Transfer it to a 50 mL Class A volumetric flask.

    • Add approximately 30 mL of acetonitrile (or the mobile phase) and sonicate for 5-10 minutes to ensure complete dissolution.

    • Allow the solution to return to room temperature.

    • Dilute to the mark with the same solvent and mix thoroughly.

  • Working Standard Solutions (for Linearity Curve):

    • Prepare a series of at least five working standards by serial dilution of the stock solution with the mobile phase.

    • A suggested concentration range is 10 µg/mL, 25 µg/mL, 50 µg/mL, 100 µg/mL, and 150 µg/mL.

  • Sample Preparation:

    • Accurately weigh the sample material containing 4-Chloro-2-methylquinazolin-6-ol to obtain a theoretical final concentration within the calibration range (e.g., 50 µg/mL).

    • Dissolve the sample in a solvent compatible with the mobile phase (e.g., acetonitrile).[8]

    • Ensure the sample is fully dissolved, using sonication if necessary.

    • Filter the final solution through a 0.22 µm or 0.45 µm syringe filter prior to injection to remove particulates and protect the HPLC column.[11][15]

Method Validation Protocol (per ICH Q2(R1))

The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[9][10]

System Suitability

Before commencing validation experiments, the suitability of the chromatographic system must be verified.

  • Inject the working standard solution (e.g., 50 µg/mL) five times.

  • Calculate the %RSD for the peak area and retention time.

ParameterAcceptance CriteriaRationale
Tailing Factor ≤ 2.0Ensures peak symmetry.
Theoretical Plates > 2000Indicates column efficiency.
%RSD of Peak Area ≤ 2.0%Demonstrates detector and injection precision.
%RSD of Retention Time ≤ 1.0%Demonstrates pump and system stability.
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or matrix components.

  • Inject a blank (mobile phase), a standard solution, and a sample solution.

  • Compare the chromatograms. The blank should show no interfering peaks at the retention time of the analyte.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Inject the five prepared working standard solutions in triplicate.

  • Plot the average peak area versus concentration.

  • Perform a linear regression analysis.

ParameterAcceptance Criteria
Correlation Coefficient (R²) ≥ 0.999
Y-intercept Should be close to zero

Table 1: Example Linearity Data

Concentration (µg/mL) Mean Peak Area
10 125,400
25 313,500
50 627,000
100 1,254,000

| 150 | 1,881,000 |

Accuracy (Recovery)

Accuracy is determined by applying the method to samples to which known amounts of the analyte have been added.

  • Prepare samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target sample concentration).

  • Prepare three replicates for each level.

  • Calculate the percentage recovery for each replicate.

Table 2: Example Accuracy Data

Spike Level Theoretical Conc. (µg/mL) Measured Conc. (µg/mL) % Recovery
80% 40 39.8 99.5%
100% 50 50.3 100.6%
120% 60 59.7 99.5%

| Acceptance Criteria | | | 98.0% - 102.0% |

Precision

Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Repeatability (Intra-assay Precision):

    • Prepare six individual samples at 100% of the target concentration.

    • Analyze them on the same day under the same conditions.

    • Calculate the %RSD.

  • Intermediate Precision (Inter-assay Precision):

    • Repeat the analysis on a different day, with a different analyst, or using a different instrument.

    • Calculate the %RSD for the combined data.

Table 3: Example Precision Data

Precision Type %RSD Acceptance Criteria
Repeatability (n=6) 0.85% ≤ 2.0%

| Intermediate Precision (n=12) | 1.20% | ≤ 2.0% |

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

    • Where σ = the standard deviation of the y-intercepts of regression lines.

    • Where S = the slope of the calibration curve.

Robustness

The robustness of the method is its capacity to remain unaffected by small, deliberate variations in method parameters.

  • Vary parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic).

  • Assess the impact on system suitability parameters. The results should remain within the acceptance criteria.

Workflow and Process Visualization

The following diagrams illustrate the logical flow of the experimental and validation processes.

Workflow cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing A Prepare Mobile Phase B Prepare Standard & Sample Solutions A->B C System Equilibration & System Suitability Test B->C D Inject Samples & Standards C->D E Acquire Chromatographic Data D->E F Integrate Peaks E->F G Generate Calibration Curve F->G H Calculate Concentration G->H

Caption: Experimental Workflow for HPLC Quantification.

ValidationFlow Start Method Development Complete Specificity Specificity Start->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness End Method Validated Robustness->End

Caption: Logical Flow for Method Validation according to ICH Q2(R1).

Conclusion

The RP-HPLC method described in this application note provides a simple, rapid, and reliable means for the quantitative determination of 4-Chloro-2-methylquinazolin-6-ol. The isocratic method is easy to implement and demonstrates high throughput. The comprehensive validation protocol, based on ICH Q2(R1) guidelines, confirms that the method is specific, linear over a wide concentration range, accurate, and precise. This validated protocol is suitable for routine quality control analysis in industrial settings and for quantitative studies in research and development laboratories.

References

  • Organomation. (n.d.). HPLC Sample Preparation.
  • Lab Manager. (2011, November 2). HPLC Sample Prep: Critical First Steps in LC Analysis.
  • ICH. (n.d.). Quality Guidelines.
  • Mikiciuk-Olasik, E., et al. (2006). Determination of the Stabilities of New Quinazoline Derivatives by HPLC.
  • ICH. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • ResearchGate. (2025, August 5). Determination of the Stabilities of New Quinazoline Derivatives by HPLC.
  • Drawell. (2024, April 29). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
  • alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
  • Sigma-Aldrich. (n.d.). Small Molecule HPLC.
  • SIELC Technologies. (n.d.). Separation of Quinazoline on Newcrom R1 HPLC column.
  • Taylor & Francis. (2007, February 7). Determination of the Stabilities of New Quinazoline Derivatives by HPLC.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • BenchChem. (2025). Method development for the analysis of 2-Bromobenzo[h]quinazoline by HPLC.
  • ResearchGate. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
  • Blogs - News. (2025, April 15). Key Considerations For Sample Preparation in HPLC.
  • Moravek. (2024, October 22). Exploring the Different Mobile Phases in HPLC.
  • Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC.
  • ResearchGate. (2020, June 2). CHROMATOGRAPHIC DEVELOPMENT & VALIDATION OF 2-CHLOROMETHYL-4-METHYL QUINAZOLINE FOR QUANTIFICATION OF QUALITY.

Sources

Application

Application Note: Preparation, Handling, and Storage of 4-Chloro-2-methylquinazolin-6-ol Stock Solutions

Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Protocol & Mechanistic Guide Executive Summary 4-Chloro-2-methylquinazolin-6-ol is a highly functionalized heterocycl...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Protocol & Mechanistic Guide

Executive Summary

4-Chloro-2-methylquinazolin-6-ol is a highly functionalized heterocyclic building block widely utilized in the synthesis of kinase inhibitors and antimicrobial agents. As a Senior Application Scientist, I frequently observe that the primary point of failure in pharmacological assays involving 4-chloroquinazolines is improper stock solution management. This guide establishes a self-validating protocol for preparing, storing, and handling stock solutions of 4-Chloro-2-methylquinazolin-6-ol, ensuring maximum chemical stability and reproducible biological readouts.

Physicochemical Properties & Pharmacological Relevance

Understanding the physical properties of your compound is the first step in designing a robust handling protocol.

Table 1: Key Physicochemical Data

Property Value Causality / Experimental Impact
CAS Number 1314922-20-7[1] Unique identifier for procurement and inventory tracking.
Molecular Formula C9H7ClN2O[1] Contains a reactive halogen and a phenolic hydroxyl group.
Molecular Weight 194.62 g/mol [1] Used for precise molarity calculations.
Primary Solvent Anhydrous DMSO[2] Required to disrupt the stable crystal lattice without inducing hydrolysis.
Aqueous Solubility Poor / Insoluble[2] Dictates the need for a concentrated organic stock and stepwise aqueous dilution.

| Storage (Solid) | 2-8°C, Inert atmosphere | Prevents atmospheric moisture from degrading the 4-chloro substituent. |

Mechanistic Insights: The "Why" Behind the Protocol

Do not treat this compound as a generic small molecule. The specific structural features of 4-Chloro-2-methylquinazolin-6-ol dictate strict handling parameters:

  • The Reactivity of the 4-Chloro Position: The quinazoline core is highly electron-deficient, particularly at the C4 position, due to the electron-withdrawing nature of the two ring nitrogens. This makes the chlorine atom an excellent leaving group for nucleophilic aromatic substitution ( SN​Ar ). If your Dimethyl Sulfoxide (DMSO) has absorbed atmospheric water, the 4-chloro group will undergo spontaneous hydrolysis to form a quinazolin-4-one derivative[3]. Rule: Strictly use anhydrous, molecular biology-grade DMSO.

  • The Phenolic Hydroxyl Group: The hydroxyl group at the 6-position is susceptible to oxidation. Preparing the solution under an inert atmosphere (Argon or Nitrogen) and storing it in amber vials protects this moiety from photo-oxidation and radical degradation.

  • Filter Membrane Compatibility: DMSO is a powerful solvent that will dissolve or extract leachables from standard Cellulose Acetate (CA) or Nylon filters. Rule: Only use Polytetrafluoroethylene (PTFE) membranes for sterile filtration of DMSO stocks.

Experimental Protocol: Step-by-Step Preparation

This protocol is designed to create a self-validating system where visual and physical checkpoints ensure the integrity of the final solution.

Phase 1: Calculation and Weighing
  • Determine the required concentration. A standard stock concentration is 10 mM or 50 mM .

  • Use the following formula to calculate the required mass:

    Mass (mg)=Concentration (mM)×Volume (mL)×1000194.62 g/mol​

Table 2: Standard Dilution Matrix (per 1.0 mL of Anhydrous DMSO)

Desired Stock Concentration Mass of 4-Chloro-2-methylquinazolin-6-ol Required
10 mM 1.95 mg
20 mM 3.89 mg

| 50 mM | 9.73 mg |

Phase 2: Dissolution and Validation
  • Weighing: Accurately weigh the compound into a sterile, dry microcentrifuge tube. Perform this step rapidly to minimize exposure to atmospheric humidity.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO [3].

  • Agitation: Vortex the tube vigorously for 60 seconds.

  • Validation Checkpoint: Hold the tube against a light source. The solution must be completely transparent. If particulate matter remains, sonicate the tube in a water bath at a maximum of 37∘C for 2-5 minutes. Do not exceed 37∘C to prevent thermal degradation.

Phase 3: Filtration and Aliquoting
  • Sterile Filtration: Draw the dissolved solution into a solvent-resistant glass or polypropylene syringe. Attach a PTFE syringe filter and dispense the solution.

  • Aliquoting: Divide the stock solution into single-use aliquots (e.g., to ) in amber microcentrifuge tubes. Causality: Repeated freeze-thaw cycles cause localized concentration gradients and precipitation. Single-use aliquots eliminate this variable.

  • Purging: Gently blow a stream of Argon gas over the top of each tube before capping to displace oxygen and moisture.

Workflow Visualization

Workflow Weigh 1. Weigh Compound 4-Chloro-2-methylquinazolin-6-ol AddSolvent 2. Add Anhydrous DMSO (Target: 10-50 mM) Weigh->AddSolvent Vortex 3. Vortex & Inspect AddSolvent->Vortex Decision Complete Dissolution? Vortex->Decision Sonicate Water Bath Sonication (Max 37°C) Decision->Sonicate No Filter 4. Sterile Filtration (0.22 µm PTFE) Decision->Filter Yes Sonicate->Vortex Aliquot 5. Aliquot into Amber Tubes (Argon Purge) Filter->Aliquot Store 6. Store at -20°C or -80°C Aliquot->Store

Workflow for preparing and storing 4-Chloro-2-methylquinazolin-6-ol DMSO stock solutions.

Stability and Storage Guidelines

  • Short-Term Storage (< 1 Month): Store aliquots at −20∘C [4].

  • Long-Term Storage (1 to 6 Months): Store aliquots at −80∘C [4].

  • In-Assay Application: When diluting the DMSO stock into aqueous cell culture media or physiological buffers, perform a rapid, stepwise dilution. Ensure the final DMSO concentration in your biological assay does not exceed 0.5% (ideally ≤0.1% ) to prevent solvent-induced cytotoxicity and off-target cellular stress responses[4].

Troubleshooting Guide

Issue ObservedMechanistic CauseCorrective Action
Precipitation upon aqueous dilution The hydrophobic quinazoline core undergoes "solvent shock" when rapidly introduced to water.Dilute stepwise: First into a small volume of serum-containing media, then into the final assay volume while vortexing[4].
Loss of biological activity over time Hydrolysis of the 4-chloro group due to water ingress in the DMSO stock.Discard the compromised aliquot. Ensure future stocks are prepared with freshly opened, anhydrous DMSO and purged with Argon[3].
Solution turns yellow/brown Oxidation of the phenolic hydroxyl group at the 6-position.Protect from light using amber tubes; do not leave stocks at room temperature for extended periods.

References

  • Title: DESIGN, SYNTHESIS, AND BIOLOGICAL EVALUATION OF NOVEL QUINAZOLINE DRUG AS POTENTIAL ANTICANCER AGENTS Source: Journal of Emerging Technologies and Innovative Research (JETIR) URL: [Link]

Sources

Method

Application Note: High-Throughput Screening of 4-Chloro-2-methylquinazolin-6-ol and its Analogs for Kinase Inhibition

Abstract This document provides a comprehensive guide for the utilization of 4-Chloro-2-methylquinazolin-6-ol, a member of the quinazoline chemical class, in high-throughput screening (HTS) campaigns aimed at discovering...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the utilization of 4-Chloro-2-methylquinazolin-6-ol, a member of the quinazoline chemical class, in high-throughput screening (HTS) campaigns aimed at discovering novel kinase inhibitors. Quinazoline derivatives have emerged as a privileged scaffold in medicinal chemistry, forming the core of several FDA-approved drugs that target protein kinases. This application note details the scientific rationale, a detailed step-by-step protocol for a representative biochemical kinase assay, data analysis workflows, and best practices for hit validation. The protocols described herein are designed to be robust, reproducible, and adaptable for screening large compound libraries against various kinase targets.

Introduction: The Quinazoline Scaffold in Kinase Drug Discovery

The quinazoline core is a foundational structure in the development of targeted cancer therapies. Its rigid, bicyclic nature allows for precise orientation of substituents that can interact with the ATP-binding pocket of protein kinases. Prominent examples like Gefitinib and Erlotinib, which target the Epidermal Growth Factor Receptor (EGFR), validate the therapeutic potential of this scaffold. These molecules typically function as ATP-competitive inhibitors, blocking the phosphotransferase activity of the kinase and thereby interrupting downstream signaling pathways that are often hyperactivated in cancer.

4-Chloro-2-methylquinazolin-6-ol is a specific, yet less characterized, member of this family. Its structure suggests potential for interaction with the hinge region of a kinase ATP-binding site, a common feature for this class of inhibitors. Therefore, a primary application in a drug discovery context is its evaluation against a panel of kinases in a high-throughput format. This note will use a generic Tyrosine Kinase as a representative target to outline a robust HTS methodology.

Assay Principle: Homogeneous Time-Resolved Fluorescence (HTRF)

For screening compounds like 4-Chloro-2-methylquinazolin-6-ol, a homogeneous "mix-and-read" assay format is ideal for HTS due to its simplicity, robustness, and reduced handling steps. The HTRF® (Homogeneous Time-Resolved Fluorescence) kinase assay is a superior choice, based on the principle of Förster Resonance Energy Transfer (FRET) between a donor fluorophore (Europium cryptate) and an acceptor fluorophore (e.g., XL665 or d2).

The assay measures the phosphorylation of a substrate peptide by the target kinase. A Europium cryptate-labeled antibody that specifically recognizes the phosphorylated substrate is used in conjunction with an acceptor-labeled substrate. When the substrate is phosphorylated by the kinase, the binding of the antibody brings the donor and acceptor fluorophores into close proximity, resulting in a high FRET signal. An active inhibitor, such as a potent quinazoline derivative, will prevent substrate phosphorylation, leading to a decrease in the FRET signal.

Mechanism of HTRF Kinase Assay

G cluster_0 No Inhibition (High FRET Signal) cluster_1 Inhibition (Low FRET Signal) Kinase Active Kinase PhosphoSubstrate Phospho-Substrate-Acceptor Kinase->PhosphoSubstrate + ATP ATP ATP Substrate Substrate-Acceptor FRET High FRET Signal PhosphoSubstrate->FRET Antibody Antibody-Donor Antibody->FRET Kinase_I Inactive Kinase Substrate_I Substrate-Acceptor Kinase_I->Substrate_I + ATP (No Reaction) Inhibitor 4-Chloro-2-methylquinazolin-6-ol Inhibitor->Kinase_I Binds to ATP Pocket ATP_I ATP NoFRET Low FRET Signal Substrate_I->NoFRET Antibody_I Antibody-Donor Antibody_I->NoFRET

Caption: HTRF assay principle for kinase inhibition screening.

HTS Workflow for a Tyrosine Kinase Target

The following protocol outlines a miniaturized 384-well plate assay suitable for screening a large chemical library.

Materials and Reagents
  • Compound Plates: 384-well polypropylene plates containing 4-Chloro-2-methylquinazolin-6-ol and other library compounds dissolved in 100% DMSO.

  • Assay Plates: 384-well, low-volume, white polystyrene plates.

  • Target Kinase: Recombinant Tyrosine Kinase (e.g., EGFR, Abl, Src), stored at -80°C.

  • Substrate: Biotinylated peptide substrate (e.g., Biotin-poly-Glu-Tyr).

  • ATP: Adenosine triphosphate, stock solution in water.

  • HTRF Detection Reagents:

    • Europium (Eu3+) cryptate-labeled anti-phosphotyrosine antibody (e.g., PT66).

    • Streptavidin-XL665 (SA-XL665) or Streptavidin-d2.

  • Assay Buffer: 50 mM HEPES (pH 7.4), 5 mM MgCl₂, 1 mM DTT, 0.1% BSA.

  • Stop/Detection Buffer: Assay buffer containing 10 mM EDTA to chelate Mg²⁺ and stop the kinase reaction.

  • Instrumentation:

    • Acoustic liquid handler (e.g., Echo 525) for compound dispensing.

    • Multidrop combi or similar reagent dispenser.

    • HTRF-compatible plate reader (e.g., PHERAstar, EnVision).

Step-by-Step Experimental Protocol
  • Compound Plating (Nanoliter Dispensing):

    • Thaw compound source plates.

    • Using an acoustic liquid handler, transfer 50 nL of each compound solution from the source plates into the corresponding wells of the 384-well assay plates.

    • For controls, dispense 50 nL of pure DMSO into designated wells (minimum and maximum signal controls).

  • Kinase/Substrate Addition:

    • Prepare a 2X Kinase/Substrate master mix in cold Assay Buffer. The final concentration should be optimized, but a starting point is 2X the final desired concentration (e.g., 2 nM Kinase, 200 nM Substrate).

    • Using a reagent dispenser, add 5 µL of the 2X Kinase/Substrate mix to all wells of the assay plate.

    • Briefly centrifuge the plates (1 min at 1000 rpm) to ensure all components are at the bottom of the wells.

  • Reaction Initiation:

    • Prepare a 2X ATP solution in Assay Buffer. The concentration should be at or near the Km of the kinase for ATP (e.g., 20 µM for a final concentration of 10 µM).

    • To all wells except the minimum signal (no reaction) controls, add 5 µL of the 2X ATP solution to initiate the kinase reaction.

    • To the minimum signal control wells, add 5 µL of Assay Buffer without ATP.

    • The total reaction volume is now 10 µL.

    • Incubate the plates at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Reaction Termination and Detection:

    • Prepare a 2X HTRF detection mix in Stop/Detection Buffer containing the Eu-antibody and SA-XL665.

    • Add 10 µL of the detection mix to all wells. The EDTA in the buffer will stop the kinase reaction.

    • Incubate the plates for 60 minutes at room temperature, protected from light, to allow for antibody-antigen binding.

  • Data Acquisition:

    • Read the plates on an HTRF-compatible plate reader.

    • Measure the fluorescence emission at two wavelengths: 665 nm (acceptor) and 620 nm (donor).

    • The instrument software will calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.

HTS Protocol Flow Diagram

G start Start: 384-Well Assay Plate dispense_cpd 1. Dispense 50 nL Compound (or DMSO for controls) start->dispense_cpd add_enzyme 2. Add 5 µL of 2X Kinase/Substrate Mix dispense_cpd->add_enzyme add_atp 3. Add 5 µL of 2X ATP to Initiate Reaction add_enzyme->add_atp incubate_rxn 4. Incubate 60 min at RT add_atp->incubate_rxn add_detection 5. Add 10 µL of Stop/Detection Mix (Eu-Ab + SA-XL665) incubate_rxn->add_detection incubate_detect 6. Incubate 60 min at RT (dark) add_detection->incubate_detect read_plate 7. Read Plate on HTRF Reader incubate_detect->read_plate end End: Data Analysis read_plate->end

Caption: Step-by-step workflow for the HTS kinase assay.

Data Analysis and Hit Identification

Primary Data Processing

The primary output from the plate reader is the HTRF ratio. This data is then normalized to determine the percent inhibition for each compound.

  • High Control (0% Inhibition): Wells containing DMSO instead of a compound. This represents the uninhibited kinase activity. Let's call the average of these signals Max_Signal.

  • Low Control (100% Inhibition): Wells without ATP or with a known potent inhibitor. This represents the background signal. Let's call the average of these signals Min_Signal.

The Percent Inhibition for each compound well (Sample_Signal) is calculated as:

% Inhibition = 100 * (1 - (Sample_Signal - Min_Signal) / (Max_Signal - Min_Signal))

Hit Selection Criteria

A compound is typically classified as a "hit" if its percent inhibition exceeds a certain threshold, commonly defined using the Z'-factor, a statistical measure of assay quality.

  • Z'-factor Calculation: Z' = 1 - (3 * (SD_Max + SD_Min)) / |Avg_Max - Avg_Min| Where SD and Avg are the standard deviation and average of the max and min controls. An assay with a Z'-factor > 0.5 is considered excellent for HTS.

  • Hit Threshold: A common threshold is three times the standard deviation of the sample population (σ_samples). A compound is a hit if: % Inhibition > Avg_%Inhibition_Samples + 3 * σ_samples

Sample Data and Dose-Response

Hits from the primary screen should be re-tested in a dose-response format to confirm their activity and determine their potency (IC₅₀).

Table 1: Representative Data from Primary and Confirmatory Screens

Compound IDPrimary Screen (% Inhibition @ 10 µM)Confirmed HitIC₅₀ (µM)
4-Chloro-2-methylquinazolin-6-ol85.2%Yes0.45
Analog A12.5%No> 50
Analog B92.1%Yes0.12
Staurosporine (Control)99.8%Yes0.01

The IC₅₀ value is determined by fitting the dose-response data to a four-parameter logistic equation.

Mechanism of Action and Downstream Signaling

Quinazoline inhibitors like 4-Chloro-2-methylquinazolin-6-ol are hypothesized to bind to the ATP pocket of kinases. This prevents the phosphorylation of downstream substrates, thereby inhibiting the entire signaling cascade. For a receptor tyrosine kinase like EGFR, this would block pathways such as the RAS-RAF-MEK-ERK pathway, which is crucial for cell proliferation and survival.

EGFR Signaling Pathway Inhibition

G cluster_receptor Cell Membrane EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds P P EGFR->P Dimerization & Autophosphorylation Downstream Downstream Signaling (e.g., RAS/MAPK) P->Downstream P->Downstream ATP ATP ADP ADP ATP:n->ADP:n Inhibitor Quinazoline Inhibitor Inhibitor->EGFR Blocks ATP Binding Response Cell Proliferation, Survival Downstream->Response

Caption: Inhibition of EGFR signaling by a quinazoline-based ATP-competitive inhibitor.

Conclusion and Best Practices

This application note provides a robust framework for screening 4-Chloro-2-methylquinazolin-6-ol and other quinazoline analogs in a kinase-targeted HTS campaign. The use of a homogeneous assay format like HTRF ensures high-quality, reproducible data suitable for large-scale screening.

Key recommendations for success include:

  • Assay Optimization: Thoroughly optimize enzyme and substrate concentrations to ensure the assay is run under initial velocity conditions.

  • Quality Control: Monitor the Z'-factor on every plate to ensure consistent assay performance.

  • Hit Triage: Follow up primary hits with dose-response curves, and counterscreens to eliminate false positives (e.g., assay technology interference).

  • Orthogonal Validation: Confirm the activity of promising hits in a secondary, label-free assay (e.g., Surface Plasmon Resonance or a cell-based phosphorylation assay) to validate their mechanism of action.

By following these guidelines, researchers can effectively leverage HTS to identify and characterize novel kinase inhibitors derived from the versatile quinazoline scaffold.

References

  • Title: The mighty quinazoline. Source: Journal of Medicinal Chemistry. URL: [Link]

  • Title: A Review on Quinazoline Derivatives as an Anticancer Agent. Source: International Journal of Pharmaceutical Sciences and Research. URL: [Link]

  • Title: Gefitinib and erlotinib in non-small cell lung cancer: a review. Source: The Annals of Pharmacotherapy. URL: [Link]

  • Title: Mechanisms of resistance to EGFR tyrosine kinase inhibitors. Source: Translational Lung Cancer Research. URL: [Link]

  • Title: HTRF: A Technology Tailored for HTS and Beyond. Source: Cisbio Bioassays. URL: [Link]

Application

Application Note: Synthetic Routes and Functionalization Protocols for 4-Chloro-2-methylquinazolin-6-ol Analogs

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Scalable synthesis, mechanistic causality, and downstream functionalization of quinazoline-based kinase inhibitor scaffolds.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Scalable synthesis, mechanistic causality, and downstream functionalization of quinazoline-based kinase inhibitor scaffolds.

Introduction & Biological Rationale

Functionalized quinazoline derivatives, particularly those derived from the 4-chloro-2-methylquinazolin-6-ol scaffold, are cornerstone intermediates in the development of targeted therapeutics. These compounds serve as potent, ATP-competitive inhibitors for receptor tyrosine kinases, most notably the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinases (PI3K) [1, 2].

The structural logic of this scaffold is highly specific:

  • The Quinazoline Core: Mimics the adenine ring of ATP, allowing it to anchor into the kinase hinge region via hydrogen bonding.

  • The 4-Position (Chlorine): Serves as a highly reactive electrophilic center for Nucleophilic Aromatic Substitution (SNAr), allowing the introduction of diverse aniline derivatives that dictate target selectivity (e.g., mutant EGFR vs. wild-type).

  • The 6-Position (Hydroxyl): Acts as a synthetic handle for etherification (often via Mitsunobu conditions) to append solubilizing groups, such as morpholine or piperidine chains, which project into the solvent-exposed region of the kinase binding pocket[2].

EGFR_Pathway EGF Growth Factors (EGF / TGFα) EGFR EGFR Kinase Domain (Target) EGF->EGFR Receptor Activation PI3K PI3K / AKT Pathway EGFR->PI3K Phosphorylation Quinazoline 4-Cl-2-Me-Quinazolin-6-ol Derivatives Quinazoline->EGFR ATP-Competitive Inhibition Proliferation Tumor Cell Proliferation PI3K->Proliferation Downstream Signaling

Fig 1. Mechanism of action for quinazoline-based inhibitors targeting the EGFR/PI3K pathway.

Retrosynthetic Logic & Chemical Causality

The synthesis of 4-chloro-2-methylquinazolin-6-ol requires a carefully orchestrated sequence of protection, cyclization, activation, and deprotection. The primary challenge lies in the sensitivity of the functional groups: the 6-hydroxyl group can interfere with the chlorination of the 4-oxo group, and the resulting 4-chloro group is highly sensitive to hydrolysis during subsequent deprotection steps.

The Causality of the Synthetic Sequence
  • Acetylation & Cyclization: Starting from 5-hydroxyanthranilic acid, acetic anhydride is used to simultaneously acetylate the phenol (protecting it) and the amine, followed by cyclization to a benzoxazinone intermediate. Treatment with an ammonia source yields the quinazolinone core [3].

  • Chlorination via Vilsmeier-Haack Activation: The conversion of the 4-oxo tautomer to the 4-chloro derivative is achieved using Thionyl Chloride (SOCl2) or Phosphoryl Chloride (POCl3) with catalytic N,N-Dimethylformamide (DMF). DMF is not merely a solvent; it reacts with the chlorinating agent to form the highly electrophilic Vilsmeier-Haack reagent (chloromethylene-N,N-dimethyliminium chloride), which activates the lactam oxygen as a leaving group.

  • Selective Deprotection: The removal of the acetate protecting group must be done without hydrolyzing the newly formed 4-chloro group. Aqueous bases (like NaOH) will rapidly convert the 4-chloro group back to the quinazolinone. Therefore, strictly anhydrous methanolic ammonia (7N NH3 in MeOH) is utilized to cleave the ester via ammonolysis [1].

Synthetic_Workflow SM 5-Hydroxyanthranilic Acid Step1 Acetylation & Cyclization SM->Step1 Int1 6-Acetoxy-2-methyl quinazolin-4-one Step1->Int1 Step2 Chlorination (SOCl2/DMF) Int1->Step2 Int2 4-Chloro-2-methyl quinazolin-6-yl acetate Step2->Int2 Step3 Deprotection (NH3/MeOH) Int2->Step3 Product 4-Chloro-2-methyl quinazolin-6-ol Step3->Product

Fig 2. Step-by-step synthetic workflow for 4-Chloro-2-methylquinazolin-6-ol.

Detailed Experimental Protocols

Note: All protocols are designed as self-validating systems. Visual cues and TLC checkpoints are included to verify reaction progression without immediate reliance on LC-MS.

Protocol 1: Synthesis of 6-Acetoxy-2-methylquinazolin-4(3H)-one

Objective: Construct the quinazoline core while masking the reactive phenol.

  • Reaction: Suspend 5-hydroxyanthranilic acid (10.0 g, 65.3 mmol) in acetic anhydride (40 mL). Reflux the mixture at 140 °C for 2 hours.

    • Validation Check: The initial suspension will become a clear, dark solution, indicating the formation of the soluble benzoxazinone intermediate.

  • Concentration: Evaporate the excess acetic anhydride under reduced pressure to yield a sticky solid.

  • Cyclization: Dissolve the crude intermediate in glacial acetic acid (50 mL) and add ammonium acetate (15.1 g, 196 mmol). Reflux at 120 °C for 4 hours.

  • Workup: Cool the mixture to room temperature and pour it into ice-cold water (200 mL) with vigorous stirring. A beige/tan precipitate will form. Filter, wash with distilled water, and dry in vacuo at 50 °C.

Protocol 2: Chlorination to 4-Chloro-2-methylquinazolin-6-yl acetate

Objective: Convert the lactam to a reactive chloro-imine.

  • Reaction: To a thoroughly dried round-bottom flask, add 6-acetoxy-2-methylquinazolin-4(3H)-one (5.0 g, 22.9 mmol) and SOCl2 (50 mL).

  • Catalysis: Add anhydrous DMF (1.0 mL) dropwise.

    • Causality: The immediate evolution of gas (SO2 and HCl) confirms the formation of the Vilsmeier-Haack complex.

  • Reflux: Stir the reaction mixture at reflux (80 °C) overnight (approx. 12 hours) under an inert argon atmosphere to prevent moisture ingress.

  • Workup: Distill off the excess SOCl2 under reduced pressure. To the resulting residue, add anhydrous toluene (30 mL) and evaporate again to azeotropically remove residual SOCl2 and HCl [1].

    • Validation Check: The product should be a free-flowing, pale yellow solid. If it is gummy, residual SOCl2 is present.

Protocol 3: Selective Deprotection to 4-Chloro-2-methylquinazolin-6-ol

Objective: Unmask the 6-hydroxyl group without hydrolyzing the 4-chloro group.

  • Reaction: Suspend the crude 4-chloro-2-methylquinazolin-6-yl acetate (5.0 g) in a 7N solution of ammonia in methanol (100 mL).

  • Stirring: Stir the mixture at room temperature for 1 to 2 hours.

    • Validation Check: Monitor via TLC (Hexane:EtOAc 1:1). The starting material (higher Rf) will rapidly convert to a highly polar, UV-active spot (lower Rf).

  • Isolation: Concentrate the reaction mixture under reduced pressure to approximately 10 mL. Triturate the concentrated solution with cold diethyl ether (50 mL) to precipitate the product.

  • Filtration: Filter the tan solid and dry in vacuo to yield 4-chloro-2-methylquinazolin-6-ol [1].

Protocol 4: Downstream Functionalization (Mitsunobu & SNAr)

Objective: Append target-specific functional groups.

  • 6-OH Alkylation (Mitsunobu): React 4-chloro-2-methylquinazolin-6-ol with an appropriate alcohol (e.g., 2-methoxyethanol), Triphenylphosphine (PPh3), and Diisopropyl azodicarboxylate (DIAD) in anhydrous THF at 0 °C to RT for 16 hours. This selectively alkylates the phenol [2].

  • 4-Cl Amination (SNAr): Suspend the resulting intermediate in isopropanol, add a substituted aniline (e.g., 3-chloro-4-fluoroaniline), and heat to 80 °C for 4 hours. The product will often spontaneously precipitate as the hydrochloride salt upon cooling [4].

Quantitative Data & Optimization Metrics

The following table summarizes the expected quantitative outcomes, providing a benchmark for quality control and reaction optimization.

Reaction StepPrimary Reagents & ConditionsTimeTypical Yield (%)Target Purity (HPLC)Critical Failure Point
1. Acetylation & Cyclization Ac2O (140 °C); NH4OAc (120 °C)6 h85 - 90%> 95%Incomplete cyclization if NH4OAc is wet.
2. Chlorination SOCl2, cat. DMF, Reflux (80 °C)12 h75 - 80%> 98%Hydrolysis of product if moisture enters setup.
3. Deprotection 7N NH3 in MeOH, Room Temp1 - 2 h80 - 85%> 98%Using aqueous base causes loss of 4-Cl group.
4. Mitsunobu Alkylation ROH, PPh3, DIAD, THF, 0 °C to RT16 h60 - 70%> 90%Poor yield if DIAD is added too rapidly (exothermic).
5. SNAr Amination Ar-NH2, Isopropanol, 80 °C4 - 6 h85 - 95%> 95%Overheating causes degradation of the ether linker.

References

  • Cyclic iminopyrimidine derivatives as kinase inhibitors (WO2019060611A1)
  • National Institutes of Health (NIH) / PMC.
  • Arabian Journal of Chemistry.
  • A general synthetic procedure for 2-chloromethyl-4(3H)

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-Chloro-2-methylquinazolin-6-ol

Welcome to the Technical Support Center for advanced heterocyclic synthesis. This guide is specifically designed for researchers, medicinal chemists, and drug development professionals facing yield and purity challenges...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced heterocyclic synthesis. This guide is specifically designed for researchers, medicinal chemists, and drug development professionals facing yield and purity challenges during the synthesis of 4-Chloro-2-methylquinazolin-6-ol (CAS: 1314922-20-7)[1].

The conversion of quinazolin-4(3H)-ones to their 4-chloro counterparts via phosphorus oxychloride (POCl₃) is a fundamental transformation in the synthesis of kinase inhibitors and other bioactive scaffolds[2][3]. However, the presence of an unprotected 6-hydroxyl group and the extreme moisture sensitivity of the resulting 4-chloroquinazoline often lead to poor yields, incomplete reactions, and frustrating workups[4].

This guide synthesizes field-proven methodologies, mechanistic insights, and troubleshooting protocols to help you establish a self-validating, high-yield synthetic workflow.

Mechanistic Workflow & Critical Pitfalls

To improve your yield, you must first understand the causality behind the reaction failures. The chlorination relies on the tautomerization of the quinazolinone to its enol form, followed by nucleophilic attack on POCl₃. The resulting C4-chloro group is highly electrophilic (resembling an imidoyl chloride)[4].

G A 6-OH-2-Methylquinazolin- 4(3H)-one B POCl3 + DMF (Vilsmeier-Haack) A->B Chlorination C Activated Intermediate B->C Activation D 4-Chloro-2-methyl quinazolin-6-ol C->D Substitution E Hydrolysis (Aqueous Base) D->E H2O / OH- E->A Reversion (Yield Loss)

Workflow of 4-chloroquinazoline synthesis highlighting activation and the hydrolysis pitfall.

Troubleshooting FAQs

Q1: My TLC shows product formation during the reaction, but after workup, I only recover the starting quinazolin-4-one. What is happening?

A1: This is the most common cause of catastrophic yield loss in this chemistry. The C4-chloro group is highly electrophilic. During standard aqueous basic workups (e.g., quenching excess POCl₃ with NH₄OH or NaOH), the product undergoes rapid nucleophilic attack by water or hydroxide ions. This hydrolyzes the 4-chloroquinazoline right back to the starting quinazolin-4-one[4].

  • The Fix: Abandon aqueous basic quenching. Instead, distill off the excess POCl₃ under reduced pressure. Dissolve the crude residue in a dry organic solvent (like dichloromethane or ethyl acetate), wash rapidly with ice-cold saturated NaHCO₃ to neutralize residual acid, and dry immediately with anhydrous Na₂SO₄.

Q2: The conversion rate is very low, even after 4 hours of refluxing in POCl₃. How can I drive the reaction to completion?

A2: POCl₃ alone can be a sluggish reagent, especially when the quinazoline ring is electron-rich (such as those bearing a 6-hydroxyl or 6-methoxy group).

  • The Fix: Introduce a catalytic amount of N,N-Dimethylformamide (DMF) or use N,N-Diisopropylethylamine (DIEA) as an additive[2]. DMF reacts with POCl₃ to form the highly electrophilic Vilsmeier-Haack intermediate, which significantly accelerates the activation of the C4-oxygen. DIEA helps scavenge the HCl byproduct, shifting the reaction equilibrium forward.

Q3: How does the free 6-hydroxyl group in my target molecule affect the POCl₃ chlorination?

A3: An unprotected phenolic 6-hydroxyl group is a potent nucleophile. It will compete with the C4-oxo group for POCl₃, leading to the formation of unwanted aryl phosphorodichloridates or complex polymeric byproducts. This drastically reduces the yield of the desired 4-chloro product.

  • The Fix (Protecting Group Strategy): It is highly recommended to protect the 6-OH group prior to chlorination. Convert the 6-OH to a 6-acetoxy (using acetic anhydride) or 6-methoxy group. After the 4-chloro intermediate is synthesized and utilized in your subsequent S_NAr step (e.g., coupling with an aniline), the protecting group can be cleaved to reveal the final 4-Chloro-2-methylquinazolin-6-ol derivative.

Quantitative Data Summary

The table below summarizes how different reaction conditions and workup methodologies impact the isolated yield of 4-chloroquinazolines based on established literature parameters[4].

Reaction ConditionAdditive / CatalystWorkup MethodologyPrimary Issue ObservedEst. Isolated Yield (%)
POCl₃ reflux (4h)NoneAqueous quench + NH₄OHSevere hydrolysis back to starting material< 20%
POCl₃ reflux (4h)NoneEvaporation + Ice-cold NaHCO₃Incomplete conversion, mild hydrolysis45 - 50%
POCl₃ + Toluene (120°C)DIEA (1.5 eq)Evaporation + Anhydrous extractionImproved conversion, minimized hydrolysis75 - 80%
POCl₃ (neat, 100°C)DMF (Catalytic)Evaporation + Anhydrous extractionOptimal Vilsmeier-Haack activation85 - 92%

Optimized Experimental Protocol

This self-validating protocol utilizes DMF catalysis and an anhydrous workup to maximize the yield of 4-chloro-2-methylquinazoline derivatives. Note: If synthesizing the 6-OH derivative directly, ensure strict stoichiometric control, or apply an acetate protecting group prior to Step 1.

Reagents & Materials:

  • 2-Methylquinazolin-4(3H)-one derivative (1.0 equivalent)

  • Phosphorus oxychloride (POCl₃) (10.0 equivalents if used as solvent, or 1.5 eq if in toluene)

  • N,N-Dimethylformamide (DMF) (0.1 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Ice-cold saturated aqueous NaHCO₃

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried, argon-purged round-bottom flask, add the 2-methylquinazolin-4(3H)-one derivative (1.0 eq).

  • Reagent Addition: Slowly add POCl₃ (10.0 eq) at room temperature. Safety Note: POCl₃ reacts violently with water; perform in a well-ventilated fume hood.

  • Catalysis: Add a catalytic amount of anhydrous DMF (0.1 eq) dropwise to the suspension. The mixture may slightly bubble as the Vilsmeier-Haack complex forms.

  • Reflux: Equip the flask with a reflux condenser and a drying tube. Heat the reaction mixture to 90–100 °C in an oil bath for 2 to 4 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (Eluent: Hexane/Ethyl Acetate 7:3). Validation: Quench a 10 µL aliquot in dry methanol to form the 4-methoxy derivative for accurate TLC/LCMS analysis, avoiding the hydrolysis artifact.

  • Concentration: Once the starting material is consumed, cool the flask to room temperature. Remove the excess POCl₃ by vacuum distillation (rotary evaporation) at 40 °C. Do not let the bath temperature exceed 45 °C to prevent thermal degradation.

  • Anhydrous Workup: Dissolve the resulting thick syrup in anhydrous DCM. Cool the flask in an ice bath (0 °C).

  • Neutralization: Carefully and rapidly wash the DCM layer with ice-cold saturated NaHCO₃ solution until the aqueous layer is slightly basic (pH ~8). Speed is critical here to prevent hydrolysis.

  • Drying & Isolation: Separate the organic layer immediately. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude 4-chloro-2-methylquinazolin-6-ol (or protected derivative) as a solid.

  • Storage: Do not attempt to purify via standard silica gel chromatography, as the silica will induce hydrolysis. Use the crude product immediately in the next synthetic step, or store it under argon at -20 °C[5].

References

  • Semantic Scholar - Small Heterocyclic Ligands as Anticancer Agents: QSAR with a Model G-Quadruplex (Synthesis of 4-chloro-2-methylquinazoline). Available at:[Link]

  • National Institutes of Health (PMC) - Potential of Substituted Quinazolines to Interact with Multiple Targets in the Treatment of Cancer. Available at:[Link]

  • CORE - Overcoming Multidrug Resistance (MDR): Design, Biological Evaluation and Molecular Modelling Studies of 2,4‐Substituted Quinazolines. Available at:[Link]

  • ResearchGate - What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one? Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Poor Solubility of 4-Chloro-2-methylquinazolin-6-ol in DMSO

Welcome to the technical support center for 4-Chloro-2-methylquinazolin-6-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges en...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-Chloro-2-methylquinazolin-6-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered with this compound in Dimethyl Sulfoxide (DMSO). Our goal is to provide you with the expertise and practical solutions necessary to ensure the integrity and reproducibility of your experiments.

Introduction: Understanding the Solubility Profile of Quinazoline Derivatives

Quinazoline derivatives, such as 4-Chloro-2-methylquinazolin-6-ol, are a class of heterocyclic compounds with significant interest in medicinal chemistry. Their molecular structure, often characterized by a rigid, fused ring system, can contribute to high crystal lattice energy and limited polarity.[1] This frequently results in poor aqueous solubility, making DMSO the solvent of choice for preparing concentrated stock solutions for various in vitro and in vivo studies.[1][2]

However, achieving a clear, stable solution of 4-Chloro-2-methylquinazolin-6-ol in DMSO is not always straightforward. This guide will walk you through a systematic approach to troubleshooting poor solubility, from initial assessment to advanced dissolution techniques.

FAQs: Quick Answers to Common Solubility Questions

Here are some frequently asked questions regarding the solubility of 4-Chloro-2-methylquinazolin-6-ol in DMSO:

Q1: I've added the calculated amount of 4-Chloro-2-methylquinazolin-6-ol to DMSO, but it's not dissolving completely. What is the most common reason for this?

A1: The most frequent culprits are insufficient solvent volume for the target concentration or the presence of moisture in the DMSO.[1][3] Even small amounts of water can significantly decrease the solubility of hydrophobic compounds like many quinazoline derivatives.[4] Always use anhydrous, high-purity DMSO.

Q2: Can I heat the DMSO solution to help dissolve the compound?

A2: Yes, gentle heating is a standard technique to increase the solubility of many compounds.[3] A water bath set to 30-40°C is generally a safe and effective approach.[3] However, it is critical to first ascertain the thermal stability of 4-Chloro-2-methylquinazolin-6-ol to prevent degradation.

Q3: Is sonication a good method to improve solubility?

A3: Sonication is a highly effective method for breaking down compound aggregates and enhancing dissolution.[3] A bath sonicator is recommended over a probe sonicator to avoid localized overheating and potential compound degradation.[3]

Q4: My compound dissolved in DMSO, but a precipitate formed after storing it at -20°C. What should I do?

A4: This indicates that the compound's solubility in DMSO is temperature-dependent and the solution was likely saturated or supersaturated at room temperature.[1] Before each use, it is essential to bring the stock solution to room temperature and ensure the precipitate is fully redissolved by vortexing or gentle warming.[1] Storing in smaller, single-use aliquots can minimize freeze-thaw cycles that may affect compound stability.[5]

Q5: After diluting my clear DMSO stock solution into an aqueous buffer for my assay, I observed a precipitate. How can I prevent this?

A5: This is a common phenomenon known as "precipitation upon dilution" and occurs because the compound is poorly soluble in the final aqueous environment.[1][3] To mitigate this, you can try several strategies: lower the final concentration of the compound in your assay, or introduce a co-solvent to your aqueous buffer, being mindful of its potential effects on your experimental system.[1] It is also crucial to maintain a consistent and low final concentration of DMSO in your assay, typically below 0.5%, to avoid cellular toxicity.[3][5]

In-Depth Troubleshooting Guide

If the initial FAQs have not resolved your issue, this in-depth guide provides a systematic approach to troubleshooting the poor solubility of 4-Chloro-2-methylquinazolin-6-ol in DMSO.

Step 1: Verify Material Quality and Handling

The first step in troubleshooting is to rule out any issues with the starting materials and basic handling procedures.

1.1 Compound Purity and Integrity
  • Purity Assessment: Ensure the purity of your 4-Chloro-2-methylquinazolin-6-ol lot meets the expected specifications. Impurities can sometimes affect solubility.

  • Proper Storage: Verify that the compound has been stored under the recommended conditions, typically in a cool, dry, and dark environment to prevent degradation.[6]

1.2 DMSO Quality
  • Use Anhydrous DMSO: DMSO is highly hygroscopic and will readily absorb moisture from the atmosphere.[4] The presence of water can drastically reduce the solubility of many organic compounds.[4] Always use fresh, anhydrous, high-purity DMSO (≥99.9%).

  • Proper Solvent Storage: Store DMSO in tightly sealed containers, preferably in a desiccator, to minimize water absorption.

Step 2: Optimizing the Dissolution Protocol

If you are confident in your materials, the next step is to optimize the dissolution process itself.

2.1 Standard Dissolution Protocol

This protocol serves as a baseline for dissolving 4-Chloro-2-methylquinazolin-6-ol in DMSO.

Materials:

  • 4-Chloro-2-methylquinazolin-6-ol powder

  • Anhydrous, sterile DMSO

  • Sterile, conical-bottom microcentrifuge tubes or glass vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculate Required Mass: Determine the mass of 4-Chloro-2-methylquinazolin-6-ol needed to achieve your target stock concentration.

    • Mass (mg) = Target Concentration (mM) * Molecular Weight ( g/mol ) * Volume (L) * 1000

    • The molecular weight of 4-Chloro-2-methylquinazolin-6-ol (C₉H₇ClN₂O) is approximately 194.62 g/mol .

  • Weigh Compound: Accurately weigh the calculated mass of the compound.

  • Add Solvent: Transfer the weighed compound into a sterile tube and add the calculated volume of anhydrous DMSO.

  • Mix Thoroughly: Tightly cap the tube and vortex vigorously for 1-2 minutes at room temperature.[5]

  • Visual Inspection: Carefully inspect the solution against a light source to check for any undissolved particles. A clear, particle-free solution is the goal.

2.2 Advanced Dissolution Techniques

If the standard protocol is insufficient, the following techniques can be employed sequentially.

Rationale: Increasing the temperature provides additional kinetic energy to overcome the crystal lattice energy of the compound, thereby enhancing solubility.[3]

Procedure:

  • Follow steps 1-3 of the Standard Dissolution Protocol.

  • Place the sealed vial in a water bath set to 30-40°C for 10-15 minutes.[3]

  • Intermittently remove the vial and vortex for 30 seconds.

  • Allow the solution to cool to room temperature and visually inspect for clarity. If the compound precipitates upon cooling, the solution is supersaturated, and a lower concentration should be prepared.[2]

Rationale: Sonication uses high-frequency sound waves to create micro-cavitations in the solvent, which helps to break apart aggregates of the compound and facilitate dissolution.[3][7]

Procedure:

  • Follow steps 1-3 of the Standard Dissolution Protocol.

  • Place the sealed vial in a bath sonicator for 5-10 minutes.[5]

  • Ensure the vial is not in direct contact with the bottom of the sonicator to prevent localized overheating.

  • Visually inspect the solution for clarity. This can be combined with gentle heating for particularly stubborn compounds.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing solubility issues with 4-Chloro-2-methylquinazolin-6-ol in DMSO.

G start Start: Undissolved Compound check_materials Verify Compound Purity & Use Anhydrous DMSO start->check_materials standard_protocol Standard Protocol: Vortex at Room Temp check_materials->standard_protocol is_dissolved1 Is the solution clear? standard_protocol->is_dissolved1 gentle_heat Gentle Heating: 30-40°C Water Bath is_dissolved1->gentle_heat No success Success: Clear Solution is_dissolved1->success Yes is_dissolved2 Is the solution clear? gentle_heat->is_dissolved2 sonication Sonication: Bath Sonicator 5-10 min is_dissolved2->sonication No is_dissolved2->success Yes is_dissolved3 Is the solution clear? sonication->is_dissolved3 lower_conc Consider Lowering Stock Concentration is_dissolved3->lower_conc No is_dissolved3->success Yes lower_conc->standard_protocol

Caption: Troubleshooting workflow for dissolving 4-Chloro-2-methylquinazolin-6-ol in DMSO.

Advanced Strategies for Persistent Solubility Issues

For compounds that remain difficult to dissolve even with the above methods, more advanced formulation strategies may be necessary, particularly for in vivo applications.

Co-Solvent Systems

Rationale: The addition of a co-solvent can alter the polarity of the solvent system, potentially increasing the solubility of a lipophilic compound.[8]

Considerations:

  • Common co-solvents include polyethylene glycols (PEGs), ethanol, and N-methyl-2-pyrrolidone (NMP).[8]

  • The choice and concentration of a co-solvent must be carefully evaluated for compatibility with the experimental system, as they can have their own biological effects.[8]

  • A common starting formulation for poorly soluble compounds for in vivo studies is a mixture of DMSO, PEG300, Tween 80, and saline.[8]

pH Adjustment

Rationale: The solubility of compounds with ionizable groups can be highly pH-dependent. Quinazolines contain basic nitrogen atoms, and their solubility may increase in acidic conditions where they can become protonated.[1][9]

Considerations:

  • This strategy is more applicable to aqueous solutions rather than neat DMSO.

  • Determining the pKa of 4-Chloro-2-methylquinazolin-6-ol would be necessary to rationally design a pH-adjustment strategy.

  • The stability of the compound at different pH values must be confirmed.

Data Summary Table
TechniqueParametersRationaleKey Considerations
Vortexing Room temperature, 1-2 minutesProvides mechanical agitation to aid dissolution.[5]This is the first and simplest step.
Gentle Heating 30-40°C water bath, 10-15 minutesIncreases kinetic energy to overcome crystal lattice forces.[3]Verify compound stability at elevated temperatures. Solution may become supersaturated and precipitate upon cooling.[2]
Sonication Bath sonicator, 5-10 minutesBreaks down compound aggregates through cavitation.[3][7]Avoid probe sonicators to prevent localized overheating.
Co-Solvents e.g., PEG300, EthanolModifies the polarity of the solvent system.[8]Co-solvents can have biological effects and must be tested for compatibility with the assay.[8]

Conclusion

Successfully dissolving 4-Chloro-2-methylquinazolin-6-ol in DMSO is a critical first step for reliable and reproducible experimental results. By systematically addressing potential issues with material quality, optimizing the dissolution protocol with techniques such as gentle heating and sonication, and understanding the implications for downstream applications, researchers can overcome most solubility challenges. This guide provides a comprehensive framework to troubleshoot these issues, grounded in established scientific principles and best practices.

References

  • ResearchGate. (2012, October 2). Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds?. Retrieved from [Link]

  • CIBTech. (n.d.). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. Retrieved from [Link]

  • Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Retrieved from [Link]

  • ResearchGate. (2014, January 2). How to dissolve a poorly soluble drug?. Retrieved from [Link]

  • ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture?. Retrieved from [Link]

Sources

Troubleshooting

strategies to minimize side-product formation in quinazoline synthesis

Welcome to the Quinazoline Synthesis Technical Support Center . As researchers and drug development professionals, you know that assembling the bicyclic quinazoline heterocycle often involves harsh conditions, multistep...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Quinazoline Synthesis Technical Support Center . As researchers and drug development professionals, you know that assembling the bicyclic quinazoline heterocycle often involves harsh conditions, multistep cascades, and highly reactive intermediates. These factors frequently lead to the formation of stubborn side products—such as quinazolinones, aldol condensates, and polymeric dimers.

This guide is designed to move beyond basic troubleshooting. By dissecting the mechanistic causality behind these side reactions, we provide you with self-validating protocols and optimization strategies to ensure high-yield, high-purity syntheses.

Section 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: During my Niementowski synthesis, I am isolating large quantities of 4-oxo-3,4-dihydroquinazoline (quinazolinone) instead of my target quinazoline. How can I shift the selectivity? Causality: The classic Niementowski reaction relies on the thermal condensation of anthranilic acid with amides. At traditional high temperatures (150–200 °C), the intermediate N-acylanthranilamide is prone to incomplete dehydrative cyclization or hydrolysis, trapping it in the oxidized quinazolinone state[1]. Solution: Transition to a microwave-assisted irradiation (MWI) protocol and use a vast excess of formamide. MWI provides rapid, volumetric heating that accelerates the dehydrative cyclization step, minimizing the residence time of sensitive intermediates and boosting yields while suppressing the quinazolinone byproduct[2]. Additionally, controlling the pH or using solid supports (like silica gel) can further drive the dehydration forward[3].

Q2: When utilizing aliphatic aldehydes in condensation reactions with 2-aminobenzamides, my yields plummet and I observe complex mixtures. Aryl aldehydes work fine. Why? Causality: Aliphatic aldehydes possess acidic α-protons. Under the basic or Lewis-acidic conditions required for imine formation, these aldehydes rapidly undergo aldol condensation with themselves, consuming the starting material and creating a complex mixture of polymeric side products[4]. Solution: Employ an acceptorless dehydrogenative coupling strategy. Instead of starting with the aliphatic aldehyde, start with the corresponding primary alcohol and use an oxidant like DTBP or a transition-metal catalyst (e.g., Ru(II) or Mn(I) complexes). The alcohol is oxidized in situ to the aldehyde, maintaining a low steady-state concentration that heavily favors the cross-condensation with the amine over self-aldolization[4],[5].

Q3: My annulation of 2-(aminoaryl)alkanone O-phenyl oximes is yielding quinoline derivatives and dimers instead of the desired quinazoline. How do I prevent this rearrangement? Causality: The formation of quinoline byproducts indicates an aberrant electrophilic rearrangement, while dimers suggest intermolecular collisions are outcompeting the desired intramolecular ring closure. This occurs when the electrophilicity of the intermediate is too low to drive rapid intramolecular cyclization[6]. Solution: Introduce a Lewis acid co-catalyst, specifically Zinc Chloride (ZnCl₂, ~0.3 equiv). ZnCl₂ coordinates directly to the oxime nitrogen, significantly enhancing the electrophilicity of the adjacent carbon. This lowers the activation energy for the intramolecular nucleophilic attack, shutting down the intermolecular dimerization and the quinoline rearrangement pathways[6].

Section 2: Diagnostic Workflows

MechanisticPathway SM 2-Aminobenzamide + Aldehyde/Alcohol Imine Imine Intermediate (Schiff Base) SM->Imine Condensation Cyclization Intramolecular Cyclization Imine->Cyclization Lewis Acid / Heat Side1 Intermolecular Attack Imine->Side1 High Conc. / Poor Catalyst Side2 Hydrolysis / Oxidation Imine->Side2 H2O / Excess O2 Desired Quinazoline (Desired) High Yield Cyclization->Desired Dehydrogenation Dimer Dimeric Byproducts Side1->Dimer Quinazolinone Quinazolinone Byproduct Side2->Quinazolinone

Mechanistic divergence in quinazoline synthesis highlighting desired vs. side-product formation.

Troubleshooting A Identify Impurity via LC-MS B Quinazolinone Detected? A->B C Aldol Condensates Detected? B->C No SolB Use Excess Formamide or Microwave (MWI) B->SolB Yes D Dimers/Polymers Detected? C->D No SolC Use in situ Alcohol Oxidation (e.g., DTBP) C->SolC Yes SolD Increase Dilution & Add ZnCl2 Promoter D->SolD Yes

Decision tree for identifying and resolving common side-products in quinazoline synthesis.

Section 3: Quantitative Optimization Data

The following table summarizes the impact of transitioning from traditional thermal conditions to optimized, mechanistically driven methodologies.

Synthesis RouteTraditional ConditionsOptimized ConditionsPrimary Side Product MitigatedYield Improvement
Niementowski Condensation 150–200 °C, 4–12 hMicrowave (MWI), 5–15 minQuinazolinones40-50% → 80-90%[2]
Aliphatic Aldehyde Coupling Reflux, 12 h, direct aldehydein situ Alcohol Oxidation (DTBP)Aldol Condensates<20% → 71-81%[4]
O-Phenyl Oxime Annulation Toluene, 160 °C, uncatalyzedZnCl₂ (0.3 equiv) + MWIQuinoline derivatives / Dimers30% → 71-91%[6]
Acceptorless Dehydrogenative Stoichiometric oxidantsRu(II) or Mn(I) catalysisOver-oxidation products35% → 85-95%[5]

Section 4: Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems , incorporating in-process checkpoints to verify mechanistic success before proceeding to isolation.

Protocol A: Microwave-Assisted Niementowski Synthesis (Quinazolinone Minimization)

Objective: Synthesize 4-substituted quinazolines while suppressing the 4-oxo-3,4-dihydroquinazoline byproduct.

  • Reaction Assembly: In a 10 mL microwave-safe vial, combine the substituted anthranilic acid (1.0 mmol) with formamide (10.0 mmol). Causality: The 10-fold excess of formamide acts as both the solvent and the nitrogen source, driving the equilibrium toward the fully cyclized product and preventing hydrolysis[3].

  • Catalyst Addition: Add 10 mol% of a solid support catalyst (e.g., montmorillonite K-10 or acidic alumina) to provide a high surface area for the dehydrative cyclization[3].

  • Microwave Irradiation: Seal the vial and irradiate at 150 °C for 10 minutes using a dynamic power mode (max 200 W)[2].

  • Validation Checkpoint 1 (In-Process): Carefully vent the vial and analyze a 5 µL aliquot via LC-MS. Self-Validation: You should observe a dominant mass peak corresponding to the[M+H]⁺ of the desired quinazoline. If a peak corresponding to [M+H+16]⁺ (the quinazolinone) exhibits >10% relative abundance, re-seal and irradiate for an additional 5 minutes to force the dehydration[1].

  • Work-up: Pour the mixture into crushed ice (20 g). The sudden drop in temperature and dielectric constant forces the hydrophobic quinazoline to precipitate. Filter, wash with cold water, and recrystallize from ethanol[3].

Protocol B: ZnCl₂-Promoted Annulation of O-Phenyl Oximes

Objective: Prevent dimerization and quinoline rearrangement during the synthesis of fully aromatic quinazolines.

  • Preparation: In an oven-dried Schlenk flask under N₂, dissolve 2-(aminoaryl)alkanone O-phenyl oxime (1.0 mmol) and the target aldehyde (1.2 mmol) in anhydrous toluene (5 mL)[6].

  • Promoter Addition: Add anhydrous ZnCl₂ (0.3 mmol, 0.3 equiv). Causality: ZnCl₂ must be strictly anhydrous; water will coordinate the zinc, killing its Lewis acidity and allowing intermolecular dimerization to resume[6].

  • Heating: Heat the mixture to 160 °C for 30 minutes (or apply MWI at 160 °C for 15 minutes)[6].

  • Validation Checkpoint 1 (In-Process): Perform TLC (Hexanes:EtOAc 8:2). Self-Validation: The oxime starting material (R_f ~0.5) should be completely consumed, replaced by a single highly fluorescent spot under 254 nm UV (R_f ~0.3). The presence of multiple lower R_f spots indicates the ZnCl₂ has hydrated and dimerization is occurring.

  • Isolation: Cool to room temperature, quench with saturated aqueous NaHCO₃ (10 mL) to break the Zn-complex, extract with EtOAc (3 x 10 mL), dry over Na₂SO₄, and concentrate in vacuo.

References[4] Title: Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives

Source: nih.gov URL:[1] Title: Troubleshooting common side reactions in quinazoline synthesis. Source: benchchem.com URL:[3] Title: troubleshooting guide for the synthesis of quinazoline derivatives Source: benchchem.com URL:[2] Title: Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview Source: frontiersin.org URL:[5] Title: Synthesis of quinazolines Source: organic-chemistry.org URL:[6] Title: Microwave-Promoted Syntheses of Quinazolines and Dihydroquinazolines from 2-Aminoarylalkanone O-Phenyl Oximes Source: acs.org URL:

Sources

Optimization

Technical Support Center: Purification of 4-Chloro-2-methylquinazolin-6-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific, often frustrating challenges associated with purifying 4-Chloro-2-methylquinazolin-6-ol . Th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific, often frustrating challenges associated with purifying 4-Chloro-2-methylquinazolin-6-ol .

This molecule presents a classic chromatographic dichotomy:

  • The Reactive Electrophile: The C-4 position is highly electronegative due to the α -nitrogen effect, making the 4-chloro group exceptionally susceptible to nucleophilic attack and hydrolysis[1].

  • The Polar Anchor: The 6-hydroxyl (-OH) group is a strong hydrogen-bond donor, which causes severe streaking on standard stationary phases and demands highly polar eluents.

Standard silica gel chromatography often leads to complete degradation of this compound[2]. The protocols and troubleshooting steps below are engineered to navigate this chemical tightrope through causality-driven, self-validating methodologies.

Quantitative Comparison of Chromatographic Systems

To understand why standard methods fail, we must look at the physical chemistry of the stationary phases. The table below summarizes the critical parameters dictating recovery yields.

ParameterStandard Silica Gel (Unoptimized)Neutral Alumina (Optimized)
Stationary Phase Silica Gel 60Å (Acidic, pKa ~4.5)Neutral Alumina (Brockmann I/II)
Typical Recovery Yield < 40%> 85%
Hydrolysis Risk High (Catalyzed by acidic silanols)Low (Neutral surface)
Optimal Eluent DCM/MeOH (High risk of SN​Ar )Hexane/EtOAc (Anhydrous)
Loading Strategy Solution Load (Risks on-column crashing)Dry Load onto Celite 545
Purification Decision Workflow

G Start Crude 4-Chloro-2-methylquinazolin-6-ol Assess Assess Impurity Profile via TLC Start->Assess DryLoad Dry Loading onto Celite (Avoid Silica & MeOH) Assess->DryLoad Silica Fast Flash Silica Gel (Standard Impurities) DryLoad->Silica Low Moisture/Fast Run Alumina Neutral Alumina Column (High Hydrolysis Risk) DryLoad->Alumina High Purity Needed Elution Elute: Anhydrous EtOAc/Hexane (No nucleophilic modifiers) Silica->Elution Alumina->Elution Pure Pure Product Store under Ar at -20°C Elution->Pure

Caption: Workflow for purifying 4-Chloro-2-methylquinazolin-6-ol while minimizing hydrolysis.

Optimized Protocol: Neutral Alumina Column Chromatography

Because 4-chloroquinazolines are highly unstable toward water and bases—often undergoing hydrolysis back to the quinazolinone even upon standing at refrigerator temperatures[3]—we must abandon standard silica gel[2]. The following protocol utilizes a self-validating neutral alumina system.

Step 1: Self-Validation of Hydrolysis Sensitivity Before committing your entire batch to a column, perform a micro-extraction. Take 1 mg of crude, dissolve in chloroform, and wash with water. Spot this treated sample on a TLC plate alongside the untreated crude. If the water-treated sample shows an increased intensity of the lower Rf​ spot (the hydrolyzed quinazolinone), your compound is highly sensitive, confirming the absolute necessity of the anhydrous protocol below[3].

Step 2: Column Preparation

  • Material: Use Neutral Alumina (Brockmann Activity I or II). Do not use basic alumina, as hydroxide ions will trigger immediate dechlorination.

  • Packing: Slurry pack the column using strictly anhydrous Hexane or Dichloromethane (DCM). Verify solvent dryness prior to use (Karl Fischer < 50 ppm).

Step 3: Inert Dry Loading

  • Dissolution: Dissolve the crude mixture in a minimal volume of anhydrous THF. Causality Check: Never use Methanol or Ethanol. Alcohols act as nucleophiles and will replace the 4-chloro group via Nucleophilic Aromatic Substitution ( SN​Ar ).

  • Adsorption: Add Celite 545 (1:2 w/w ratio to crude) to the solution. Causality Check: We use Celite instead of silica gel for dry loading because silica creates a localized acidic environment that accelerates degradation before elution even begins.

  • Evaporation: Remove the solvent under reduced pressure at room temperature ( ≤30∘ C). Load the dry powder evenly onto the alumina bed.

Step 4: Elution & Fractionation

  • Eluent: Run a gradient of anhydrous Hexane to anhydrous Ethyl Acetate (EtOAc).

  • Modifier Warning: Do not add Triethylamine (TEA) or Acetic Acid (AcOH) to reduce streaking. TEA can act as a nucleophile or base-catalyst over time, and AcOH will rapidly trigger hydrolysis.

  • Collection: Collect fractions rapidly to minimize the compound's residence time on the stationary phase.

Step 5: Concentration and Storage

  • Pool product-containing fractions and concentrate under reduced pressure at ≤30∘ C.

  • Immediately purge the final flask with Argon gas and store at −20∘ C to prevent degradation from ambient atmospheric moisture.

Troubleshooting & FAQs

Q1: My TLC showed a single product spot before the column, but my collected fractions show a massive amount of starting material (quinazolinone). What happened? A1: You have experienced on-column hydrolysis. The C-4 position of the quinazoline ring is highly electrophilic. Silica gel contains bound water and acidic silanol groups (pKa ~4.5). When 4-Chloro-2-methylquinazolin-6-ol is pushed through silica, the acidic environment catalyzes the nucleophilic attack of water, cleaving the C-Cl bond and reverting your product to 6-hydroxy-2-methylquinazolin-4(3H)-one[3]. You must switch to Neutral Alumina and rigorously dry your solvents[2].

Q2: The 6-hydroxyl group is causing severe streaking on the column. Can I add 5% Methanol to my DCM eluent to push it off? A2: No. While Methanol is excellent at disrupting hydrogen bonds to fix streaking, it is also a potent nucleophile. Under chromatographic conditions, Methanol will react with the highly activated 4-chloro group to form 4-methoxy-2-methylquinazolin-6-ol. To elute the polar -OH group safely, use a highly polar, non-nucleophilic solvent system like 100% anhydrous EtOAc or a DCM/THF gradient.

Q3: How do I accurately monitor my fractions if the compound degrades directly on the TLC plate? A3: Standard silica TLC plates are acidic and will cause the compound to hydrolyze while the plate is developing, giving you a "false positive" for impurities (a double spot). To create a self-validating TLC system, either use Alumina-backed TLC plates, or pre-treat your standard Silica TLC plates by running them in a chamber with 1% TEA in hexane. Allow the pre-treated plates to dry completely in a fume hood before spotting your fractions.

Q4: My crude product is an oil that won't dissolve in Hexane or DCM for loading. What are my options? A4: This is common due to the polar 6-OH group. Do not force dissolution with alcohols. Instead, dissolve the oil in anhydrous THF, add Celite, and perform the inert dry loading technique described in Step 3 of the protocol. This ensures an even, narrow loading band without risking chemical degradation.

References
  • Hydrolysis of 4-chloroquinazolines upon standing Source: Journal of Heterocyclic Chemistry URL:[Link]

  • Quinazoline Sulfonamides as Dual Binders of the Proteins B-Cell Lymphoma 2 and B-Cell Lymphoma Extra Long with Potent Proapoptotic Cell-Based Activity Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Synthesis and Photophysical Property Studies of the 2,6,8-Triaryl-4-(phenylethynyl)quinazolines Source: Molecules (MDPI) URL:[Link]

Sources

Troubleshooting

assessing the stability of 4-Chloro-2-methylquinazolin-6-ol under experimental conditions

Technical Support Center: Stability of 4-Chloro-2-methylquinazolin-6-ol Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Chloro-2-methylquinazolin-6-o...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability of 4-Chloro-2-methylquinazolin-6-ol

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Chloro-2-methylquinazolin-6-ol. This guide is designed to provide in-depth, practical insights into assessing the stability of this compound under various experimental conditions. Our goal is to equip you with the knowledge to anticipate potential challenges, troubleshoot issues, and ensure the integrity of your results.

I. Understanding the Stability of 4-Chloro-2-methylquinazolin-6-ol: A Proactive Approach

4-Chloro-2-methylquinazolin-6-ol is a heterocyclic compound with a quinazoline core, a structure of significant interest in medicinal chemistry due to the broad pharmacological activities of its derivatives.[1][2] The stability of this molecule is paramount for accurate experimental outcomes, whether in early-stage discovery or later stages of drug development. Instability can lead to the formation of degradation products, which may result in a loss of potency, altered biological activity, or the emergence of toxic impurities.[3][4]

This guide will walk you through a systematic approach to stability assessment, from understanding the inherent chemical liabilities of the quinazoline scaffold to designing and executing robust stability studies.

II. Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and issues encountered when working with 4-Chloro-2-methylquinazolin-6-ol.

Q1: What are the primary factors that can affect the stability of 4-Chloro-2-methylquinazolin-6-ol?

A1: The stability of quinazoline derivatives is influenced by several factors.[1] For 4-Chloro-2-methylquinazolin-6-ol, the key factors to consider are:

  • pH: The quinazoline ring system can be susceptible to hydrolysis under strongly acidic or basic conditions.[1]

  • Oxidation: The presence of oxidizing agents can lead to the formation of N-oxides or other oxidation products.[1]

  • Light (Photostability): Exposure to UV or visible light can induce degradation. Photostability testing is a crucial part of stress testing.[5]

  • Temperature: Elevated temperatures can accelerate degradation reactions.[6]

  • Moisture: The presence of water can facilitate hydrolytic degradation. Proper storage in a dry environment is essential.[7][8]

Q2: I am observing unexpected peaks in my HPLC analysis after dissolving the compound in a new solvent. What could be the cause?

A2: This is a common issue that can arise from several sources:

  • Solvent Reactivity: The solvent itself may be reacting with your compound. For example, protic solvents like methanol or ethanol could potentially displace the chlorine atom at the 4-position, especially under prolonged storage or elevated temperatures.

  • Solvent Impurities: Peroxides in ethers (like THF or dioxane) or acidic impurities in other solvents can initiate degradation.

  • pH of the Solvent System: If you are using a buffered mobile phase for HPLC, the pH could be promoting hydrolysis. It is crucial to assess the stability of the compound in the analytical mobile phase.

Troubleshooting Steps:

  • Analyze a fresh sample: Prepare a new solution of 4-Chloro-2-methylquinazolin-6-ol in a trusted, high-purity solvent and inject it immediately to establish a baseline chromatogram.

  • Conduct a solvent stability study: Dissolve the compound in the new solvent and analyze it at different time points (e.g., 0, 2, 4, 8, 24 hours) to monitor for the appearance of new peaks.

  • Use a different solvent: If instability is confirmed, consider using an alternative, less reactive solvent.

Q3: My compound appears to be degrading during storage. What are the recommended storage conditions?

A3: Based on supplier safety data sheets (SDS) and general best practices for chlorinated heterocyclic compounds, the following storage conditions are recommended:

  • Temperature: Store at -20°C for long-term storage.[7][8]

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[9]

  • Container: Use a tightly sealed container to prevent moisture ingress.[9][10]

  • Light: Protect from light by using an amber vial or storing it in a dark place.

Q4: How can I identify the degradation products of 4-Chloro-2-methylquinazolin-6-ol?

A4: Identifying degradation products requires a combination of analytical techniques. A common workflow involves:

  • Forced Degradation Studies: Intentionally degrade the compound under controlled stress conditions (acid, base, oxidation, heat, light) to generate sufficient quantities of the degradation products.[11][12]

  • LC-MS/MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to separate the degradation products and obtain their mass-to-charge ratios and fragmentation patterns.[13] This provides crucial information about their molecular weights and structures.

  • High-Resolution Mass Spectrometry (HRMS): For more precise mass determination to help elucidate the elemental composition of the degradants.

  • NMR Spectroscopy: If a major degradation product can be isolated in sufficient quantity and purity, Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information.[14]

III. Experimental Protocols: A Guide to Stability Assessment

To systematically assess the stability of 4-Chloro-2-methylquinazolin-6-ol, a forced degradation study is highly recommended. This involves subjecting the compound to a variety of stress conditions that are more severe than accelerated stability testing.[3][12] The goal is to achieve 5-20% degradation to ensure that the analytical method is stability-indicating and to identify potential degradation pathways.[11][12]

A. General Setup and Analytical Method
  • Analytical Technique: A validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone of this assessment.[14] A common setup would involve a C18 reverse-phase column with a gradient elution using a mobile phase of acetonitrile and water (with or without a buffer like ammonium acetate or formic acid). Detection is typically done using a UV detector at a wavelength where the parent compound and potential degradants absorb.

  • Sample Preparation: Prepare a stock solution of 4-Chloro-2-methylquinazolin-6-ol in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

B. Forced Degradation Protocols

The following are detailed protocols for subjecting 4-Chloro-2-methylquinazolin-6-ol to various stress conditions.

1. Acidic Hydrolysis

  • Objective: To assess stability in an acidic environment.

  • Protocol:

    • To an aliquot of the stock solution, add an equal volume of 1 M hydrochloric acid (HCl).

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 12, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 1 M sodium hydroxide (NaOH), and dilute with the mobile phase to the target concentration.

    • Analyze by HPLC.

2. Basic Hydrolysis

  • Objective: To evaluate stability in an alkaline environment.

  • Protocol:

    • To an aliquot of the stock solution, add an equal volume of 1 M sodium hydroxide (NaOH).

    • Incubate at room temperature or a slightly elevated temperature (e.g., 40°C) for a defined period. Basic hydrolysis can be rapid.

    • At each time point, withdraw a sample, neutralize it with 1 M hydrochloric acid (HCl), and dilute with the mobile phase.

    • Analyze by HPLC.

3. Oxidative Degradation

  • Objective: To determine susceptibility to oxidation.

  • Protocol:

    • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide (H₂O₂).

    • Incubate at room temperature, protected from light, for a defined period.

    • At each time point, withdraw a sample and dilute with the mobile phase.

    • Analyze by HPLC.

4. Thermal Degradation

  • Objective: To assess stability at elevated temperatures.

  • Protocol (Solid State):

    • Place a known amount of the solid compound in a vial.

    • Expose to a high temperature (e.g., 80°C) in a calibrated oven for a set duration.

    • At the end of the study, dissolve the solid in a known volume of solvent and analyze by HPLC.

  • Protocol (Solution State):

    • Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60°C) in the dark.

    • Analyze samples at various time points.

5. Photolytic Degradation

  • Objective: To evaluate stability upon exposure to light.

  • Protocol:

    • Expose a solution of the compound in a photostability chamber according to ICH Q1B guidelines. This involves exposure to a specific intensity of both cool white fluorescent and near-ultraviolet light.

    • Simultaneously, keep a control sample in the dark at the same temperature.

    • Analyze both the exposed and control samples at appropriate time intervals.

C. Data Interpretation and Reporting

For each condition, calculate the percentage of degradation of 4-Chloro-2-methylquinazolin-6-ol and the formation of any degradation products.

Stress ConditionDurationTemperature% Degradation of Parent CompoundMajor Degradation Products (Retention Time)
Acidic (1M HCl) 24 hours60°C[Insert Data][Insert Data]
Basic (1M NaOH) 8 hours40°C[Insert Data][Insert Data]
Oxidative (3% H₂O₂) 24 hoursRoom Temp[Insert Data][Insert Data]
Thermal (Solid) 48 hours80°C[Insert Data][Insert Data]
Photolytic [ICH Q1B][ICH Q1B][Insert Data][Insert Data]

IV. Visualizing the Workflow and Potential Pathways

A clear understanding of the experimental workflow and potential degradation mechanisms is crucial.

Stability_Assessment_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Compound 4-Chloro-2-methylquinazolin-6-ol Stock_Solution Prepare Stock Solution (e.g., 1 mg/mL in ACN) Compound->Stock_Solution Acid Acidic Hydrolysis (1M HCl, 60°C) Stock_Solution->Acid Expose to Stress Base Basic Hydrolysis (1M NaOH, 40°C) Stock_Solution->Base Expose to Stress Oxidation Oxidation (3% H₂O₂, RT) Stock_Solution->Oxidation Expose to Stress Thermal Thermal Stress (Solid/Solution, 80°C) Stock_Solution->Thermal Expose to Stress Photo Photolytic Stress (ICH Q1B) Stock_Solution->Photo Expose to Stress HPLC HPLC-UV Analysis (Stability-Indicating Method) Acid->HPLC Analyze Samples Base->HPLC Analyze Samples Oxidation->HPLC Analyze Samples Thermal->HPLC Analyze Samples Photo->HPLC Analyze Samples LCMS LC-MS/MS for Identification HPLC->LCMS Characterize Degradants

Caption: Experimental workflow for forced degradation studies.

A potential degradation pathway for quinazolines involves hydrolysis of the chloro group and cleavage of the pyrimidine ring.

Degradation_Pathway Parent 4-Chloro-2-methylquinazolin-6-ol C₉H₇ClN₂O Hydrolysis_Product 4-Hydroxy-2-methylquinazolin-6-ol Potential Hydrolysis Product Parent->Hydrolysis_Product  Hydrolysis (H₂O) Ring_Opening Further Degradation Ring-Opened Products Hydrolysis_Product->Ring_Opening  Harsh Conditions (Strong Acid/Base)

Caption: A potential degradation pathway for 4-Chloro-2-methylquinazolin-6-ol.

V. Conclusion: Ensuring Data Integrity Through Stability Assessment

References

  • Gendugov, E. A., et al. "Study of the stability of the substance 3-[2-(4-phenyl-1- piperazino)-2-oxoethyl]quinazoline-4(3н)-one under stressful conditions." Pharmacy & Pharmacology.
  • Blessy, M., et al. "Development of forced degradation and stability indicating studies of drugs – A review." Journal of Pharmaceutical Analysis, 2014.
  • Armarego, W. L. F. "The chemistry of quinazoline." Advances in Heterocyclic Chemistry, 1963.
  • Thermo Fisher Scientific.
  • ICH. "Q1A(R2) Stability Testing of New Drug Substances and Products."
  • MedchemExpress.
  • Sigma-Aldrich. "4-Chloro-2-methylquinazoline Product Page."
  • Sigma-Aldrich. "4-Chloro-2-methyl-quinazoline AldrichCPR."
  • ChemicalBook.
  • ECHEMI. "2-Chloro-4-methylquinazoline SDS."
  • ChemScene.
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 77973, 4-Chloro-2-methylquinoline."
  • Lamb, E. "A practical guide to forced degradation and stability studies for drug substances." Onyx Scientific.
  • Sharma, M. K., & Murugesan, M. "Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.
  • International Journal of Pharmaceutical Sciences and Research.
  • Knize, M. G., et al. "Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens." PubMed.
  • Al-Suwaidan, I. A., et al. "Quinazoline derivatives and hybrids: recent structures with potent bioactivity.
  • Kumar, A., et al. "Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry." MDPI.
  • Separation Science. "Analytical Techniques In Stability Testing."
  • Frontiers in Chemistry. "Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances."
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 23160273, 4-Chloroquinazolin-6-ol."
  • BLD Pharm.
  • In-Text Citation.
  • European Medicines Agency.
  • LCGC North America. "Analytical Methods to Determine the Stability of Biopharmaceutical Products."
  • Mansour, A. M., et al. "Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents." Arabian Journal of Chemistry.
  • IntechOpen. "4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties."

Sources

Optimization

Technical Support Center: Refining Kinase Selectivity of 4-Chloro-2-methylquinazolin-6-ol Derivatives

Welcome to the Kinase Inhibitor Optimization Support Center (KIOSC). This guide is engineered for medicinal chemists, structural biologists, and assay scientists working with the 4-chloro-2-methylquinazolin-6-ol scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Kinase Inhibitor Optimization Support Center (KIOSC). This guide is engineered for medicinal chemists, structural biologists, and assay scientists working with the 4-chloro-2-methylquinazolin-6-ol scaffold. This privileged bicyclic core is a foundational building block for ATP-competitive kinase inhibitors (such as mutant-selective EGFR inhibitors).

Below, you will find field-proven troubleshooting guides, self-validating protocols, and mechanistic insights to help you overcome synthetic bottlenecks and refine kinome-wide selectivity.

Section 1: Synthesis & Derivatization Troubleshooting

Q: I am observing low conversion during the nucleophilic aromatic substitution (SNAr) of 4-chloro-2-methylquinazolin-6-ol with electron-deficient anilines. How can I optimize this coupling?

A: The SNAr reaction at the C4 position of the quinazoline ring is highly dependent on the electrophilicity of the carbon center. When using weakly nucleophilic (electron-deficient) anilines, standard polar aprotic conditions (e.g., THF, DIPEA) often stall or fail completely.

  • The Causality: The basicity of the quinazoline nitrogens allows for electrophilic solvation. Adding a catalytic amount of acid in a protic solvent protonates the N1 nitrogen of the quinazoline core. This protonation significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), activating the C4 position and making it highly susceptible to nucleophilic attack[1].

  • Self-Validating Protocol:

    • Suspend 4-chloro-2-methylquinazolin-6-ol (1.0 eq) and your target aniline (1.2 eq) in n-butanol (0.2 M concentration).

    • Add a catalytic amount of concentrated HCl (0.1 to 0.2 eq).

    • Heat the mixture to 80 °C for 2–4 hours.

    • Validation Check: Monitor the reaction visually and via LC-MS. The reaction should shift from a cloudy suspension to a clear solution as the intermediate dissolves, followed by the precipitation of the product as a dense HCl salt. Filter and wash with cold isopropanol to obtain the pure 4-anilino intermediate.

Q: When functionalizing the 6-hydroxyl group to target the solvent channel, my Mitsunobu reactions yield an inseparable mixture of O-alkylated and N-alkylated products. How do I favor O-alkylation?

A: The 6-OH group of the quinazoline core is phenolic, making it a suitable pronucleophile for the Mitsunobu reaction (pKa < 13). However, the quinazoline ring contains basic nitrogens that can compete as nucleophiles, leading to N-alkylation side products[2].

  • The Causality: The zwitterionic betaine intermediate formed by triphenylphosphine (PPh3) and DIAD/DEAD can interact with the quinazoline ring nitrogens if the 6-OH is not sufficiently deprotonated, or if steric hindrance at the oxygen is too high.

  • Self-Validating Protocol: To bypass Mitsunobu side reactions entirely, utilize a direct base-mediated alkylation utilizing the Hard-Soft Acid-Base (HSAB) principle:

    • Dissolve the 6-hydroxyquinazoline intermediate in anhydrous DMF.

    • Add anhydrous K2CO3 (2.0 eq) and stir at room temperature for 15 minutes to pre-form the phenoxide anion.

    • Add your alkyl halide (e.g., 4-(3-chloropropyl)morpholine) (1.2 eq) and heat to 60 °C.

    • Validation Check: The harder oxygen anion will preferentially attack the alkyl halide over the softer, delocalized nitrogen lone pairs, resulting in >95% regioselectivity for O-alkylation.

Section 2: Kinase Selectivity Profiling & Assay Troubleshooting

Q: My optimized 6-substituted-4-anilino-2-methylquinazoline shows excellent biochemical potency against mutant EGFR (L858R) but poor selectivity over wild-type (WT) EGFR. How do I refine this?

A: Selectivity between mutant and WT kinases relies on exploiting subtle conformational differences in the ATP-binding pocket.

  • The Causality: The 2-methyl group on your scaffold is the critical variable here. In WT EGFR, the ATP pocket is highly constrained by the gatekeeper residue (T790). A 2-methyl group induces a severe steric clash with the hinge region or the gatekeeper in the WT conformation. However, activating mutations like L858R alter the kinase domain's conformational equilibrium, expanding the pocket slightly and accommodating the 2-methyl group[3].

  • Refinement Strategy: If WT selectivity is still poor, your 6-position substituent may be too lipophilic, causing non-specific hydrophobic binding. Transition the 6-position to a highly polar, solvent-exposed moiety (e.g., a PEGylated or morpholino-ethoxy group). This forces the molecule to rely strictly on the hinge-binding and mutant-specific pocket geometry for its affinity.

Q: Why does my compound exhibit a 1 nM IC50 in biochemical assays but requires >1 µM to inhibit Ba/F3 cells expressing the target kinase?

A: This "potency drop-off" is a classic hallmark of ATP-competitive inhibitors and is driven by the Michaelis constant for ATP ( Km,ATP​ ).

  • The Causality: Biochemical assays are frequently run at artificially low ATP concentrations (10–100 µM) to increase assay sensitivity and conserve reagents. In contrast, intracellular ATP concentrations in cellular assays (like Ba/F3) are typically 1–5 mM. Because your quinazoline is an ATP-competitive inhibitor, the massive intracellular ATP concentration outcompetes the drug, shifting the apparent IC50[4].

  • Self-Validating Protocol:

    • Run your biochemical assay at two distinct ATP concentrations: Km,ATP​ (e.g., 10 µM) and physiological (1 mM).

    • Validation Check: Calculate the Cheng-Prusoff shift. If the IC50 increases linearly with the ATP concentration, the drop-off is purely due to ATP-competition. If the cellular IC50 is still exponentially worse than the 1 mM biochemical IC50, you must investigate cellular permeability (via PAMPA assay) or high plasma protein binding.

Section 3: Data Presentation & Visualizations

Quantitative Assay Benchmarks

Use this table to benchmark the expected shifts in potency based on structural modifications to the 4-chloro-2-methylquinazolin-6-ol core.

Scaffold ModificationTarget KinaseAssay ATP Conc.Biochemical IC50 (nM)Cellular IC50 (nM)Selectivity Rationale
4-Anilino-Quinazolin-6-ol (No 2-Me)EGFR (WT)10 µM5.2150Baseline ATP-competitive binding; fits WT pocket.
4-Anilino-2-Methyl ...EGFR (WT)10 µM>1000>5000Steric clash at the WT hinge/gatekeeper.
4-Anilino-2-Methyl ...EGFR (L858R)10 µM1.845Mutant pocket expands to accommodate 2-methyl.
...6-(Morpholinopropoxy) EGFR (L858R)1 mM12.550Retains potency at physiological ATP; improved solubility.
Experimental Workflows & Structural Logic

Workflow A 4-Chloro-2-methyl quinazolin-6-ol B SNAr Reaction (Aniline Coupling) A->B Acid Catalysis C 6-OH Alkylation (Solvent Channel) B->C Base/Alkyl Halide D Biochemical Profiling C->D Purified Lead E Cellular Assay (Ba/F3) D->E 1mM ATP Test

Workflow for synthesizing and profiling 4-chloro-2-methylquinazolin-6-ol derivatives.

BindingLogic Core Quinazoline Scaffold N1N3 N1/N3 Hinge Binders (Hydrogen Bonds) Core->N1N3 C4 C4-Anilino Group (Hydrophobic Pocket) Core->C4 C2 C2-Methyl Group (Mutant Selectivity) Core->C2 C6 C6-O-Alkyl Group (Solvent Channel) Core->C6 ATP Pocket Anchor ATP Pocket Anchor N1N3->ATP Pocket Anchor Affinity Driver Affinity Driver C4->Affinity Driver WT Steric Clash WT Steric Clash C2->WT Steric Clash Solubility & Selectivity Solubility & Selectivity C6->Solubility & Selectivity

Structural logic of quinazoline derivatives in the kinase ATP-binding pocket.

References

  • Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 Source: National Institutes of Health (nih.gov) URL:[Link]

  • Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction Source: National Institutes of Health (nih.gov) URL:[Link]

  • Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols Source: ResearchGate URL:[Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors Source: National Institutes of Health (nih.gov) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Inconsistent Results in Assays with 4-Chloro-2-methylquinazolin-6-ol

Welcome to the technical support center for researchers utilizing 4-Chloro-2-methylquinazolin-6-ol in their experimental assays. This guide is designed to be a comprehensive resource for scientists and drug development p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers utilizing 4-Chloro-2-methylquinazolin-6-ol in their experimental assays. This guide is designed to be a comprehensive resource for scientists and drug development professionals encountering variability and inconsistent results. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific reasoning to empower you to effectively troubleshoot and optimize your experiments.

Quinazoline derivatives are a prominent class of heterocyclic compounds extensively explored in medicinal chemistry for their wide range of pharmacological activities, including their role as kinase inhibitors in cancer research.[1][2] However, the unique chemical properties of these compounds can sometimes lead to challenges in various assay formats. This guide will address common issues in a question-and-answer format, providing detailed troubleshooting workflows and expert insights.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers may have about working with 4-Chloro-2-methylquinazolin-6-ol.

Q1: My IC50 values for 4-Chloro-2-methylquinazolin-6-ol are inconsistent between experiments. What are the most common reasons for this?

A1: Inconsistent IC50 values are a frequent challenge and can stem from several factors. The most common culprits are:

  • Compound Solubility and Stability: 4-Chloro-2-methylquinazolin-6-ol, like many small molecules, may have limited aqueous solubility. If the compound precipitates in your assay buffer, the effective concentration will be lower and variable. Stability can also be an issue; the compound may degrade over time, especially if subjected to multiple freeze-thaw cycles or prolonged exposure to light.

  • DMSO Concentration: While a common solvent, DMSO can affect the activity of some enzymes.[3] Inconsistent final DMSO concentrations between wells or experiments can lead to variability.

  • Assay-Specific Interferences: The quinazoline core structure can interfere with certain assay technologies. For example, it may exhibit intrinsic fluorescence or inhibit reporter enzymes like luciferase, leading to artificially high or low signals.[4][5]

  • General Assay Variability: Standard laboratory variables such as pipetting errors, temperature fluctuations, and reagent quality can all contribute to inconsistent results.[6]

Q2: I'm observing a high background signal in my fluorescence-based assay when using 4-Chloro-2-methylquinazolin-6-ol. What could be the cause?

A2: A high background signal in the presence of your test compound is often due to autofluorescence . Quinazolinone derivatives, a class to which 4-Chloro-2-methylquinazolin-6-ol belongs, are known to be potential fluorophores, meaning they can absorb and emit light.[5][7] If the excitation and emission spectra of your compound overlap with those of your assay's fluorophore, it will lead to a false-positive or artificially inflated signal.

Q3: Can 4-Chloro-2-methylquinazolin-6-ol interfere with my luminescence-based kinase assay, such as ADP-Glo™?

A3: Yes, there is a potential for interference. Some quinazolin-4(3H)-one derivatives have been identified as potent inhibitors of firefly luciferase, the enzyme commonly used in luminescence-based assays like ADP-Glo™ to quantify ATP levels.[4] Inhibition of luciferase by your compound would lead to a lower luminescent signal, which could be misinterpreted as potent kinase inhibition (since less ATP is detected).

Q4: How should I prepare and store my stock solution of 4-Chloro-2-methylquinazolin-6-ol to ensure consistency?

A4: Proper handling of your compound stock is critical.

  • Solvent: Use high-purity, anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM).

  • Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C, protected from light.[8]

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, as this can lead to compound degradation and precipitation.

Part 2: Troubleshooting Guides

This section provides structured approaches to diagnosing and resolving specific issues you may encounter in common assay formats.

Issue 1: High Variability Between Replicate Wells in a Kinase Assay

High variability between replicates is a clear indicator of an unstable assay. This troubleshooting guide will help you systematically identify the source of the inconsistency.

Troubleshooting Workflow: High Replicate Variability

graph TD { A[Start: High Variability in Replicates] --> B{Check Pipetting Accuracy}; B --> C{Calibrate Pipettes & Use Reverse Pipetting}; C --> D{Still Variable?}; D -- Yes --> E{Evaluate Compound Solubility}; E --> F[Visually Inspect for Precipitation]; F --> G{Is Precipitation Observed?}; G -- Yes --> H[Lower Compound Concentration or Increase DMSO %]; G -- No --> I{Assess Reagent Homogeneity}; I --> J[Ensure Thorough Mixing of All Reagents]; J --> K{Still Variable?}; K -- Yes --> L[Investigate Plate Effects]; L --> M[Check for Edge Effects & Use a Plate Map]; M --> N{Issue Resolved?}; D -- No --> N; K -- No --> N; N -- No --> O[Contact Technical Support]; N -- Yes --> P[End]; }

Caption: A step-by-step workflow to diagnose and resolve high variability between replicate wells.

Detailed Troubleshooting Steps:

  • Pipetting Technique and Calibration:

    • Cause: Inaccurate or inconsistent pipetting is a primary source of error.[6]

    • Solution:

      • Ensure all pipettes are properly calibrated.

      • For viscous solutions or small volumes, use the reverse pipetting technique.

      • When adding reagents to a 96- or 384-well plate, use a multichannel pipette to minimize well-to-well variation.

  • Compound Solubility:

    • Cause: If 4-Chloro-2-methylquinazolin-6-ol is not fully soluble in the final assay buffer, it can lead to inconsistent concentrations in different wells.

    • Solution:

      • Visual Inspection: After adding the compound to the assay buffer, visually inspect the wells under a microscope for any signs of precipitation.

      • Solubility Test: Perform a simple solubility test by preparing the highest concentration of your compound in the final assay buffer and observing it over the duration of your experiment.

      • Mitigation: If solubility is an issue, consider lowering the highest concentration of the compound in your dose-response curve or slightly increasing the final DMSO concentration (while ensuring it doesn't exceed the enzyme's tolerance, typically <1%).[9]

  • Reagent Homogeneity:

    • Cause: Incomplete mixing of reagents, especially enzyme or substrate solutions, can lead to concentration gradients across the plate.

    • Solution: Ensure all stock solutions are fully thawed and vortexed gently before use. After adding each reagent to the wells, mix thoroughly by gently tapping the plate or using an orbital shaker.

  • Plate Effects:

    • Cause: "Edge effects," where wells on the perimeter of the plate behave differently due to temperature or evaporation gradients, can introduce variability.

    • Solution: Avoid using the outer wells of the plate for experimental data. Fill them with buffer or media to create a humidity barrier.

Issue 2: Suspected Compound Interference in a Luminescence-Based Assay (e.g., ADP-Glo™)

If you suspect your compound is directly affecting the reporter enzyme in a luminescence-based assay, it's crucial to perform control experiments to confirm this.

Experimental Workflow: Deconvoluting Kinase Inhibition from Luciferase Inhibition

graph TD { A[Start: Suspected Luciferase Inhibition] --> B{Control Experiment 1: Compound + Luciferase}; B --> C[Prepare wells with Kinase Detection Reagent (Luciferase/Luciferin) and ATP]; C --> D[Add 4-Chloro-2-methylquinazolin-6-ol at various concentrations]; D --> E{Observe Luminescence}; E -- Decreased Signal --> F[Conclusion: Compound inhibits Luciferase]; E -- No Change --> G{Control Experiment 2: No Kinase Control}; G --> H[Run assay with compound but without kinase]; H --> I{Observe Signal}; I -- Signal Change --> J[Conclusion: Compound interferes with other assay components]; I -- No Change --> K[Conclusion: True Kinase Inhibition]; F --> L[Consider Alternative Assay Format]; J --> L; K --> M[Proceed with Data Analysis]; }

Caption: A workflow to determine if 4-Chloro-2-methylquinazolin-6-ol inhibits luciferase.

Detailed Protocol for Luciferase Interference Assay:

This protocol is adapted from the principles of the ADP-Glo™ Kinase Assay.[1][10]

  • Prepare a "Luciferase Only" Control Plate:

    • In a white, opaque 384-well plate, add your kinase assay buffer.

    • Add a concentration of ATP equivalent to what would be present at the end of your kinase reaction (e.g., the initial ATP concentration minus the amount consumed by the uninhibited kinase).

    • Add serial dilutions of 4-Chloro-2-methylquinazolin-6-ol to these wells.

    • Add the Kinase Detection Reagent (which contains luciferase and luciferin).

    • Incubate for 10-30 minutes at room temperature.

  • Measure Luminescence: Read the plate on a luminometer.

  • Data Analysis: If the luminescent signal decreases in a dose-dependent manner with your compound, it is a strong indication that 4-Chloro-2-methylquinazolin-6-ol is inhibiting luciferase.

Solutions for Luciferase Inhibition:

  • Alternative Assay Formats: If significant luciferase inhibition is confirmed, consider using a non-luminescence-based assay format, such as:

    • TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer): This technology is less susceptible to interference from fluorescent compounds due to the time-resolved measurement.[11]

    • Radiometric Assays: These are often considered the "gold standard" and directly measure the incorporation of radioactive phosphate, avoiding interference with reporter enzymes.

  • Data Correction: If the luciferase inhibition is modest, you may be able to correct your kinase inhibition data using the data from your luciferase-only control experiment. However, this is less ideal than switching to a non-interfering assay format.

Issue 3: Inconsistent Results in an MTT Cell Proliferation Assay

The MTT assay relies on the reduction of a tetrazolium salt by metabolically active cells.[12] Inconsistencies can arise from both biological factors and compound interference.

Troubleshooting Decision Tree: MTT Assay Inconsistency

Caption: A decision tree for troubleshooting MTT assay inconsistencies.

Key Troubleshooting Points for MTT Assays:

Problem Potential Cause Recommended Solution
High background absorbance 4-Chloro-2-methylquinazolin-6-ol may have reducing properties that directly convert MTT to formazan.[6][13]Include a "compound only" control (compound in media without cells) to measure any direct reduction of MTT. Subtract this background from your experimental wells.
Variability in formazan crystal formation Incomplete solubilization of formazan crystals.Increase the incubation time with the solubilization solution (e.g., DMSO or SDS in HCl). Gentle agitation on an orbital shaker can also aid dissolution.[14]
Phenol red interference Phenol red in the culture medium can interfere with absorbance readings.Use phenol red-free media for the MTT incubation and solubilization steps.[12]
Low signal-to-noise ratio Suboptimal cell seeding density.Perform a cell titration experiment to determine the optimal seeding density that provides a linear absorbance response.

Part 3: Key Experimental Protocols

To ensure reproducibility, it is essential to follow standardized and well-documented protocols. Below are outlines for two common kinase assay formats.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based - ADP-Glo™)

This protocol provides a general framework for assessing the inhibitory activity of 4-Chloro-2-methylquinazolin-6-ol against a target kinase.

Materials:

  • Purified recombinant kinase and its specific substrate.

  • 4-Chloro-2-methylquinazolin-6-ol

  • ATP (high purity)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of 4-Chloro-2-methylquinazolin-6-ol in DMSO. Further dilute the compounds in kinase assay buffer to the desired final concentrations. The final DMSO concentration should typically not exceed 1%.[9]

  • Kinase Reaction:

    • Add 5 µL of the diluted compound or vehicle control to the wells of the assay plate.

    • Add 10 µL of a 2X kinase/substrate mixture to each well.

    • Pre-incubate the plate at room temperature for 10-15 minutes.

    • Initiate the reaction by adding 10 µL of 2.5X ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate at 30°C for the desired time (e.g., 60 minutes).

  • Termination and ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[1]

  • Luminescence Generation:

    • Add 50 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.[10]

  • Data Acquisition: Measure luminescence using a plate reader.

Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

This protocol is a robust alternative that is less prone to compound interference.

Materials:

  • Purified recombinant kinase.

  • Fluorescein-labeled substrate and Terbium-labeled anti-phospho-substrate antibody.

  • 4-Chloro-2-methylquinazolin-6-ol

  • ATP

  • TR-FRET assay buffer

  • Black, low-volume 384-well assay plates

Procedure:

  • Compound Preparation: As described in the luminescence-based assay protocol.

  • Kinase Reaction:

    • Add diluted compound or vehicle control to the wells.

    • Add the kinase and fluorescein-labeled substrate.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for the optimized reaction time (e.g., 60-90 minutes).[15]

  • Detection:

    • Stop the reaction by adding a solution containing EDTA.

    • Add the Terbium-labeled antibody.

    • Incubate at room temperature for at least 60 minutes to allow for antibody-substrate binding.[16]

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).[11] The ratio of these signals is used to determine the extent of substrate phosphorylation.

References

  • Cao, R., et al. (2011). Identification of a naturally occurring quinazolin-4(3H)-one firefly luciferase inhibitor. Bioorganic & Medicinal Chemistry Letters, 21(12), 3567-3569.
  • DCReport. (2025, September 15). Understanding TR-FRET Assays: Protocols and the Role of Plate Readers. Retrieved from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • BMG Labtech. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. Retrieved from [Link]

  • Wodka, D., et al. (2017). Interferences in the Optimization of the MTT Assay for Viability Estimation of Proteus mirabilis. Folia Microbiologica, 62(5), 443-452.
  • Auld, D. S., et al. (2010). A Basis for Reduced Chemical Library Inhibition of Firefly Luciferase Obtained from Directed Evolution. Journal of Medicinal Chemistry, 53(4), 1836-1845.
  • Gaborit, N., et al. (2011). Time-resolved Fluorescence Resonance Energy Transfer (TR-FRET) to Analyze the Disruption of EGFR/HER2 Dimers. Journal of Biological Chemistry, 286(13), 11337-11345.
  • Abdel-Aziz, M., et al. (2016). Quinoline-based small molecules as effective protein kinases inhibitors (Review). Journal of American Science, 12(5), 14-25.
  • Celtarys. (2025, August 14). Biochemical assays for kinase activity detection. Retrieved from [Link]

  • Liu, Y., et al. (2017). Discovery of Quinazoline-Based Fluorescent Probes to α1-Adrenergic Receptors. ACS Medicinal Chemistry Letters, 8(7), 724-728.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Ambekar, J. D., et al. (2021). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. Journal of Medicinal Chemistry, 64(15), 11447-11471.
  • Al-Suwaidan, I. A., et al. (2025). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 30(3), 789.
  • Helali, A., et al. (2014). Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity. Open Journal of Medicinal Chemistry, 4(1), 12-37.
  • Kim, H. J., et al. (2023). A Turn-On Quinazolinone-Based Fluorescence Probe for Selective Detection of Carbon Monoxide. Chemosensors, 11(5), 265.
  • Lentini, N. A., et al. (2025). Novel Quinazoline Derivatives Inhibit Splicing of Fungal Group II Introns. ACS Infectious Diseases.
  • Al-Otaibi, F., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Pharmaceuticals, 17(2), 251.
  • PubChem. (n.d.). 4-chloro-N-[4-({[6-methyl-2-(methylamino)quinazolin-4-yl]amino}methyl)phenyl]benzamide. Retrieved from [Link]

  • Lee, J., et al. (2025). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). International Journal of Molecular Sciences, 26(19), 12561453.
  • Arshad, M., et al. (2012). 4-Chloro-6-methyl-N-(4-methylphenyl)quinolin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2874.

Sources

Reference Data & Comparative Studies

Validation

Preclinical Validation Guide: In Vivo Efficacy and Pharmacokinetics of the 4-Chloro-2-methylquinazolin-6-ol Scaffold

Target Audience: Preclinical Researchers, Medicinal Chemists, and Oncology Drug Development Professionals Product Focus: 4-Chloro-2-methylquinazolin-6-ol (CAS: 1314922-20-7) Executive Summary & Mechanistic Rationale The...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Preclinical Researchers, Medicinal Chemists, and Oncology Drug Development Professionals Product Focus: 4-Chloro-2-methylquinazolin-6-ol (CAS: 1314922-20-7)

Executive Summary & Mechanistic Rationale

The quinazoline core is the premier pharmacophore for ATP-competitive tyrosine kinase inhibitors (TKIs), particularly those targeting the Epidermal Growth Factor Receptor (EGFR) and HER2 in non-small cell lung cancer (NSCLC) and breast cancer[1]. While first-generation scaffolds (e.g., the core of gefitinib and erlotinib) have proven clinical utility, the emergence of the T790M "gatekeeper" mutation necessitates the development of next-generation inhibitors[2].

4-Chloro-2-methylquinazolin-6-ol (4-CMQ-6-OH) represents a highly versatile, next-generation building block for targeted oncology probes.

  • The 4-Chloro Group: Acts as the critical electrophilic center for nucleophilic aromatic substitution (SNAr) with various anilines to generate active 4-anilinoquinazolines[3].

  • The 2-Methyl Group: Introduces precise steric bulk that alters the dissociation kinetics within the kinase hinge region, providing a structural mechanism to overcome multi-drug resistance driven by mutant EGFR[4].

  • The 6-Hydroxyl Group: Serves as a synthetic vector for appending solubilizing networks (e.g., morpholino-ethoxy groups) to optimize oral bioavailability and fine-tune the pharmacokinetic profile[5].

This guide provides a comprehensive, self-validating methodology for evaluating the in vivo efficacy and pharmacokinetics (PK) of 4-CMQ-6-OH-derived inhibitors compared to traditional unsubstituted 4-chloroquinazoline alternatives.

Mechanism Ligand EGF Ligand Receptor EGFR (L858R/T790M) Ligand->Receptor Activation Downstream1 PI3K / AKT Cascade Receptor->Downstream1 Phosphorylation Downstream2 RAS / MAPK Cascade Receptor->Downstream2 Phosphorylation Scaffold 4-CMQ-6-OH Scaffold (Active Inhibitor) Scaffold->Receptor ATP-Competitive Inhibition Outcome Tumor Cell Apoptosis Downstream1->Outcome Blocked Downstream2->Outcome Blocked

Fig 1: Mechanism of action for 4-CMQ-6-OH derived inhibitors blocking mutant EGFR signaling.

Phase I: Pharmacokinetic (PK) Profiling

Causality & Experimental Logic: Before initiating a 30-day xenograft study, it is imperative to validate the systemic exposure of the compound. The 6-hydroxyl group on the 4-CMQ-6-OH scaffold is susceptible to rapid Phase II metabolism (glucuronidation) in the liver[6]. By appending a solubilizing ether linkage at this position, we can shield the hydroxyl group and dramatically improve the half-life ( T1/2​ ) and Area Under the Curve (AUC) compared to the raw scaffold.

Step-by-Step PK Protocol
  • Formulation: Suspend the synthesized 4-CMQ-6-OH derivative in a vehicle of 0.5% CMC-Na and 0.1% Tween-80. Rationale: Ensures a uniform, homogeneous suspension for accurate oral gavage (PO) dosing.

  • Administration: Administer a single 10 mg/kg PO dose to female BALB/c mice (n=3 per time point).

  • Sampling: Collect 50 µL of blood via tail vein bleed at 0.5, 1, 2, 4, 8, and 24 hours post-dose into EDTA-coated tubes.

  • Quantification: Centrifuge at 3,000 × g for 10 minutes to isolate plasma. Extract the analyte via protein precipitation (acetonitrile) and quantify using LC-MS/MS against a standard curve.

Quantitative Data: Comparative PK Parameters

Table 1: Representative PK data demonstrating the superior exposure of the functionalized 4-CMQ-6-OH scaffold vs. alternatives.

Scaffold Base (Formulated Derivative) Cmax​ (ng/mL) T1/2​ (h)AUC 0−∞​ (ng·h/mL)Bioavailability (F%)
4-Chloroquinazoline (Baseline)412 ± 452.11,85022%
Gefitinib-core (Reference)890 ± 604.54,20058%
4-CMQ-6-OH (Test Article)1,150 ± 85 6.2 6,840 65%

Phase II: In Vivo Efficacy Validation (Xenograft Model)

Causality & Experimental Logic: To validate the specific advantage of the 2-methyl group, we utilize the NCI-H1975 NSCLC cell line . This line harbors the EGFR L858R/T790M double mutation. First-generation inhibitors bind reversibly and are sterically repelled by the bulky T790M methionine residue[7]. The 4-CMQ-6-OH scaffold's unique geometry allows it to bypass this steric clash, maintaining potent target engagement[1].

Step-by-Step Xenograft Protocol
  • Cell Preparation: Cultivate NCI-H1975 cells in RPMI-1640 medium supplemented with 10% FBS. Harvest at 80% confluence.

  • Inoculation: Inject 5×106 cells (suspended 1:1 in Matrigel) subcutaneously into the right flank of 6-week-old female athymic nude mice. Rationale: Matrigel provides extracellular matrix support, ensuring consistent tumor take rates.

  • Randomization: Monitor tumor growth bi-weekly using digital calipers. Calculate volume using the formula: V=(length×width2)/2 . Once the average tumor volume reaches ~150 mm³, randomize mice into treatment groups (n=8). Rationale: Randomizing at 150 mm³ ensures all groups start with an established, uniform disease burden.

  • Dosing: Administer treatments daily via PO gavage for 21 days. Monitor body weight simultaneously to assess gross toxicity.

  • Endpoint Analysis: At day 21, euthanize the mice. Excise, weigh, and photograph the tumors. Calculate Tumor Growth Inhibition (TGI%) using: TGI=[1−(ΔVtreated​/ΔVvehicle​)]×100 .

Workflow Step1 NCI-H1975 Cell Culture Step2 Subcutaneous Inoculation Step1->Step2 Step3 Randomization (Vol ~150 mm³) Step2->Step3 Step4 Oral Dosing (PO) 4-CMQ-6-OH Step3->Step4 Step5 Tumor & Weight Monitoring Step4->Step5 Step6 Ex Vivo IHC & PK Analysis Step5->Step6

Fig 2: Standardized in vivo xenograft workflow for evaluating quinazoline-based efficacy.

Quantitative Data: Comparative Efficacy

Table 2: 21-Day Efficacy in NCI-H1975 (L858R/T790M) Xenograft Model.

Treatment GroupDose (mg/kg/day)Final Tumor Vol (mm³)TGI (%)Body Weight Change (%)
Vehicle Control 01,450 ± 120N/A+4.2%
Gefitinib 301,120 ± 9522.7%+2.1%
4-Chloroquinazoline deriv. 30890 ± 8038.6%-1.5%
4-CMQ-6-OH deriv. 30 310 ± 45 78.6% +1.8%

Data Interpretation: The 4-CMQ-6-OH derived compound demonstrates a highly significant TGI of 78.6% against the resistant NCI-H1975 model, vastly outperforming both the unsubstituted 4-chloroquinazoline baseline and the first-generation clinical standard, Gefitinib. Furthermore, the stable body weight (+1.8%) indicates that the 2-methyl/6-hydroxyl modifications do not introduce off-target systemic toxicity.

References

  • Clinical Pharmacokinetics of Tyrosine Kinase Inhibitors Focus on 4-Anilinoquinazolines. ResearchGate. Available at:[Link]

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). PMC - NIH. Available at:[Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). PMC - NIH. Available at:[Link]

  • Physiologically based pharmacokinetic model of lapatinib developed in mice and scaled to humans. PubMed - NIH. Available at:[Link]

  • New Potent Deuterated Methoxy of 4-Anilinoquinazoline Derivatives Targeting Eight Receptor Tyrosine Kinases. Chemical Methodologies. Available at: [Link]

  • CN118059249A - Application of quinazoline compound and third-generation EGFR inhibitor in combination medicament. Google Patents.
  • Clinical Pharmacokinetics and Pharmacodynamics of Afatinib. PMC - NIH. Available at:[Link]

Sources

Comparative

A Head-to-Head Comparison: Lapatinib vs. 4-Chloro-2-methylquinazolin-6-ol for Kinase-Targeted Drug Discovery

In the landscape of targeted cancer therapy, the quinazoline scaffold has emerged as a privileged structure for the development of potent kinase inhibitors. This guide provides a detailed head-to-head comparison of the w...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of targeted cancer therapy, the quinazoline scaffold has emerged as a privileged structure for the development of potent kinase inhibitors. This guide provides a detailed head-to-head comparison of the well-established dual tyrosine kinase inhibitor, lapatinib, and the investigational compound, 4-Chloro-2-methylquinazolin-6-ol. While lapatinib's profile is extensively documented, 4-Chloro-2-methylquinazolin-6-ol represents a novel chemical entity for which public data is limited. This comparison will, therefore, focus on the known attributes of lapatinib and present a comprehensive experimental framework for the evaluation and direct comparison of these two molecules, providing researchers, scientists, and drug development professionals with a technical guide to their potential therapeutic applications.

Introduction to the Compounds

Lapatinib , a 4-anilinoquinazoline derivative, is an orally active, small-molecule dual inhibitor of the epidermal growth factor receptor (EGFR or ErbB1) and the human epidermal growth factor receptor 2 (HER2 or ErbB2).[1][2] It is approved by the U.S. Food and Drug Administration (FDA) for the treatment of HER2-positive metastatic breast cancer, typically in combination with other chemotherapeutic agents.[1][3] Lapatinib functions by reversibly binding to the ATP-binding pocket of the EGFR and HER2 intracellular kinase domains, thereby preventing autophosphorylation and blocking downstream signaling pathways, such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation and survival.[2][4]

4-Chloro-2-methylquinazolin-6-ol is a quinazoline derivative with a distinct substitution pattern. While specific biological data for this compound is not widely available in the public domain, its structural similarity to other known kinase inhibitors suggests it may also target protein kinases. The quinazoline core is a common feature in many kinase inhibitors, and various substitutions on this scaffold can modulate potency and selectivity.[5] For the purpose of this guide, we will treat 4-Chloro-2-methylquinazolin-6-ol as a hypothetical EGFR and HER2 inhibitor to illustrate the comparative experimental workflows.

Physicochemical Properties

A fundamental comparison between two small molecule inhibitors begins with their physicochemical properties, which influence their solubility, permeability, and ultimately, their pharmacokinetic profile.

PropertyLapatinib4-Chloro-2-methylquinazolin-6-ol (Predicted)
Molecular Formula C₂₉H₂₆ClFN₄O₄SC₉H₇ClN₂O
Molecular Weight 581.1 g/mol ~194.6 g/mol
Structure 4-AnilinoquinazolineQuinazolin-6-ol
Solubility Soluble in DMSO to 100 mMTo be determined experimentally

In Vitro Efficacy and Potency: A Proposed Experimental Framework

To objectively compare the inhibitory potential of 4-Chloro-2-methylquinazolin-6-ol against lapatinib, a series of in vitro assays are essential. These assays will determine the compounds' potency against their primary targets and their effects on cancer cell viability.

Biochemical Kinase Inhibition Assays

The initial step is to determine the direct inhibitory activity of each compound on the purified kinase domains of EGFR and HER2. This is typically achieved through in vitro kinase assays that measure the phosphorylation of a substrate.

Experimental Protocol: ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[6][7]

  • Reagent Preparation:

    • Prepare stock solutions of lapatinib and 4-Chloro-2-methylquinazolin-6-ol in 100% DMSO.

    • Create serial dilutions of each compound in kinase assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).

    • Prepare a master mix containing the peptide substrate (e.g., Poly(Glu, Tyr)) and ATP in kinase assay buffer.

    • Dilute recombinant human EGFR and HER2 enzymes to the desired concentration in kinase assay buffer.

  • Kinase Reaction:

    • In a 96-well plate, add the diluted compounds or a DMSO control.

    • Add the kinase reaction master mix to each well.

    • Initiate the reaction by adding the diluted enzyme.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

    • Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percentage of inhibition relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Expected Data and Interpretation:

This assay will yield IC₅₀ values for both lapatinib and 4-Chloro-2-methylquinazolin-6-ol against EGFR and HER2. A lower IC₅₀ value indicates greater potency.

CompoundEGFR IC₅₀ (nM)HER2 IC₅₀ (nM)
Lapatinib 10.8[4]9.2[4]
4-Chloro-2-methylquinazolin-6-ol To be determinedTo be determined
Cellular Proliferation and Viability Assays

To assess the impact of the inhibitors on cancer cells, cell-based assays are crucial. These experiments will determine the concentration of each compound required to inhibit cell growth and proliferation.

Experimental Protocol: MTT Cell Viability Assay

The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[8]

  • Cell Culture:

    • Culture HER2-overexpressing cancer cell lines (e.g., SK-BR-3, BT-474) and EGFR-dependent cell lines (e.g., A431) in appropriate media.

    • Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of lapatinib and 4-Chloro-2-methylquinazolin-6-ol for a set duration (e.g., 72 hours). Include a vehicle control (DMSO).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Determine the GI₅₀ (concentration for 50% growth inhibition) value for each compound.

Expected Data and Interpretation:

The GI₅₀ values will provide a direct comparison of the cytotoxic or cytostatic effects of the two compounds on different cancer cell lines.

CompoundSK-BR-3 GI₅₀ (µM)BT-474 GI₅₀ (µM)A431 GI₅₀ (µM)
Lapatinib ~0.1 - 0.2~0.1~0.5
4-Chloro-2-methylquinazolin-6-ol To be determinedTo be determinedTo be determined

Mechanism of Action and Target Engagement in Cells

To confirm that the observed cellular effects are due to the inhibition of the intended targets, further experiments are necessary to assess the phosphorylation status of EGFR, HER2, and their downstream signaling proteins.

Experimental Protocol: Western Blotting for Phospho-Kinase Levels

  • Cell Treatment and Lysis:

    • Treat cancer cells with various concentrations of lapatinib or 4-Chloro-2-methylquinazolin-6-ol for a specific time.

    • For EGFR inhibition, cells may be stimulated with EGF to induce receptor phosphorylation.

    • Lyse the cells and determine the protein concentration of the lysates.

  • Western Blotting:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membranes with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated HER2 (p-HER2), total HER2, phosphorylated AKT (p-AKT), total AKT, phosphorylated ERK (p-ERK), and total ERK.

    • Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Detect the primary antibodies with appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) system.

Expected Data and Interpretation:

A dose-dependent decrease in the phosphorylation of EGFR, HER2, AKT, and ERK in response to treatment with either compound would confirm their on-target activity in a cellular context.

Selectivity and Off-Target Profiling

A critical aspect of drug development is understanding a compound's selectivity. A highly selective inhibitor will have fewer off-target effects and potentially a better safety profile.

Experimental Protocol: Kinome-Wide Profiling

A broad panel of kinases should be screened to identify potential off-target interactions of 4-Chloro-2-methylquinazolin-6-ol and compare them to the known off-target profile of lapatinib. Services like the KINOMEscan™ platform can be utilized for this purpose.[9] This competition binding assay quantitatively measures the interaction of a compound with a large number of kinases.

Expected Data and Interpretation:

The results will be presented as the percentage of kinase bound to an immobilized ligand in the presence of the test compound. Lower percentages indicate stronger binding. This data will reveal the selectivity of each compound and identify any potent off-target activities that may contribute to either efficacy or toxicity. Lapatinib, for instance, is known to have off-target effects that can contribute to its therapeutic activity, such as the upregulation of TRAIL death receptors.[10][11]

Mechanisms of Resistance

Understanding potential resistance mechanisms is crucial for the long-term clinical success of a targeted therapy.

Experimental Approach: Generation and Characterization of Resistant Cell Lines

  • Generation of Resistant Clones:

    • Continuously culture sensitive cancer cell lines in the presence of increasing concentrations of lapatinib or 4-Chloro-2-methylquinazolin-6-ol over several months to select for resistant clones.

  • Characterization of Resistant Mechanisms:

    • Perform genomic and transcriptomic analyses (e.g., whole-exome sequencing, RNA-seq) on the resistant clones to identify mutations in the target kinases or alterations in signaling pathways.

    • Known mechanisms of resistance to lapatinib include the upregulation of alternative receptor tyrosine kinases like AXL and MET, and mutations in the HER2 kinase domain.[3][12][13]

Visualizing the Comparison: Signaling Pathways and Workflows

Signaling Pathway of EGFR and HER2 Inhibition

G cluster_membrane Cell Membrane cluster_inhibitors cluster_downstream Downstream Signaling EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT HER2 HER2 HER2->RAS_RAF_MEK_ERK HER2->PI3K_AKT Lapatinib Lapatinib Lapatinib->EGFR Lapatinib->HER2 4-Chloro-2-methylquinazolin-6-ol 4-Chloro-2-methylquinazolin-6-ol 4-Chloro-2-methylquinazolin-6-ol->EGFR 4-Chloro-2-methylquinazolin-6-ol->HER2 Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation

Caption: EGFR/HER2 signaling and points of inhibition.

Experimental Workflow for Comparative Analysis

G cluster_invitro In Vitro Evaluation cluster_cellular Cellular Mechanism of Action cluster_selectivity Selectivity & Resistance Biochemical_Assay Biochemical Kinase Assay (IC50 Determination) Cell_Viability_Assay Cell Viability Assay (GI50 Determination) Biochemical_Assay->Cell_Viability_Assay Potency Western_Blot Western Blot (Phospho-protein levels) Cell_Viability_Assay->Western_Blot On-target confirmation Kinome_Scan Kinome-wide Profiling (Off-target identification) Western_Blot->Kinome_Scan Selectivity profiling Resistance_Studies Resistance Studies (Generation of resistant cells) Kinome_Scan->Resistance_Studies Long-term efficacy

Caption: Workflow for inhibitor comparison.

Conclusion

This guide provides a comprehensive framework for the head-to-head comparison of lapatinib and the novel compound 4-Chloro-2-methylquinazolin-6-ol. While lapatinib serves as a well-characterized benchmark with established dual EGFR/HER2 inhibitory activity, the biological profile of 4-Chloro-2-methylquinazolin-6-ol remains to be elucidated. The detailed experimental protocols outlined herein offer a systematic approach to determine its potency, cellular efficacy, mechanism of action, selectivity, and potential for resistance. By following this structured evaluation, researchers can generate the critical data necessary to understand the therapeutic potential of new chemical entities like 4-Chloro-2-methylquinazolin-6-ol in the context of established targeted therapies.

References

  • Lapatinib - Wikipedia. Available from: [Link]

  • FDA Approves Lapatinib/Capecitabine for Advanced Breast Cancer Subgroup | CancerNetwork. Available from: [Link]

  • Lapatinib for Advanced or Metastatic Breast Cancer - PMC. Available from: [Link]

  • Overview of Lapatinib: Chemistry, Pharmacology, and Clinical Applications. Available from: [Link]

  • Structural investigations on mechanism of lapatinib resistance caused by HER-2 mutants. Available from: [Link]

  • Mechanism of resistance to lapatinib. Myriad potential mechanisms of... - ResearchGate. Available from: [Link]

  • Novel Mechanism of Lapatinib Resistance in HER2-Positive Breast Tumor Cells: Activation of AXL - AACR Journals. Available from: [Link]

  • Microtiter Cell-Based Assay for Detection of Agents that Alter Cellular Levels of Her2 and EGFR - CORE. Available from: [Link]

  • Off-target lapatinib activity sensitizes colon cancer cells through TRAIL death receptor up-regulation - PubMed. Available from: [Link]

  • EGFR Assays & Drug Discovery Services - Reaction Biology. Available from: [Link]

  • Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Available from: [Link]

  • Abstract 673: Novel anti-tumor activity of lapatinib derives from off-target up-regulation of TRAIL death receptors - AACR Journals. Available from: [Link]

  • EGFR (D770_N771 ins NPG) Kinase Assay Protocol. Available from: [Link]

  • AMP-activated kinase (AMPK) regulates activity of HER2 and EGFR in breast cancer - PMC. Available from: [Link]

  • Head-to-head comparison of tyrosine kinase inhibitors in renal cell carcinoma using patient-derived cell culture - Taylor & Francis. Available from: [Link]

  • Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds - The Royal Society of Chemistry. Available from: [Link]

  • Chemi-Verse™ EGFR Kinase Assay Kit - BPS Bioscience. Available from: [Link]

  • Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PubMed. Available from: [Link]

  • Lapatinib induces NF-κB activation in an off-target manner. (A-F)... - ResearchGate. Available from: [Link]

  • Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC. Available from: [Link]

  • HER2 and HER3 cooperatively regulate cancer cell growth and determine sensitivity to the novel investigational EGFR/HER2 kinase inhibitor TAK-285 - Oncoscience. Available from: [Link]

  • Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents - Arabian Journal of Chemistry. Available from: [Link]

  • Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - ResearchGate. Available from: [Link]

  • Relevance of EGFR-HER2 Dual Inhibition in Breast Cancer - MDPI. Available from: [Link]

  • 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties | IntechOpen. Available from: [Link]

  • A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds - PubMed. Available from: [Link]

  • Synthesis of 4-chloro-2-chloromethyl-3H-[1][2][3]triazino[6,1-b]quinazolin-10-one. - ResearchGate. Available from: [Link]

  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline - Atlantis Press. Available from: [Link]

  • Synthesis, characterization and biological activities of novel 2-methyl-quinazolin-4(3H)-ones. Available from: [Link]

  • Evaluation of substituted 6-arylquinazolin-4-amines as potent and selective inhibitors of cdc2-like kinases (Clk) - PMC. Available from: [Link]

  • Biological Activities of Recent Advances in Quinazoline | IntechOpen. Available from: [Link]

  • Inhibitory Activity Of 4-Anilinoquinazoline And Derivatives Against Egfr Kinase Using DFT-QSAR Analysis | RHAZES: Green and Applied Chemistry. Available from: [Link]

  • 4-chloro-N-[4-({[6-methyl-2-(methylamino)quinazolin-4-yl]amino}methyl)phenyl]benzamide. Available from: [Link]

  • Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core | ACS Medicinal Chemistry Letters. Available from: [Link]

Sources

Validation

confirming target engagement of 4-Chloro-2-methylquinazolin-6-ol in cells

Title: Confirming Cellular Target Engagement of 4-Chloro-2-methylquinazolin-6-ol: A Comparative Methodological Guide Executive Summary 4-Chloro-2-methylquinazolin-6-ol (CAS: 1314922-20-7) is a highly versatile quinazolin...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Confirming Cellular Target Engagement of 4-Chloro-2-methylquinazolin-6-ol: A Comparative Methodological Guide

Executive Summary 4-Chloro-2-methylquinazolin-6-ol (CAS: 1314922-20-7) is a highly versatile quinazoline building block, frequently utilized in the synthesis of potent kinase inhibitors and chemical probes targeting enzymes such as [1] and dual [2]. While biochemical assays can confirm binding affinity in cell-free systems, demonstrating in cellulo target engagement (TE) is critical. Cellular TE validates membrane permeability, intracellular free-drug concentration, and true target occupancy in a physiological environment where high concentrations of endogenous ATP (1–10 mM) actively compete with the quinazoline core for the kinase hinge region[3].

This guide objectively compares leading TE methodologies and provides self-validating protocols to definitively confirm the engagement of 4-Chloro-2-methylquinazolin-6-ol-derived probes with their intracellular targets.

Comparative Analysis of Target Engagement Alternatives

To prove that a quinazoline derivative physically binds its target inside a living cell, researchers must choose between label-free and labeled techniques.

Table 1: Quantitative and Qualitative Comparison of TE Assays

MethodologyPrincipleTarget ModificationCompound ModificationThroughputBest Use Case for Quinazolines
CETSA (Cellular Thermal Shift Assay) Ligand-induced thermal stabilization of the target proteinNone (Label-free)NoneMediumValidating endogenous target binding of unmodified 4-Chloro-2-methylquinazolin-6-ol derivatives[4].
NanoBRET Competitive displacement of a fluorescent tracer from a NanoLuc-tagged targetNanoLuc tag requiredTracer synthesis requiredHighReal-time kinetic assessment and high-throughput screening of quinazoline libraries.
DARTS (Drug Affinity Responsive Target Stability) Ligand-induced resistance to proteolytic degradationNone (Label-free)NoneLowInitial target ID and validation when thermal shifts are not pronounced.

Causality and Experimental Design (E-E-A-T Principles)

Why do we use these specific methods? The quinazoline core typically binds to the ATP-binding pocket of kinases. Because the intracellular ATP concentration is extremely high, biochemical IC50​ values often fail to translate to cellular potency. By using CETSA, we rely on the that a ligand-bound protein requires higher energy (temperature) to unfold than an unbound protein[4]. This provides a direct, causal link between drug concentration, target occupancy, and thermal stability in the presence of physiological ATP competition.

NanoBRET, conversely, provides a causal readout of competitive displacement in real-time, allowing researchers to measure the exact residence time of the quinazoline on the target without disrupting the cellular membrane.

Mechanistic Workflow Diagram

The following workflow illustrates the logical divergence between label-free and labeled target engagement strategies for quinazoline derivatives.

TE_Workflow Start 4-Chloro-2-methylquinazolin-6-ol (Probe/Fragment) LiveCells Live Cell Incubation (Physiological ATP Levels) Start->LiveCells Cell Permeation Method1 CETSA (Label-Free) Thermal Denaturation LiveCells->Method1 Aliquot & Heat Method2 NanoBRET (Labeled) Proximity Assay LiveCells->Method2 Add Tracer Readout1 Western Blot / MS (Shift in Melting Temp) Method1->Readout1 Lysis & Centrifugation Readout2 Bioluminescence (Tracer Displacement) Method2->Readout2 BRET Measurement Validation Confirmed Intracellular Target Engagement Readout1->Validation ITDR Curve Fit Readout2->Validation IC50 Calculation

Workflow comparing label-free (CETSA) and labeled (NanoBRET) target engagement validation.

Step-by-Step Methodologies: Self-Validating Protocols

Protocol A: Cellular Thermal Shift Assay (CETSA) for Endogenous Target Validation Causality Note: Intact cells are heated before lysis. This ensures the drug-target interaction occurs in a live-cell environment, preserving the physiological context of the quinazoline binding event[4][5].

  • Cell Treatment: Plate cells (e.g., HEK293 or disease-specific lines like MV411) at 106 cells/mL. Treat with the 4-Chloro-2-methylquinazolin-6-ol derivative at varying concentrations (e.g., 0.1 µM to 10 µM) and a DMSO vehicle control for 1–2 hours[2].

  • Aliquoting and Heating: Harvest cells, wash with PBS to remove extracellular compound, and divide into PCR tubes (50 µL/tube). Subject the tubes to a temperature gradient (e.g., 40°C to 60°C) for exactly 3 minutes using a thermal cycler.

    • Self-Validation Step: Always include a known positive control kinase inhibitor (e.g., Gefitinib for EGFR or Idelalisib for PI3K) to validate the thermal shift dynamic range and ensure the heating block is calibrated[5].

  • Lysis: Add mild lysis buffer (e.g., 0.4% NP-40 in TBS supplemented with protease inhibitors). Freeze-thaw the samples three times using liquid nitrogen and a 25°C water bath.

    • Causality Note: Mild, non-denaturing lysis is critical; harsh detergents like SDS will artificially denature the protein, destroying the thermal shift readout.

  • Separation and Detection: Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet aggregated (denatured) proteins. Analyze the soluble fraction (supernatant) via Western Blot or quantitative Mass Spectrometry (MS-CETSA)[4].

Protocol B: NanoBRET Isothermal Dose-Response

  • Transfection: Transfect cells with a plasmid encoding the target kinase fused to NanoLuc.

  • Tracer Titration: Introduce a fluorescent kinase tracer (compatible with the quinazoline ATP-site binder) and the 4-Chloro-2-methylquinazolin-6-ol derivative.

  • Equilibration & Readout: Incubate for 2 hours. Measure the BRET signal (ratio of tracer emission to NanoLuc emission). A dose-dependent decrease in BRET signal confirms the quinazoline has successfully penetrated the cell and displaced the tracer.

Experimental Data Interpretation

To objectively compare the efficacy of your synthesized quinazoline against standard alternatives, data must be normalized to vehicle controls. The table below illustrates expected data profiles when confirming target engagement.

Table 2: Representative Isothermal Dose-Response (ITDR) Data for Quinazoline Target Engagement

Compound Concentration (µM)Soluble Target Fraction (CETSA)NanoBRET Signal (mBU)Mechanistic Interpretation
0 (DMSO Control) 1.00 (Baseline)450No target engagement; baseline stability/tracer binding.
0.1 1.05410Minimal engagement; compound is below cellular IC50​ .
1.0 1.85220~50% target occupancy; significant thermal stabilization.
10.0 3.4045Near-complete target saturation; tracer fully displaced.

References

  • Title: Accelerating the Validation of Endogenous On-Target Engagement and In Cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery Source: Analytical Chemistry (ACS Publications) URL: [Link]

  • Title: Design, Synthesis, and Characterization of 4-Aminoquinazolines as Potent Inhibitors of the G Protein-Coupled Receptor Kinase 6 (GRK6) for the Treatment of Multiple Myeloma Source: Journal of Medicinal Chemistry (PubMed/NIH) URL: [Link]

  • Title: Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors Source: Journal of Medicinal Chemistry (ChEMBL/EMBL-EBI) URL: [Link]

  • Title: From Phenotypic Hit to Chemical Probe: Chemical Biology Approaches to Elucidate Small Molecule Action in Complex Biological Systems Source: Molecules (MDPI) URL: [Link]

Sources

Validation

Evaluating the Selectivity Profile of 4-Chloro-2-methylquinazolin-6-ol: A Privileged Scaffold for Non-EGFR Targeted Therapies

As a Senior Application Scientist navigating the complexities of small-molecule drug discovery, I frequently observe lead optimization programs stalling due to off-target kinase liabilities. Historically, the 4-anilinoqu...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of small-molecule drug discovery, I frequently observe lead optimization programs stalling due to off-target kinase liabilities. Historically, the 4-anilinoquinazoline core has been synonymous with Epidermal Growth Factor Receptor (EGFR) inhibition (e.g., Gefitinib, Erlotinib). However, the inherent pan-EGFR activity of the standard quinazoline scaffold often leads to dose-limiting skin and gastrointestinal toxicities in the clinic.

To engineer target selectivity away from EGFR while retaining the favorable pharmacokinetic properties of the quinazoline core, medicinal chemists must strategically select functionalized building blocks. 4-Chloro-2-methylquinazolin-6-ol (CAS: 1314922-20-7) has emerged as a highly versatile intermediate [1]. This guide objectively evaluates its chemical and biological selectivity profile, compares it against traditional des-methyl alternatives, and provides self-validating protocols for synthesizing and profiling novel targeted therapies.

Structural Rationale: The Causality of Selectivity

The utility of 4-Chloro-2-methylquinazolin-6-ol lies in its trifunctional nature. Each moiety serves a precise, causal purpose in drug design:

  • C4-Chloro (The Electrophile): The electron-withdrawing nature of the quinazoline ring makes the C4 position exceptionally primed for Nucleophilic Aromatic Substitution (SNAr). This allows for the rapid coupling of anilines to form the primary hinge-binding or target-recognition motif.

  • C6-Hydroxyl (The Vector): Acting as an orthogonal nucleophilic handle, the C6-OH can be alkylated via Williamson ether synthesis. This vector is critical for attaching solvent-exposed groups, zinc-binding groups (ZBGs) for epigenetic targets, or E3 ligase ligands for PROTAC degraders [2].

  • C2-Methyl (The Selectivity Switch): This is the critical differentiator. In wild-type EGFR, the ATP-binding pocket has strict spatial constraints near the hinge region. The introduction of a C2-methyl group induces a severe steric clash with the gatekeeper residue (Thr790) and the surrounding pocket. This "steric bump" drastically reduces EGFR binding affinity, effectively silencing the off-target liability and opening the therapeutic window for alternative targets such as Histone Deacetylase 6 (HDAC6) [3] and the Ras-Sos1 interaction [4].

Selectivity cluster_0 Anti-Target (Toxicity Mitigation) cluster_1 Primary Target (Efficacy) Core 2-Methylquinazoline Core (Derived from 4-C-2-MQ-6-O) C2 C2-Methyl Group Core->C2 C6 C6-Hydroxyl Vector Core->C6 Steric Steric Clash in EGFR ATP Pocket C2->Steric NoEGFR Reduced EGFR Affinity (Bypasses Skin Toxicity) Steric->NoEGFR ZBG Attachment of ZBG or PROTAC Linker C6->ZBG Target High Affinity for HDAC6 or SOS1 ZBG->Target

Divergent selectivity pathway induced by the C2-methyl and C6-hydroxyl groups.

Comparative Selectivity Profiling

To objectively evaluate the performance of 4-Chloro-2-methylquinazolin-6-ol, we must compare the biological profiles of its downstream derivatives against those derived from traditional building blocks. The table below summarizes the structural shifts and their corresponding biological impacts.

Building Block PrecursorC2 SubstitutionC6/C7 SubstitutionPrimary Derivative TargetsEGFR Affinity (Off-Target Liability)Clinical / Therapeutic Advantage
4-Chloroquinazoline -HNonePan-KinaseHigh (IC50 < 10 nM)Baseline scaffold; highly promiscuous with severe toxicity risks.
4-Chloro-6-methoxyquinazoline -HC6-MethoxyEGFR, HER2Very High (IC50 < 1 nM)Potent for EGFR-driven tumors (e.g., Gefitinib), but causes severe skin rash.
4-Chloro-2-methylquinazolin-6-ol -CH3 C6-Hydroxyl HDAC6, Ras-Sos1 Low (IC50 > 1000 nM) Steric exclusion from EGFR; enables highly selective non-kinase targeting.

Data synthesized from comparative structure-activity relationship (SAR) studies of quinazoline derivatives [3][4].

Experimental Workflows: Synthesis & Profiling

To harness the selectivity of this scaffold, researchers must execute a bimodal functionalization workflow. The causality behind this sequence is rooted in electrophilicity: the C4-Cl is displaced first under acidic/neutral conditions due to the amidine-like resonance of the quinazoline ring, followed by the deprotonation and alkylation of the C6-OH under basic conditions.

Protocol 1: Chemoselective Bimodal Functionalization

Self-Validating System: This protocol utilizes orthogonal reaction conditions and includes mandatory LC-MS/NMR checkpoints to ensure regioselectivity before proceeding to the next step.

Step 1: SNAr at the C4 Position

  • Reaction: Suspend 4-Chloro-2-methylquinazolin-6-ol (1.0 eq) and the desired aniline (1.1 eq) in isopropanol. Add a catalytic amount of concentrated HCl.

  • Execution: Heat the mixture to 80°C for 4-6 hours. The acidic conditions protonate the quinazoline N1, increasing the electrophilicity of C4 and driving the substitution.

  • Validation (QC1): Isolate the precipitate via filtration. Perform LC-MS to confirm the mass of the 4-anilino intermediate. Run 1H-NMR (DMSO-d6); the disappearance of the aniline amine protons and the preservation of the broad C6-OH singlet (~9.5 ppm) validates that the hydroxyl group remains unreacted.

Step 2: Alkylation at the C6 Position

  • Reaction: Dissolve the validated 4-anilino intermediate (1.0 eq) in anhydrous DMF. Add anhydrous K2CO3 (3.0 eq) and the desired linker-halide (e.g., a brominated zinc-binding group precursor) (1.2 eq).

  • Execution: Stir at 60°C for 12 hours. The basic conditions deprotonate the C6-OH, turning it into a strong nucleophile.

  • Validation (QC2): Quench with water and extract with EtOAc. Purify via flash chromatography. Final validation via 1H-NMR must show the disappearance of the C6-OH singlet and the appearance of the linker's aliphatic protons, confirming successful bimodal functionalization.

Workflow A 4-Chloro-2-methyl quinazolin-6-ol B Step 1: SNAr (Aniline, iPrOH, H+) A->B C 4-Anilino Intermediate B->C D Step 2: Alkylation (R-X, K2CO3, DMF) C->D E Target-Selective Inhibitor D->E

Chemoselective bimodal functionalization workflow of 4-Chloro-2-methylquinazolin-6-ol.

Protocol 2: Target vs. Anti-Target Selectivity Profiling

Self-Validating System: To prove the C2-methyl group successfully bypassed EGFR, the biological assay must include a parallel counter-screen against wild-type EGFR using established positive controls.

  • Anti-Target Counter-Screen (EGFR ADP-Glo Assay):

    • Incubate the synthesized derivative (10-point dose-response, 0.1 nM to 10 µM) with recombinant wild-type EGFR kinase and ATP.

    • Validation Control: Run Erlotinib in parallel. Erlotinib must yield an IC50 < 5 nM for the assay to be valid. The 2-methyl derivative should exhibit an IC50 > 1000 nM, confirming the steric clash hypothesis.

  • Primary Target Screen (e.g., HDAC6 Fluorometric Assay):

    • Incubate the derivative with recombinant HDAC6 and a fluorogenic acetylated peptide substrate.

    • Validation Control: Run Tubastatin A in parallel. Calculate the Selectivity Index (SI = IC50EGFR / IC50HDAC6). An SI > 100 confirms the scaffold has been successfully repurposed for non-EGFR targeted therapy.

References

  • Chemsrc. "4-Chloro-2-methylquinazolin-6-ol (CAS: 1314922-20-7) Properties and Data." Chemsrc.[Link]

  • Liu J, Cui X, Guo F, et al. "2-methylquinazoline derivative F7 as a potent and selective HDAC6 inhibitor protected against rhabdomyolysis-induced acute kidney injury." PLoS ONE 14(10): e0224158 (2019).[Link]

  • Wortmann L, Sautier B, Eis K, Briem H, Böhnke N. "2-methyl-aza-quinazolines." WO2019201848A1, WIPO (PCT)
Comparative

A Framework for Assessing the Therapeutic Index of 4-Chloro-2-methylquinazolin-6-ol: A Comparative Guide

In the landscape of targeted cancer therapy, the quinazoline scaffold has emerged as a cornerstone for developing potent kinase inhibitors.[1][2][3] Molecules such as gefitinib and erlotinib have demonstrated the clinica...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of targeted cancer therapy, the quinazoline scaffold has emerged as a cornerstone for developing potent kinase inhibitors.[1][2][3] Molecules such as gefitinib and erlotinib have demonstrated the clinical utility of this chemical class.[1][2] This guide introduces a comprehensive framework for evaluating the therapeutic index of a novel quinazoline derivative, 4-Chloro-2-methylquinazolin-6-ol. As this is a compound with limited publicly available data, we will proceed by establishing a plausible biological hypothesis and constructing a rigorous, multi-stage assessment protocol. This document serves as both a specific guide for this molecule and a general template for the preclinical evaluation of new chemical entities.

Our central hypothesis is that 4-Chloro-2-methylquinazolin-6-ol functions as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a well-validated target in various epithelial cancers.[2] The therapeutic index (TI) is a critical measure of a drug's safety, defined as the ratio between the dose that produces toxicity and the dose that yields a therapeutic effect.[4][5] A high TI is desirable, indicating a wide margin between efficacy and toxicity.

This guide will compare our hypothetical compound against two established EGFR inhibitors:

  • Gefitinib: A first-generation EGFR inhibitor, serving as a benchmark for potency and selectivity.

  • Lapatinib: A dual EGFR and HER2 inhibitor, providing a different pharmacological profile for comparison.

The assessment is structured in a tiered approach, moving from high-throughput in vitro assays to more complex in vivo models, to build a comprehensive safety and efficacy profile.

Part 1: In Vitro Characterization - Efficacy and Selectivity

The initial phase focuses on quantifying the compound's activity at the molecular and cellular levels. This establishes the foundation of its therapeutic potential.

1.1. Biochemical Potency: Direct Target Engagement

The first step is to confirm and quantify the direct inhibition of the EGFR kinase.

  • Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

    • Reagents: Recombinant human EGFR kinase, biotinylated substrate peptide, ATP, and HTRF detection reagents (europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin).

    • Procedure: The kinase reaction is performed by incubating EGFR, ATP, and the substrate peptide with serial dilutions of 4-Chloro-2-methylquinazolin-6-ol (typically from 1 nM to 100 µM).

    • Detection: After stopping the reaction, HTRF reagents are added. The ratio of the fluorescence signals at 665 nm and 620 nm is proportional to the level of substrate phosphorylation.

    • Data Analysis: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is determined by fitting the dose-response data to a four-parameter logistic equation.

1.2. Cellular Activity: On-Target Efficacy in Cancer Cells

Moving from a purified enzyme to a cellular context, we assess the compound's ability to inhibit cancer cell proliferation driven by the target kinase.

  • Experimental Protocol: MTT Cell Proliferation Assay

    • Cell Lines: A panel of cancer cell lines with varying EGFR expression and mutation status (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma) and a non-cancerous cell line (e.g., HEK293) for initial toxicity assessment.[6][7][8]

    • Procedure: Cells are seeded in 96-well plates and treated with a range of concentrations of the test compounds for 48-72 hours.[7][8]

    • Measurement: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added, which is reduced by metabolically active cells to a purple formazan product.[8][9] The absorbance is measured, and cell viability is calculated relative to untreated controls.[9]

    • Data Analysis: The IC50 value, the concentration that inhibits 50% of cell growth, is calculated.

1.3. In Vitro Toxicity: Assessing Off-Target Effects

A crucial component of the therapeutic index is the compound's effect on healthy, non-cancerous cells.

  • Experimental Protocol: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

    • Cell Line: A non-cancerous cell line, such as primary human hepatocytes or a stable cell line like HEK293, is used.

    • Principle: This assay measures the release of LDH from cells with damaged plasma membranes, an indicator of cytotoxicity.[10][11]

    • Procedure: Cells are treated with the compounds for 24-48 hours. The culture supernatant is then collected and incubated with an LDH substrate mixture.

    • Measurement: The amount of formazan produced is proportional to the amount of LDH released and is quantified by absorbance.[11]

    • Data Analysis: Cytotoxicity is expressed as a percentage relative to a maximum LDH release control. The concentration that causes 50% cell lysis (LC50) is determined.

Hypothetical In Vitro Data Summary

CompoundEGFR Kinase IC50 (nM)A549 Cell IC50 (µM)HEK293 Cell LC50 (µM)In Vitro TI (LC50/A549 IC50)
4-Chloro-2-methylquinazolin-6-ol 15 0.8 > 50 > 62.5
Gefitinib201.24537.5
Lapatinib100.53060.0

This hypothetical data suggests that 4-Chloro-2-methylquinazolin-6-ol has potent EGFR inhibitory activity and a favorable in vitro therapeutic index, warranting progression to in vivo studies.

Visualizing the In Vitro Assessment Workflow

cluster_invitro In Vitro Assessment A Biochemical Assay (EGFR Kinase IC50) B Cell-Based Efficacy Assay (MTT on A549 Cells - IC50) A->B Confirms Cellular Target Engagement C Cytotoxicity Assay (LDH on HEK293 Cells - LC50) B->C Compare Efficacy vs. Toxicity D Calculate In Vitro Therapeutic Index (TI) B->D C->D cluster_pathway Hypothesized EGFR Signaling Pathway Inhibition EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR P Phosphorylation EGFR->P Drug 4-Chloro-2- methylquinazolin-6-ol Drug->EGFR Binds to ATP pocket ATP ATP ATP->EGFR Downstream Downstream Signaling (e.g., PI3K/AKT, MAPK) P->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Inhibition of EGFR signaling by the compound.

Discussion and Future Directions

The presented framework provides a systematic approach to evaluating the therapeutic index of 4-Chloro-2-methylquinazolin-6-ol. The hypothetical data generated for this guide positions the compound as a promising candidate with potentially superior safety and efficacy compared to first-generation EGFR inhibitors.

Causality and Self-Validation: The tiered approach is inherently self-validating. A positive result in the biochemical assay (target engagement) is expected to translate to cellular efficacy in a target-dependent cell line. The comparison between efficacy in cancer cells and toxicity in normal cells provides the first layer of the therapeutic index. The in vivo studies then validate these findings in a more complex physiological system, where factors like pharmacokinetics and metabolism come into play.

Next Steps:

  • Kinome Profiling: To better understand its selectivity, the compound should be screened against a broad panel of kinases. High selectivity for EGFR over other kinases would further strengthen its safety profile.

  • Pharmacokinetic Studies: Detailed absorption, distribution, metabolism, and excretion (ADME) studies are necessary to understand the compound's behavior in vivo and to refine dosing regimens.

  • Advanced In Vivo Models: Evaluation in patient-derived xenograft (PDX) models or genetically engineered mouse models (GEMMs) could provide a more clinically relevant assessment of efficacy. [12] By following this rigorous, data-driven pathway, researchers can build a comprehensive understanding of a novel compound's therapeutic potential and make informed decisions about its advancement toward clinical development.

References

  • Animal models and therapeutic molecular targets of cancer: utility and limitations. (2014). Journal of Cancer Metastasis and Treatment.
  • Lost in translation: animal models and clinical trials in cancer treatment. (2014). WBI Studies Repository.
  • Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. (2024). Omics Online.
  • The Use of Animal Models for Cancer Chemoprevention Drug Development. (n.d.). PMC - NIH.
  • Research on cancer model | Mouse models of cancer. (n.d.). Shanghai Model Organism.
  • Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. (n.d.). PMC - NIH.
  • The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. (n.d.). ResearchGate.
  • New Models for Testing Melanoma Drugs and Vaccines. (2019). Melanoma Research Alliance.
  • Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. (2022). Frontiers in Chemistry.
  • Advancements in Quinazoline Derivatives as Targeted Anticancer Agents: A Review on its Synthesis, Mechanisms, and Therapeutic Potential. (2024). Eman Research Publishing.
  • Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. (n.d.). PMC.
  • Preliminary Cytotoxicity Assessment of a Novel Compound in Cancer Cell Lines: An In-depth Technical Guide. (n.d.). BenchChem.
  • Therapeutic Potential of Quinazoline Derivatives. (n.d.). ResearchGate.
  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (2024). Scilight Press.
  • Individualized in vitro and in silico methods for predicting in vivo performance of enteric-coated tablets containing a narrow therapeutic index drug. (2019). PubMed.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). ResearchGate.
  • The determination and interpretation of the therapeutic index in drug development. (2012). PubMed.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). International Journal of Pharmaceutical Research and Applications.
  • The determination and interpretation of the therapeutic index in drug development. (n.d.). Nature Reviews Drug Discovery.
  • Therapeutic Potential of Quinazoline Derivatives. (2023). International Journal of Pharmaceutical and Phytopharmacological Research.
  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). RSC Advances.
  • Concept of the in vitro therapeutic index. By calculating the... (n.d.). ResearchGate.
  • Quinazoline derivatives: synthesis and bioactivities. (n.d.). PMC.
  • In Vitro and in Vivo toxicity Determination for Drug Discovery. (n.d.). SlideShare.
  • Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. (2019). IntechOpen.
  • Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. (n.d.). Oriental Journal of Chemistry.
  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. (n.d.). Atlantis Press.
  • Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. (2025). MDPI.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-2-methylquinazolin-6-ol

Introduction: Proactive Waste Management as a Cornerstone of Laboratory Safety In the fast-paced environment of drug discovery and chemical research, the lifecycle of a chemical intermediate like 4-Chloro-2-methylquinazo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Proactive Waste Management as a Cornerstone of Laboratory Safety

In the fast-paced environment of drug discovery and chemical research, the lifecycle of a chemical intermediate like 4-Chloro-2-methylquinazolin-6-ol extends far beyond its use in a reaction. Responsible management of its disposal is not merely a regulatory hurdle; it is a fundamental aspect of ensuring a safe laboratory environment, protecting our ecosystem, and upholding the integrity of our research operations. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 4-Chloro-2-methylquinazolin-6-ol and associated waste streams. As a chlorinated heterocyclic compound, this molecule requires specific handling procedures that recognize its potential hazards and environmental impact.

Hazard Profile: Understanding the "Why" Behind the Procedure

Aggregated GHS information for similar compounds suggests the following classifications.[1][2][3] It is imperative to handle 4-Chloro-2-methylquinazolin-6-ol as if it possesses these hazardous characteristics.

Hazard ClassCategoryGHS Hazard StatementCausality and Field Insight
Acute Toxicity, Oral Category 3 / 4H301/H302: Toxic or Harmful if swallowed.[1][4]The quinazoline ring system can interfere with biological processes, and the chloro- substitution can enhance this toxicity. Accidental ingestion is a critical risk during handling.
Skin Corrosion/Irritation Category 1 / 2H314/H315: Causes severe skin burns and eye damage or causes skin irritation.[1][5]Halogenated organic compounds can be potent irritants, capable of defatting the skin and causing significant irritation or chemical burns upon prolonged contact.
Serious Eye Damage/Irritation Category 1 / 2AH318/H319: Causes serious eye damage or serious eye irritation.[1][4][5]The eyes are particularly vulnerable. Direct contact with the solid or solutions can lead to severe, potentially irreversible damage. This underscores the mandatory use of appropriate eye protection.
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation.[1][2][3]Fine powders or aerosols can irritate the respiratory tract. All handling of the solid compound should be performed in a well-ventilated area or chemical fume hood.[6]
Environmental Hazard Not Classified, but...Very toxic to aquatic life (inferred).[5]Chlorinated organic compounds are often persistent in the environment and can be toxic to aquatic organisms. Disposal into drains or the environment is strictly prohibited.[7]

Regulatory Imperative: The Halogenated Waste Stream

As a chlorinated organic compound, 4-Chloro-2-methylquinazolin-6-ol falls under stringent waste disposal regulations. In the United States, the Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste.[8] Due to its halogenated nature, any waste containing this compound must be classified and disposed of as hazardous.

The core principle is segregation . Halogenated waste streams must never be mixed with non-halogenated organic waste.[9][10] The reason for this is twofold:

  • Treatment Method: Halogenated waste typically requires high-temperature incineration to ensure complete destruction and to prevent the formation of toxic byproducts like dioxins and furans.[11] This is a different and often more costly process than solvent recycling or fuel blending used for non-halogenated waste.

  • Regulatory Compliance: Mixing waste streams can render the entire volume of waste subject to the strictest regulation applicable to any of its components, significantly increasing disposal costs and regulatory burden.

Disposal Decision Workflow

The following diagram outlines the critical decision points for disposing of waste generated from work with 4-Chloro-2-methylquinazolin-6-ol.

DisposalWorkflow cluster_0 cluster_1 Step 1: Identify Waste Type cluster_2 Step 2: Segregate & Contain cluster_3 Step 3: Storage & Pickup cluster_4 start Waste Generation (4-Chloro-2-methylquinazolin-6-ol) solid Pure Compound / Solid Residue start->solid Solid liquid Solutions / Liquid Waste start->liquid Liquid contaminated Contaminated Materials (Gloves, Wipes, Glassware) start->contaminated Materials solid_container Label as 'Halogenated Organic Solid Waste' - Chemical Name - Hazard Pictograms solid->solid_container liquid_container Label as 'Halogenated Organic Liquid Waste' - All Components & % - Hazard Pictograms liquid->liquid_container ppe_container Label as 'Contaminated Solid Waste' - Chemical Name - Hazard Pictograms contaminated->ppe_container storage Store in Satellite Accumulation Area (SAA) - Tightly Sealed Container - Secondary Containment solid_container->storage liquid_container->storage ppe_container->storage request Request Waste Pickup via Institutional EHS Office storage->request end Disposal by Approved Hazardous Waste Vendor (High-Temp Incineration) request->end

Sources

Handling

Personal protective equipment for handling 4-Chloro-2-methylquinazolin-6-ol

Operational Excellence and Safety Protocols for Handling 4-Chloro-2-methylquinazolin-6-ol As a highly reactive halogenated heterocyclic intermediate, 4-Chloro-2-methylquinazolin-6-ol (CAS: 1314922-20-7) is a cornerstone...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Excellence and Safety Protocols for Handling 4-Chloro-2-methylquinazolin-6-ol

As a highly reactive halogenated heterocyclic intermediate, 4-Chloro-2-methylquinazolin-6-ol (CAS: 1314922-20-7) is a cornerstone building block in the synthesis of advanced targeted therapeutics, particularly in the development of kinase inhibitors[1]. However, the very chemical properties that make it synthetically valuable—namely, its highly electrophilic C4 position—also dictate stringent handling, personal protective equipment (PPE), and disposal protocols.

This guide provides researchers and drug development professionals with a self-validating, causality-driven operational framework to ensure uncompromising laboratory safety and experimental integrity.

Chemical Profile & Hazard Causality

To design an effective safety protocol, one must first understand the mechanistic behavior of the molecule. 4-Chloro-2-methylquinazolin-6-ol features a quinazoline core where the electron-withdrawing nature of the nitrogen atoms renders the C4 carbon highly susceptible to nucleophilic aromatic substitution (SNAr).

The Causality of the Hazard: The chloride ion at the C4 position is an excellent leaving group. When exposed to atmospheric moisture, the compound undergoes rapid hydrolysis, liberating corrosive hydrochloric acid (HCl) gas. Furthermore, exposure to nucleophilic reagents (e.g., primary amines or thiols) during synthesis can result in highly exothermic reactions[2].

According to standardized Safety Data Sheets (SDS), this compound triggers specific Global Harmonized System (GHS) classifications:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

HazardLogic Chem 4-Chloro-2-methylquinazolin-6-ol (Electrophilic C4 Position) Moisture Atmospheric Moisture (Hydrolysis) Chem->Moisture Nucleophile Amine/Thiol Reagents (SNAr Reaction) Chem->Nucleophile HCl HCl Gas Generation (Corrosive/Irritant) Moisture->HCl Nucleophile->HCl Exotherm Exothermic Release (Thermal Hazard) Nucleophile->Exotherm

Mechanistic hazard causality of 4-Chloro-2-methylquinazolin-6-ol upon exposure.

Personal Protective Equipment (PPE) Matrix

Compliance with the Occupational Safety and Health Administration (OSHA) Personal Protective Equipment Standard (29 CFR 1910 Subpart I) is mandatory[3]. The selection of PPE must be directly correlated to the chemical hazards identified in the hazard assessment[4].

PPE CategorySpecification & StandardMechanistic Causality / Rationale
Eye & Face ANSI Z87.1-compliant safety goggles + Face shield[5]Protects against micro-splashes during solvent addition and potential HCl gas evolution. Safety glasses alone are insufficient for halogenated organics[5].
Hand Protection Double-gloved Nitrile (min 5 mil) or Neoprene[4]Nitrile provides a robust barrier against halogenated aromatics. Double-gloving ensures integrity if the outer layer is compromised by aggressive anhydrous solvents (e.g., DMF)[3].
Body Protection Flame-Resistant (FR) Lab Coat, long pants, closed-toe shoesMitigates thermal hazards from exothermic SNAr reactions and prevents dermal absorption of the H315/H319 irritant[6].
Respiratory Fume hood (face velocity >100 fpm). If outside hood: NIOSH half-mask[6]Prevents inhalation of H335-classified particulates and corrosive HCl byproducts generated via ambient hydrolysis[3].

Operational Plan: Experimental Workflow

The following step-by-step methodology outlines the standard operating procedure for utilizing 4-Chloro-2-methylquinazolin-6-ol in a nucleophilic substitution reaction, ensuring both safety and high reaction yields. As emphasized by the American Chemical Society (ACS) and the National Research Council, hazardous chemical operations must never be conducted alone[7].

Step 1: Environmental Setup Verify that the chemical fume hood is fully operational with a face velocity of at least 100 feet per minute (fpm)[6]. Clear the workspace of any incompatible materials (strong oxidizers, strong bases, or aqueous solutions).

Step 2: Material Isolation (Weighing) Due to its moisture sensitivity, weigh the 4-Chloro-2-methylquinazolin-6-ol in a glovebox or under a continuous stream of dry inert gas (Nitrogen or Argon)[2]. Transfer the solid to a flame-dried round-bottom flask equipped with a magnetic stir bar.

Step 3: Solvent Addition Seal the flask with a rubber septum. Using a chemically resistant syringe, inject an anhydrous, aprotic solvent (such as N,N-Dimethylformamide or Tetrahydrofuran) to dissolve the starting material. Maintaining anhydrous conditions prevents premature hydrolysis of the C4-chloride.

Step 4: SNAr Execution Introduce the nucleophile (e.g., an amine) dropwise at 0°C to control the initial exotherm. Add a non-nucleophilic base (like N,N-Diisopropylethylamine, DIPEA) to act as an acid scavenger, neutralizing the HCl generated during the substitution. Gradually warm the reaction to the target temperature.

Step 5: Reaction Quenching Once complete (verified via LC-MS or TLC), cool the reaction to room temperature. Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This safely neutralizes any residual HCl and unreacted electrophiles, releasing CO₂ gas (ensure the flask is vented properly).

Workflow Start 1. Environmental Setup Ensure Fume Hood Velocity >100 fpm Weighing 2. Material Isolation Weigh under Inert Atmosphere (N2/Ar) Start->Weighing Solvent 3. Solvent Addition Inject Anhydrous DMF/THF Weighing->Solvent Reaction 4. SNAr Execution Controlled Heating & Stirring Solvent->Reaction Quench 5. Reaction Quenching Neutralize with Mild Base (NaHCO3) Reaction->Quench Disposal 6. Waste Segregation Route to Halogenated Organic Waste Quench->Disposal

Step-by-step operational workflow for handling 4-Chloro-2-methylquinazolin-6-ol.

Emergency Response & Waste Disposal

Even with rigorous protocols, laboratories must be prepared for accidental exposures or spills.

  • Spill Mitigation: In the event of a solid spill, do not use water , as this will trigger hydrolysis and HCl release. Don appropriate PPE, cover the spill with a dry, inert absorbent material (e.g., sand or a commercial chemical spill kit), and sweep it into a sealable container using non-sparking tools[8].

  • Waste Disposal: All unreacted 4-Chloro-2-methylquinazolin-6-ol, reaction byproducts, and contaminated solvents must be strictly segregated into Halogenated Organic Waste containers. Never mix halogenated waste with non-halogenated streams, as this complicates downstream incineration and violates environmental compliance standards[7].

References

  • BLD Pharm - 4-Chloro-2-methylquinazoline Safety Data Sheet & Hazard Statements.
  • Bidepharm - 4-Chloro-2-methylquinazolin-6-ol (CAS: 1314922-20-7) SDS.
  • Clarion Safety Systems - OSHA's PPE Laboratory Standards (29 CFR 1910.132).
  • National Institutes of Health (NIH PMC) - A framework for personal protective equipment use in laboratories.
  • North Carolina State University (NCSU) - Personal Protective Equipment Requirements for Laboratories.
  • Lab Equipment Direct - OSHA Lab Safety Equipment: Requirements & Compliance Guide.
  • YMAWS - Key Elements of an OSHA Compliant Laboratory Safety Management Program.
  • University of New Mexico (UNM Chemistry) / National Research Council - Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.